tert-Butyl octaneperoxoate
Description
Structure
2D Structure
Properties
CAS No. |
13467-82-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl octaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |
InChI Key |
BWSZXUOMATYHHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OOC(C)(C)C |
Canonical SMILES |
CCCCCCCC(=O)OOC(C)(C)C |
Other CAS No. |
13467-82-8 |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of tert-Butyl octaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate, is an organic peroxide belonging to the perester class of compounds. It is widely utilized as a radical initiator in polymerization processes, particularly for monomers such as ethylene, styrene, and acrylates. Its controlled thermal decomposition to generate free radicals makes it a critical component in the synthesis of various polymers and in the curing of unsaturated polyester resins. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and decomposition pathway.
Chemical Structure and Identification
This compound is characterized by a tert-butyl group linked to an octaneperoxoate group through a peroxide linkage (-O-O-).
-
IUPAC Name: this compound[1]
-
Synonyms: tert-Butyl peroctoate, tert-Butyl peroxy-2-ethylhexanoate, Trigonox 21S[2][3]
-
CAS Number: 3006-82-4[2]
-
Molecular Formula: C₁₂H₂₄O₃[4]
-
SMILES: CCCCCCCC(=O)OOC(C)(C)C[1]
-
InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N[1]
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound, primarily sourced from technical data for its synonym, tert-butyl peroxy-2-ethylhexanoate.
| Property | Value | Reference |
| Appearance | Clear Liquid | [5] |
| Density at 20°C | 0.900 g/cm³ | [5] |
| Viscosity at 20°C | 4.3 mPa.s | [5] |
| Active Oxygen Content | 7.40% (theoretical), ≥ 7.17% (specification) | [2][5] |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [5] |
| Half-life in Chlorobenzene | 10 hours at 72°C | [5] |
| 1 hour at 91°C | [5] | |
| 0.1 hours at 113°C | [5] | |
| Recommended Storage Temperature | Max: 10°C, Min: -30°C | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the acylation of tert-butyl hydroperoxide with octanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol adapted from the general synthesis of peresters.
Materials:
-
Octanoyl chloride
-
tert-Butyl hydroperoxide (70% aqueous solution)
-
Sodium hydroxide (20% aqueous solution)
-
Toluene (or other suitable organic solvent)
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
A solution of tert-butyl hydroperoxide in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 5-10°C in an ice bath.
-
A 20% aqueous solution of sodium hydroxide is added dropwise to the tert-butyl hydroperoxide solution while maintaining the temperature below 15°C.
-
Octanoyl chloride is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C. The addition is regulated to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.
-
The organic layer is washed sequentially with a dilute solution of sodium bicarbonate to remove any unreacted acid chloride, followed by washing with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent (toluene) is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation if necessary, although for many applications as a polymerization initiator, the crude product is used directly after solvent removal.
Decomposition Pathway
The primary utility of this compound lies in its thermal decomposition to generate free radicals. This process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.
The major decomposition products identified are carbon dioxide, tert-butanol, heptane, and 3-tert-butoxyheptane.[2][6] The formation of these products can be rationalized through the following reaction pathway:
-
Initiation: The peroxide bond undergoes homolytic cleavage to form a tert-butoxyl radical and an octanoyloxyl radical.
-
Propagation/Rearrangement:
-
The octanoyloxyl radical is unstable and rapidly undergoes decarboxylation to form a heptyl radical and carbon dioxide.
-
The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor to form tert-butanol.
-
Alternatively, the tert-butoxyl radical can undergo β-scission to form acetone and a methyl radical.
-
-
Termination/Combination: The various radical species can combine to form stable products. For example, a heptyl radical can combine with a tert-butoxyl radical to form 3-tert-butoxyheptane, or it can abstract a hydrogen atom to form heptane.
The following diagram illustrates the thermal decomposition pathway of this compound.
Safety and Handling
Organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[6] this compound should be stored in a cool, well-ventilated area away from sources of heat, sparks, or ignition.[3] It is crucial to avoid contact with reducing agents, acids, alkalis, and heavy metal compounds, as these can catalyze its decomposition.[3] Always refer to the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and emergency procedures.[2][6]
References
An In-depth Technical Guide to tert-Butyl Peroxyoctoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl peroxyoctoates, focusing on the widely used initiator, tert-butyl peroxy-2-ethylhexanoate. This document details its chemical and physical properties, synthesis, mechanisms of action, and applications, with a strong emphasis on safety and handling protocols.
Chemical Identification and Properties
tert-Butyl peroxyoctoates are organic peroxides characterized by a tert-butyl group attached to a peroxyoctanoate group. The most common isomer is tert-butyl peroxy-2-ethylhexanoate, which is widely used as a radical initiator in polymerization. While the general term "tert-butyl octaneperoxoate" might be used, it's crucial to distinguish between specific isomers, as their properties can vary.
Synonyms and CAS Numbers:
There can be confusion regarding the naming and CAS numbers for these compounds. The two most relevant are:
-
tert-Butyl peroxy-2-ethylhexanoate: This is the more specific and commonly referenced name. Its CAS number is 3006-82-4 .[1][2]
-
This compound: This is a more general name, and its CAS number is often cited as 13467-82-8 .[1]
For the purpose of this guide, we will focus on tert-butyl peroxy-2-ethylhexanoate (CAS 3006-82-4) , as it is the most well-characterized and industrially significant compound in this class.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl peroxy-2-ethylhexanoate.
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 0.89 g/cm³[1] |
| Flash Point | 85°C[3] |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C[3] |
| Theoretical Active Oxygen Content | 7.40% |
Thermal Stability
Organic peroxides are thermally unstable and prone to decomposition. The rate of decomposition is highly temperature-dependent and is often characterized by its half-life.
| Half-life | Temperature |
| 10 hours | 72°C[1] |
| 1 hour | 91°C[1] |
| 0.1 hour (6 minutes) | 113°C[1] |
Synthesis and Mechanism of Action
Synthesis of tert-Butyl Peroxy-2-ethylhexanoate
The synthesis of tert-butyl peroxy-2-ethylhexanoate typically involves the reaction of tert-butyl hydroperoxide with 2-ethylhexanoyl chloride in the presence of a base.[2] The base deprotonates the hydroperoxide, forming a nucleophile that attacks the acyl chloride.
Experimental Protocol: General Procedure for Synthesis [2]
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of a suitable base (e.g., sodium hydroxide) in water is prepared and cooled.
-
tert-Butyl hydroperoxide is added dropwise to the base solution while maintaining a low temperature to form the sodium tert-butyl peroxide salt.
-
2-Ethylhexanoyl chloride is then added slowly to the reaction mixture. The temperature should be carefully controlled as the reaction is exothermic.
-
After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.
-
The organic layer containing the tert-butyl peroxy-2-ethylhexanoate is then separated from the aqueous layer.
-
The organic layer is washed with water and brine to remove any unreacted starting materials and salts.
-
The final product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, should be optimized for each specific setup.
Thermal Decomposition Mechanism
The utility of tert-butyl peroxy-2-ethylhexanoate as a polymerization initiator stems from its thermal decomposition, which generates free radicals. The weak oxygen-oxygen bond in the peroxide group cleaves upon heating.
References
Synthesis of tert-Butyl Octaneperoxoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for tert-butyl octaneperoxoate. The information is compiled for professionals in research and development who require a thorough understanding of the synthesis methodologies, including reaction conditions and expected outcomes.
Introduction
This compound, also known as tert-butyl peroctoate, is an organic peroxide widely used as a radical initiator in polymerization processes and as a curing agent for unsaturated polyester resins. Its synthesis is a critical process that demands careful control of reaction conditions to ensure both high yield and safety. This guide outlines the most common and effective synthesis pathways, providing detailed experimental protocols and quantitative data to facilitate replication and optimization.
Core Synthesis Routes
The synthesis of this compound primarily proceeds through two well-established routes: the acylation of tert-butyl hydroperoxide with an acyl chloride and the esterification of the corresponding carboxylic acid.
Route 1: Acylation of tert-Butyl Hydroperoxide with Octanoyl Chloride
This is the most prevalent industrial method for producing tert-butyl peroxy esters. The reaction involves two main steps: the deprotonation of tert-butyl hydroperoxide (TBHP) to form its alkali salt, followed by the reaction of this salt with octanoyl chloride.
Reaction Scheme:
-
Deprotonation of TBHP: (CH₃)₃COOH + MOH → (CH₃)₃COOM + H₂O (where M is an alkali metal such as Na⁺ or K⁺)
-
Acylation: (CH₃)₃COOM + CH₃(CH₂)₆COCl → (CH₃)₃COOCO(CH₂)₆CH₃ + MCl
The overall reaction is typically carried out in a biphasic system, with the alkali salt of TBHP in the aqueous phase and the octanoyl chloride in the organic phase.[1]
Route 2: Esterification of Octanoic Acid with tert-Butyl Hydroperoxide
An alternative synthesis route involves the direct esterification of octanoic acid with tert-butyl hydroperoxide. This method often requires a dehydrating agent to drive the reaction to completion by removing the water formed as a byproduct. A common approach is the use of trifluoroacetic anhydride.[2]
Reaction Scheme:
CH₃(CH₂)₆COOH + (CH₃)₃COOH --[Dehydrating Agent]--> (CH₃)₃COOCO(CH₂)₆CH₃ + H₂O
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of tert-butyl peroxy esters, providing a basis for comparison of the different routes. The data for tert-butyl peroxy-2-ethylhexanoate is presented as a close analog to this compound.
Table 1: Synthesis of tert-Butyl Peroxy-2-ethylhexanoate via Acylation
| Parameter | Value | Reference |
| Purity | 99.3% | [1] |
| Yield (based on 2-ethylhexanoyl chloride) | 98.5% | [1] |
Table 2: Synthesis of tert-Butyl Peroxybenzoate via Acylation
| Parameter | Value | Reference |
| Purity | 99.08% | [3] |
| Yield | 98.3% | [3] |
| Reaction Temperature | 10-15 °C | [3] |
| Reaction Time (Acylation) | 1 hour | [3] |
| Reaction Time (Stirring post-addition) | 1 hour | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Acylation of tert-Butyl Hydroperoxide
This protocol is adapted from the synthesis of tert-butyl peroxybenzoate and can be applied to the synthesis of this compound by substituting benzoyl chloride with octanoyl chloride.[3]
Materials:
-
tert-Butyl hydroperoxide (TBHP)
-
Sodium hydroxide (or other suitable base)
-
Octanoyl chloride
-
Purified water
-
Anhydrous magnesium sulfate
-
Stabilizer
Procedure:
-
Prepare an alkaline solution of tert-butyl hydroperoxide by reacting TBHP with a stoichiometric amount of sodium hydroxide in water. Maintain the temperature below 20 °C.
-
In a separate reaction vessel, maintain the temperature at 10-15 °C and slowly add the octanoyl chloride to the TBHP salt solution over a period of 1 hour with constant stirring.
-
After the addition is complete, continue to stir the mixture for an additional hour while maintaining the temperature.
-
Allow the mixture to stand for 30 minutes to allow for phase separation.
-
Separate the lower aqueous layer.
-
Wash the upper organic phase twice with purified water.
-
Dry the organic phase with anhydrous magnesium sulfate and add a suitable stabilizer.
-
Filter the final product to remove the drying agent.
Protocol 2: Synthesis via Esterification of Octanoic Acid
This protocol is based on the general method for synthesizing tert-butyl peroxycarboxylates using trifluoroacetic anhydride.[2]
Materials:
-
Octanoic acid
-
tert-Butyl hydroperoxide (TBHP)
-
Trifluoroacetic anhydride
-
Pyridine
-
A non-aqueous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve octanoic acid and tert-butyl hydroperoxide in a non-aqueous solvent in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride and pyridine to the cooled mixture with continuous stirring.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for several hours until the reaction is complete (monitored by TLC or other suitable analytical method).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution, a dilute base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Visualized Workflows and Pathways
The following diagrams illustrate the core synthesis routes for this compound.
References
Unraveling the Thermal Decomposition of tert-Butyl Octaneperoxoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of tert-butyl octaneperoxoate. Due to the limited availability of specific data for this compound, this document leverages data from its close structural analog, tert-butyl peroxy-2-ethylhexanoate (TBPEH), to infer its decomposition behavior. This information is critical for the safe handling, storage, and application of this class of organic peroxides, particularly in polymerization initiation and other industrial processes.
Core Decomposition Mechanism
The thermal decomposition of tert-butyl peroxyesters like this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This initial step generates a tert-butoxy radical and an acyloxy radical. The subsequent reactions of these radicals determine the final product distribution.
The primary decomposition pathway can be summarized as follows:
-
Initiation: Homolytic cleavage of the O-O bond upon heating to form a tert-butoxy radical and an octanoyloxy radical.
-
Propagation and Termination: The generated radicals can undergo various subsequent reactions, including:
-
β-scission of the tert-butoxy radical to yield acetone and a methyl radical.
-
Decarboxylation of the octanoyloxy radical to produce carbon dioxide and a heptyl radical.
-
Hydrogen abstraction by the radicals from the solvent or other molecules.
-
Radical combination to form stable products.
-
Quantitative Decomposition Data
The following tables summarize key quantitative data obtained from thermal hazard studies of tert-butyl peroxy-2-ethylhexanoate (TBPEH), which serves as a proxy for this compound. These parameters are crucial for understanding the thermal stability and reactivity of the compound.
Table 1: Thermal Decomposition Parameters for tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)
| Parameter | Value | Analytical Method | Reference |
| Onset Temperature (T₀) | ~103 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Heat of Decomposition (ΔH) | ~924 J/g | Differential Scanning Calorimetry (DSC) | [1] |
| Apparent Activation Energy (Ea) | Varies with conditions | DSC, Accelerating Rate Calorimetry (ARC) | [2][3] |
Table 2: Major Decomposition Products of tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)
| Product | Formula | Formation Pathway |
| tert-Butanol | (CH₃)₃COH | Hydrogen abstraction by tert-butoxy radical |
| Acetone | CH₃COCH₃ | β-scission of tert-butoxy radical |
| Heptane | C₇H₁₆ | Hydrogen abstraction by heptyl radical |
| Carbon Dioxide | CO₂ | Decarboxylation of the acyloxy radical |
Experimental Protocols
The characterization of the thermal decomposition of this compound involves a combination of calorimetric and analytical techniques to determine kinetic parameters and identify decomposition products.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature and heat of decomposition.
-
Methodology: A small sample (typically 1-5 mg) of the peroxide is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured as a function of temperature. Exothermic decomposition is observed as a peak in the heat flow signal.
Accelerating Rate Calorimetry (ARC)
-
Objective: To study the thermal decomposition under adiabatic conditions, simulating a runaway reaction.
-
Methodology: A larger sample of the peroxide is placed in a spherical bomb calorimeter. The instrument heats the sample in a stepwise manner. Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows for the measurement of the temperature and pressure rise as a function of time without heat loss to the surroundings.
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Methodology: A sample is heated in a thermogravimetric analyzer, which measures the mass loss as a function of temperature. The evolved gases are continuously transferred to an FTIR spectrometer, which records their infrared spectra. By comparing the spectra to a library of known compounds, the gaseous decomposition products can be identified in real-time.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile and semi-volatile decomposition products.
-
Methodology: The peroxide is decomposed in a sealed vial at a specific temperature for a set time. The headspace or a solvent extract of the decomposed sample is then injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the molecular structure of each product.
Visualizing the Decomposition and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core decomposition pathway and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for studying thermal decomposition.
References
An In-depth Technical Guide on the Free Radical Generation Process of tert-Butyl Octaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPO), is a widely utilized organic peroxide that serves as a crucial source of free radicals in various chemical processes. Its primary application lies in the initiation of polymerization reactions for a range of polymers, including polyethylene and polyacrylates.[1][2][3][4] The controlled generation of reactive radical species from the decomposition of TBPO is fundamental to its efficacy as an initiator. This technical guide provides a comprehensive overview of the free radical generation process from this compound, detailing the thermal, photochemical, and catalyzed decomposition pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core processes to support researchers, scientists, and drug development professionals in their understanding and application of this versatile compound. While the predominant use of TBPO is in polymer chemistry, the principles of controlled radical generation are increasingly being explored in the context of drug delivery systems, particularly in the synthesis of polymer-based nanocarriers for therapeutic agents.[5][6][7][8][9][10]
Core Concepts of Free Radical Generation
The fundamental process of free radical generation from this compound involves the homolytic cleavage of the weak oxygen-oxygen (O-O) bond within the peroxide functional group.[11][12] This bond scission can be induced by thermal energy, electromagnetic radiation (photolysis), or through catalytic processes. The initial decomposition yields a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. The subsequent fate of these primary radicals dictates the overall efficiency and product distribution of the radical generation process.
Thermal Decomposition
The thermal decomposition of this compound is the most common method for generating free radicals. When heated, the molecule undergoes homolytic cleavage of the O-O bond.[7][13] This process is highly temperature-dependent, with the rate of decomposition increasing significantly with rising temperature. The decomposition can be a self-accelerating process, which poses a thermal hazard if not properly controlled.[1][14][15]
The decomposition can proceed via two main pathways: a single-bond scission followed by subsequent reactions, or a concerted two-bond scission. For "secondary" and "tertiary" tert-butyl peroxyesters like TBPO, decomposition often occurs via a concerted two-bond scission, leading to the direct formation of a tert-butoxyl radical, carbon dioxide, and a heptyl radical.[16]
Quantitative Data for Thermal Decomposition
The thermal decomposition of this compound has been studied using various techniques, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), to determine its kinetic and safety parameters.[7][13][16][17][18]
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 124.9 kJ/mol | - | [3] |
| Half-life (t½) | 10 hours | 72°C (in benzene) | [4] |
| 1 hour | 91°C | [3] | |
| 0.1 hours | 113°C | [3] | |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | - | [3] |
| Exothermic Onset Temperature (T₀) | ~70-100°C | Varies with heating rate and impurities | [13][16] |
| Heat of Decomposition (ΔH) | ~1300 J/g | - | [19] |
Note: These values can be influenced by factors such as the presence of impurities, the solvent, and the experimental conditions. For instance, the presence of NaOH has been shown to decrease the initial decomposition temperature and activation energy.[16]
Thermal Decomposition Products
The thermal decomposition of this compound yields a variety of products, including:
The relative yields of these products can vary depending on the reaction conditions.
Photochemical Decomposition
The photochemical decomposition of this compound involves the use of ultraviolet (UV) radiation to induce homolytic cleavage of the O-O bond. While specific studies on the photolysis of TBPO are limited, related tert-butyl peresters have been shown to be efficient photochemical sources of radicals.[20] The absorption of UV light provides the necessary energy to break the peroxide bond, generating the same initial radical species as in thermal decomposition. This method offers the advantage of initiating radical generation at lower temperatures, which can be beneficial for temperature-sensitive applications.
Catalyzed Decomposition
The decomposition of organic peroxides can be accelerated by the presence of catalysts, particularly transition metal ions such as copper (Cu) and iron (Fe).[21][22] These metals can participate in redox reactions with the peroxide, facilitating the cleavage of the O-O bond and the formation of free radicals at lower temperatures than thermal decomposition. While specific kinetic data for the catalyzed decomposition of TBPO is not extensively available, studies on related hydroperoxides provide insights into the general mechanism. For example, Cu(II) has been shown to directly reduce tert-butylhydroperoxide to the tert-butoxyl radical.[22]
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition kinetics of this compound.
Apparatus: A differential scanning calorimeter (DSC) equipped with high-pressure crucibles.
Procedure: [23][24][25][26][27][28]
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a defined temperature range (e.g., 30 to 250 °C).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (T₀), the peak exothermic temperature, and the heat of decomposition (ΔH). By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the Kissinger equation.
Accelerating Rate Calorimetry (ARC)
Objective: To study the thermal runaway potential of this compound under adiabatic conditions.
Apparatus: An accelerating rate calorimeter (ARC).
-
Sample Preparation: A known amount of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or stainless steel).
-
Instrument Setup: The bomb is placed in a calorimeter jacket, and the system is evacuated and then backfilled with an inert gas if necessary.
-
Heat-Wait-Search Mode: The sample is heated in a stepwise manner. After each temperature increase, the system waits for thermal equilibrium and then searches for any self-heating of the sample.
-
Adiabatic Tracking: Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode. The jacket temperature is controlled to match the sample temperature, preventing any heat loss to the surroundings.
-
Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the decomposition is complete.
-
Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the time to maximum rate, and the temperature and pressure profiles of the runaway reaction. This information is crucial for assessing the thermal hazards associated with the storage and handling of the peroxide.
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
Objective: To detect and identify the short-lived free radicals generated during the decomposition of this compound.
Apparatus: An EPR spectrometer and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO).[29][30][31]
-
Sample Preparation: A solution of this compound and a spin trapping agent in a suitable solvent is prepared.
-
Radical Generation: Free radicals are generated by either heating the sample (thermolysis) or irradiating it with UV light (photolysis) directly in the EPR cavity.
-
Spin Trapping: The short-lived radicals react with the spin trap to form more stable nitroxide spin adducts.
-
EPR Measurement: The EPR spectrum of the spin adducts is recorded.
-
Spectral Analysis: The hyperfine coupling constants of the EPR spectrum are analyzed to identify the structure of the trapped radicals.
Visualizations
Decomposition Pathway of this compound
Caption: Thermal or photochemical decomposition pathway of this compound.
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing the thermal hazards of this compound.
Radical Initiated Polymerization for Drug Delivery
Caption: Use of this compound in creating drug delivery systems.
Conclusion
The generation of free radicals from this compound is a well-established process with significant industrial applications, primarily in polymer synthesis. The decomposition can be initiated through thermal, photochemical, or catalytic means, each offering distinct advantages and considerations. A thorough understanding of the decomposition kinetics, product formation, and thermal hazards is essential for the safe and effective utilization of this compound. The experimental protocols outlined in this guide provide a framework for characterizing the free radical generation process. For drug development professionals, the principles of controlled radical polymerization initiated by peroxides like TBPO are relevant for the synthesis of advanced drug delivery systems, such as polymer-based nanoparticles and hydrogels.[5][9] Further research into the application of TBPO in these novel areas holds promise for the development of new therapeutic platforms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. yunno.net [yunno.net]
- 4. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs - Google Patents [patents.google.com]
- 10. Organic redox-initiated polymerization process for the fabrication of hydrogels for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pergan.com [pergan.com]
- 13. researchgate.net [researchgate.net]
- 14. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. store.astm.org [store.astm.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. researchgate.net [researchgate.net]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. pubs.acs.org [pubs.acs.org]
- 21. azom.com [azom.com]
- 22. EPR spin-trapping evidence for the direct, one-electron reduction of tert-butylhydroperoxide to the tert-butoxyl radical by copper(II): paradigm for a previously overlooked reaction in the initiation of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 24. infinitalab.com [infinitalab.com]
- 25. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 26. scribd.com [scribd.com]
- 27. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 29. mdpi.com [mdpi.com]
- 30. Spin trapping - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. EPR detection of the unstable tert-butylperoxyl radical adduct of the spin trap 5,5-dimethyl-1-pyrroline N-oxide: a combined spin-trapping and continuous-flow investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Solubility Profile of tert-Butyl Peroxy-octanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tert-Butyl peroxy-octanoate (also known as tert-Butyl peroxy-2-ethylhexanoate) in various organic solvents. This information is critical for professionals in research and development who utilize this compound as a polymerization initiator or in other chemical processes where solvent compatibility is paramount.
Core Understanding of Solubility
tert-Butyl peroxy-octanoate is a branched aliphatic perester, appearing as a colorless liquid. Its solubility is a key parameter for its effective use in various applications, influencing reaction kinetics, storage, and safety. This guide consolidates available data on its solubility and provides standardized methodologies for its determination.
Quantitative Solubility Data
While precise quantitative solubility data for tert-Butyl peroxy-octanoate in a wide array of organic solvents is not extensively published in publicly available literature, its general miscibility has been well-established in technical data sheets from manufacturers. The compound is noted for its high solubility in most common organic solvents.
The following table summarizes the available solubility information. It is important to note that for many organic solvents, the substance is considered "miscible," meaning it can be mixed in all proportions without separation.
| Solvent Class | Solvent | Solubility / Miscibility | Temperature (°C) | Source(s) |
| Water | Water | ca. 0.05 g/L (insoluble) | 20 | [1] |
| 46.3 mg/L | 20 | |||
| Alcohols | Most alcohols | Completely miscible | Not specified | [2] |
| Hydrocarbons | Most hydrocarbons | Completely miscible | Not specified | [2] |
| Odorless Mineral Spirits | Soluble (commercial solutions available) | Not specified | ||
| Isododecane | Soluble (commercial solutions available) | Not specified | ||
| Chlorinated Hydrocarbons | Most chlorinated hydrocarbons | Completely miscible | Not specified | [2] |
| Esters | Most esters | Completely miscible | Not specified | [2] |
| Ethers | Most ethers | Completely miscible | Not specified | [2] |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The following protocols are adapted from established international guidelines for determining the solubility of chemical substances. While these guidelines were originally developed for aqueous solubility, the principles are readily applicable to organic solvents with appropriate modifications.
Protocol 1: Flask Method (for high solubility/miscibility)
This method is suitable for determining the miscibility or high solubility of tert-Butyl peroxy-octanoate in an organic solvent.
1. Materials:
-
tert-Butyl peroxy-octanoate (of known purity)
-
Selected organic solvent (analytical grade)
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
2. Procedure: a. Equilibrate the constant temperature bath to the desired experimental temperature (e.g., 25 °C). b. Add a known volume of the organic solvent to an Erlenmeyer flask. c. While stirring, incrementally add a known mass of tert-Butyl peroxy-octanoate to the flask. d. After each addition, visually inspect the solution for any signs of undissolved material or phase separation. e. To confirm miscibility, continue adding the solute up to a high concentration (e.g., 50% w/w or higher) while maintaining a single phase. f. For determining a saturation point (if not fully miscible), continue adding the solute until a slight excess of undissolved material persists. g. Stopper the flask and continue to stir the mixture in the constant temperature bath for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring). h. After equilibrium is reached, stop stirring and allow the undissolved material to settle. i. Carefully extract an aliquot of the clear supernatant for analysis. j. Quantify the concentration of tert-Butyl peroxy-octanoate in the aliquot using a calibrated analytical method (e.g., GC). k. Repeat the quantification at different time intervals (e.g., 24, 48, and 72 hours) to ensure that a stable equilibrium concentration has been achieved.
Protocol 2: Column Elution Method (for low to moderate solubility)
This method is more suitable for determining lower solubility limits where the flask method may be less precise.
1. Materials:
-
tert-Butyl peroxy-octanoate (of known purity)
-
Selected organic solvent (analytical grade)
-
Glass column with a temperature jacket
-
Inert support material (e.g., glass wool, glass beads)
-
Peristaltic pump
-
Constant temperature bath
-
Fraction collector
-
Analytical instrument for quantification (e.g., GC)
2. Procedure: a. Coat the inert support material with an excess of tert-Butyl peroxy-octanoate. This can be achieved by dissolving the peroxide in a volatile solvent, mixing with the support material, and then carefully evaporating the solvent. b. Pack the coated support material into the glass column. c. Connect the column to the constant temperature bath and allow it to equilibrate to the desired temperature. d. Pump the selected organic solvent through the column at a low, constant flow rate. e. Collect fractions of the eluate using a fraction collector. f. Analyze the concentration of tert-Butyl peroxy-octanoate in each fraction. g. The solubility is determined from the plateau of the concentration curve, where the concentration of the eluate becomes constant.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of tert-Butyl peroxy-octanoate in an organic solvent using the flask method.
Caption: Workflow for Solubility Determination (Flask Method).
This guide provides a foundational understanding of the solubility of tert-Butyl peroxy-octanoate in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.
References
An In-depth Technical Guide to the Safety Data Sheet for tert-Butyl peroxy-2-ethylhexanoate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a summary and interpretation of publicly available safety data. Always refer to the original Safety Data Sheet (SDS) from the manufacturer before handling this chemical.
Section 1: Chemical Identification
| Identifier | Value |
| Molecular Weight | 216.32 g/mol [3] |
| UN Number | 3113[5][6] |
Section 2: Hazard Identification
This substance is classified as a hazardous chemical. The primary hazards are associated with its thermal instability and potential for allergic reactions.[1]
GHS Classification:
| Hazard Class | Category |
| Organic Peroxides | Type C[1][4] |
| Skin Sensitization | Category 1[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1[1][2][4] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1[1][4] |
| Reproductive Toxicity | Category 1B[2] |
Hazard Statements:
-
H319: Causes serious eye irritation.[4]
-
H360F: May damage fertility.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[1][2][4]
Precautionary Statements: A comprehensive list of precautionary statements can be found on the manufacturer's SDS. Key precautions include keeping the substance away from heat and ignition sources, wearing protective equipment, and avoiding release to the environment.[2][4]
Section 3: Composition/Information on Ingredients
This section typically refers to the pure substance or its concentration in a mixture. For tert-Butyl peroxy-2-ethylhexanoate, it is often supplied at a purity of 97% or higher.[4]
Section 4: First-Aid Measures
Immediate medical attention is often required.[4]
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[4] |
| Inhalation | If breathing is irregular or stopped, immediately seek medical assistance and start first aid actions. Provide fresh air.[2] |
| Ingestion | In case of unconsciousness, place the person in the recovery position. Never give anything by mouth. Seek medical advice.[2] |
Section 5: Fire-Fighting Measures
This substance is a fire hazard due to its thermal instability.[1]
-
Extinguishing Media: Use water spray, foam, or dry chemical extinguishers.[5] For small fires, foam or dry powder is recommended. For large fires, flood the area with water from a distance.[3][5]
-
Specific Hazards: Containers may explode when heated.[4] The substance may decompose explosively when heated or involved in a fire.[4] It is sensitive to temperature rises and contamination.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Section 6: Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[4] Use personal protective equipment and avoid breathing vapors.[4]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[2]
-
Containment and Cleanup: Collect spillage.[4] Do not touch or walk through spilled material.[3]
Section 7: Handling and Storage
Handling:
-
Handle in a well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Take precautionary measures against static discharges.[1][4]
-
Avoid contact with skin and eyes.[4]
-
Wear suitable protective equipment.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, and transition metal salts.[1]
-
The recommended storage temperature is below 20°C.[5]
References
- 1. arkema.com [arkema.com]
- 2. chemos.de [chemos.de]
- 3. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 5. yunno.net [yunno.net]
- 6. echemi.com [echemi.com]
- 7. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
The Dawn of Controlled Polymerization: A Technical History of Peroxoesters
For Researchers, Scientists, and Drug Development Professionals
The advent of synthetic polymers in the early 20th century marked a revolutionary step in materials science. However, the ability to control and tailor the polymerization process remained a significant challenge. The discovery and development of peroxoesters as radical initiators provided a crucial tool for polymer chemists, enabling a new era of precision and efficiency in polymer synthesis. This in-depth technical guide explores the historical development of peroxoesters, from their early synthesis and characterization to their widespread adoption in polymer science.
Early Pioneers and the "Peroxide Effect"
The story of peroxoesters in polymer science is intrinsically linked to the broader understanding of peroxide chemistry. In 1933, Morris S. Kharasch and Frank R. Mayo's work on the "peroxide effect" laid the groundwork for understanding how peroxides could influence chemical reactions through free radical mechanisms.[1][2][3] This seminal discovery opened the door for investigating various organic peroxides as potential initiators for polymerization.
The 1940s witnessed the pioneering synthesis of the first well-characterized peroxoesters. In 1946, Nicholas A. Milas and Douglas M. Surgenor of the Massachusetts Institute of Technology reported the synthesis of several tert-butyl peroxoesters.[1][4] Their work provided the first systematic investigation into the preparation and properties of this new class of compounds.
The Rise of Peroxoesters as Efficient Initiators
Following these initial discoveries, the 1950s saw a surge in research into the application of peroxoesters as polymerization initiators. Scientists recognized their unique advantages over other initiators of the time, such as diacyl peroxides. Peroxoesters offered a range of decomposition temperatures, allowing for greater control over the initiation rate and, consequently, the final properties of the polymer. The first polymers synthesized using peroxy compounds as initiators were produced between 1910 and 1930.[2]
The development of redox initiation systems in the 1940s, discovered independently by researchers at IG Farben in Germany and ICI in Great Britain, further expanded the utility of peroxides, including peroxoesters.[2] These systems allowed for polymerization at lower temperatures, which was crucial for certain monomers and for creating polymers with specific microstructures.
Quantitative Analysis of Peroxoester Performance
A key aspect of the historical development of peroxoesters was the increasing sophistication in quantifying their performance as initiators. The efficiency of a radical initiator is largely determined by its rate of decomposition, which is typically characterized by its half-life at a given temperature and its activation energy. Early researchers meticulously studied these parameters to understand how different chemical structures within the peroxoester molecule influenced its reactivity. This quantitative understanding was instrumental in selecting the appropriate initiator for a specific polymerization process.
| Peroxoester | Decomposition Temperature (°C) for 10-hour Half-life | Activation Energy (kcal/mol) | Year of Data | Reference |
| tert-Butyl Peroxybenzoate | 104 | 34.5 | 1955 | Journal of the American Chemical Society, 1955 |
| tert-Butyl Peroxyacetate | 102 | 37.0 | 1957 | Journal of Polymer Science, 1957 |
| tert-Butyl Peroxypivalate | 55 | 28.0 | 1965 | Modern Plastics, 1965 |
| Di-tert-butyl Peroxide | 126 | 37.8 | 1951 | Journal of the American Chemical Society, 1951 |
Caption: Comparison of decomposition characteristics of various peroxoesters.
Detailed Experimental Protocols from the Mid-20th Century
To provide a practical understanding of the early work with peroxoesters, the following are detailed methodologies for key experiments from that era.
Synthesis of tert-Butyl Peroxybenzoate (based on Milas and Surgenor, 1946)
Objective: To synthesize tert-butyl peroxybenzoate from benzoyl chloride and tert-butyl hydroperoxide.
Materials:
-
Benzoyl chloride
-
tert-Butyl hydroperoxide
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of tert-butyl hydroperoxide in anhydrous diethyl ether was prepared and cooled in an ice-salt bath to 0°C.
-
An equimolar amount of anhydrous pyridine was added dropwise to the cooled hydroperoxide solution with constant stirring.
-
Benzoyl chloride was then added dropwise to the mixture, ensuring the temperature did not exceed 5°C.
-
After the addition was complete, the reaction mixture was stirred for an additional 2 hours at 0°C.
-
The mixture was then washed successively with cold dilute hydrochloric acid, a cold solution of sodium bicarbonate, and finally with cold water.
-
The ethereal layer was dried over anhydrous sodium sulfate.
-
The diethyl ether was removed by distillation under reduced pressure to yield crude tert-butyl peroxybenzoate.
-
The product was further purified by vacuum distillation.
Polymerization of Styrene Initiated by tert-Butyl Peroxybenzoate (based on studies from the 1950s)
Objective: To polymerize styrene monomer using tert-butyl peroxybenzoate as a thermal initiator.
Materials:
-
Styrene monomer (freshly distilled to remove inhibitors)
-
tert-Butyl peroxybenzoate
-
Polymerization tube (e.g., thick-walled glass ampoule)
-
Nitrogen gas
-
Constant temperature oil bath
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
A known amount of freshly distilled styrene monomer was placed in a polymerization tube.
-
A calculated amount of tert-butyl peroxybenzoate (typically 0.1-1.0 mol% based on the monomer) was added to the styrene.
-
The mixture was degassed by several freeze-pump-thaw cycles under a nitrogen atmosphere to remove dissolved oxygen, which can inhibit polymerization.
-
The polymerization tube was sealed under vacuum.
-
The sealed tube was then immersed in a constant temperature oil bath set to the desired polymerization temperature (e.g., 100-120°C).
-
The polymerization was allowed to proceed for a specified time.
-
After the desired time, the tube was removed from the bath and cooled rapidly to quench the reaction.
-
The viscous polymer solution was then poured into a large excess of methanol with vigorous stirring to precipitate the polystyrene.
-
The precipitated polymer was collected by filtration, washed with fresh methanol, and dried in a vacuum oven to a constant weight.
Visualizing the Developmental Pathways
The historical development of peroxoesters in polymer science can be visualized as a series of interconnected advancements, from fundamental discoveries to practical applications.
Caption: Historical progression of peroxoester development in polymer science.
The following diagram illustrates the typical workflow for evaluating a new peroxoester as a polymerization initiator, a process that became standardized during the mid-20th century.
Caption: Workflow for evaluating a novel peroxoester initiator.
Conclusion
The historical development of peroxoesters in polymer science is a testament to the power of fundamental chemical research in driving technological innovation. From the early recognition of the "peroxide effect" to the synthesis and characterization of the first peroxoesters, and finally to their widespread use as versatile polymerization initiators, this class of compounds has played a pivotal role in shaping the modern polymer industry. The ability to control polymerization with increasing precision, enabled by a deep understanding of peroxoester chemistry, continues to be a cornerstone of advanced materials development, with implications for fields ranging from industrial manufacturing to drug delivery and biomedical engineering.
References
Spectroscopic Analysis of tert-Butyl octaneperoxoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-Butyl octaneperoxoate, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the expected spectral data, outlines experimental protocols for obtaining this data, and presents a logical workflow for the analysis process. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of organic peroxides.
Introduction to this compound
This compound is an organic peroxide, specifically a peroxy ester. Its molecular structure consists of a tert-butyl group attached to a peroxy linkage, which is in turn bonded to an octanoyl group. The unique -O-O- bond is the defining feature of peroxides and is central to their reactivity and spectroscopic characterization. Accurate spectroscopic analysis is crucial for confirming the structure, assessing purity, and understanding the chemical properties of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent groups.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2960-2850 | C-H stretching (alkyl) | Strong |
| 1780-1760 | C=O stretching (peroxy ester) | Strong |
| 1470-1450 | C-H bending (CH₂) | Medium |
| 1390-1365 | C-H bending (tert-butyl) | Medium |
| 1190-1100 | C-O stretching | Strong |
| 880-840 | O-O stretching (peroxide) | Weak-Medium |
Note: The peroxide O-O stretching band is often weak and can be difficult to identify due to its presence in a region with other absorptions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons of the tert-butyl group and the octanoyl chain.
Expected ¹H NMR Chemical Shift Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Singlet | 9H | -(CH₃)₃ |
| ~2.3 | Triplet | 2H | -C(O)CH₂- |
| ~1.6 | Multiplet | 2H | -C(O)CH₂CH₂- |
| ~1.2-1.4 | Multiplet | 8H | -(CH₂)₄- |
| ~0.9 | Triplet | 3H | -CH₃ |
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The signal for the carbon atom in the α-position relative to the peroxide group is typically shifted downfield.[2]
Expected ¹³C NMR Chemical Shift Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (peroxy ester) |
| ~82 | -C(CH₃)₃ |
| ~34 | -C(O)CH₂- |
| ~29-31 | -(CH₂)₅- |
| ~26 | -C(CH₃)₃ |
| ~22 | -CH₂CH₃ |
| ~14 | -CH₃ |
Experimental Protocols
The following are generalized protocols for obtaining IR and NMR spectra of this compound.
4.1. Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples like this compound, the spectrum can be obtained from a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Perform a background scan with the empty salt plates in the sample holder.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the functional groups.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans for adequate signal-to-noise, and a suitable relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent or TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general structure of this compound for interpretative purposes.
Figure 1. A flowchart illustrating the key stages of spectroscopic analysis.
Figure 2. A diagram correlating molecular fragments with their expected spectroscopic signals.
References
understanding the peroxy O-O bond cleavage in tert-Butyl octaneperoxoate
An In-Depth Technical Guide to the Peroxy O-O Bond Cleavage in tert-Butyl octaneperoxoate
Introduction
This compound, a member of the organic peroxide family, is significant in industrial applications, primarily as a radical initiator for polymerization processes. Its utility is fundamentally linked to the thermal lability of the peroxide (O-O) bond. Understanding the mechanism, kinetics, and energetic landscape of the O-O bond cleavage is paramount for optimizing its use, ensuring process safety, and for its potential application in specialized chemical synthesis. This guide provides a detailed examination of the core principles governing the decomposition of this compound, drawing on data from closely related aliphatic tert-butyl peroxyesters to elucidate its behavior.
Mechanism of Peroxy O-O Bond Cleavage
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen single bond. This primary step dictates the subsequent reaction pathways and the generation of reactive radical species. The decomposition can proceed via two principal mechanisms: a concerted two-bond scission or a stepwise single-bond scission followed by decarboxylation.
The structure of the alkyl group (R) in the RC(O)OOTB molecule significantly influences the decomposition kinetics.[1] For this compound, the R group is a heptyl chain, meaning the carbon atom alpha to the carbonyl group is primary. Aliphatic peroxyesters with this structure are typically associated with higher activation energies for decomposition.[1]
The primary cleavage event results in the formation of a tert-butoxyl radical and an octanoyloxyl radical. The octanoyloxyl radical is highly unstable and rapidly undergoes decarboxylation to yield a heptyl radical and carbon dioxide.
Kinetics and Energetics of Decomposition
The rate of decomposition of aliphatic tert-butyl peroxyesters is highly dependent on temperature and the structure of the alkyl group. Quantitative data, while not available specifically for this compound, can be inferred from studies on analogous compounds.
Activation Energies
The activation energy (Ea) for the thermal decomposition is a critical parameter for assessing thermal stability. Studies on a range of aliphatic tert-butyl peroxyesters have shown a clear trend related to the substitution on the carbon atom alpha to the carbonyl group.[1]
| Peroxyester Class (R in RC(O)OOTB) | Nature of α-Carbon | Typical Activation Energy (Ea) |
| "Primary" (e.g., this compound) | Primary | ~145 kJ mol⁻¹ |
| "Secondary" | Secondary | ~130 kJ mol⁻¹ |
| "Tertiary" | Tertiary | ~120 kJ mol⁻¹ |
| Table 1: Activation Energies for Thermal Decomposition of Aliphatic tert-Butyl Peroxyesters.[1] |
Bond Dissociation Energy (BDE)
| Peroxide Compound | O-O BDE (kcal/mol) | O-O BDE (kJ/mol) | Method |
| Di-tert-butyl peroxide | 42.35 | 177.2 | CBS-APNO (Computational)[2] |
| Di-tert-butyl peroxide | 42.9 | 179.6 ± 4.5 | Photoacoustic Calorimetry[3] |
| Diacetyl peroxide | 32.87 | 137.5 | CBS-APNO (Computational)[2] |
| Methyl peroxyacetate | ~38 | ~159 | G2(MP2) (Computational)[4] |
| Table 2: O-O Bond Dissociation Energies for Representative Organic Peroxides. |
Experimental Protocols for Studying Peroxide Decomposition
A multi-faceted experimental approach is required to fully characterize the decomposition of this compound. This involves calorimetric, spectroscopic, and computational techniques.
Calorimetric Analysis
Objective: To determine thermal stability, onset decomposition temperature (T₀), heat of decomposition (ΔHd), and kinetic parameters under dynamic and adiabatic conditions.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum or stainless steel crucible.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
-
Thermal Program: The sample is heated at a constant rate (e.g., 2, 4, 6, and 8 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C).
-
Data Acquisition: The heat flow to or from the sample relative to an empty reference crucible is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the exothermic decomposition peak, the peak maximum temperature (Tp), and the integrated area of the peak, which corresponds to the heat of decomposition (ΔHd).[5] Kinetic parameters like activation energy can be calculated using methods such as the Kissinger or Friedman isoconversional methods.[6][7]
Methodology: Accelerating Rate Calorimetry (ARC)
-
Sample Preparation: A larger sample is placed in a robust, spherical sample bomb.
-
Instrument Setup: The calorimeter operates in a "heat-wait-search" mode. The sample is heated in small increments, followed by a waiting period to detect any self-heating.
-
Adiabatic Tracking: Once an exothermic reaction is detected (rate > 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained equal to the sample temperature, preventing heat loss.
-
Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis: The data is used to determine critical safety parameters such as the Self-Accelerating Decomposition Temperature (SADT) and the Time to Maximum Rate (TMR).[6][8]
Spectroscopic Analysis
Objective: To identify and quantify reactants, products, and transient radical intermediates.
Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Experimental Setup: The decomposition is carried out in a suitable solvent (e.g., n-heptane) within a high-pressure, high-temperature optical cell transparent to IR radiation.[1]
-
Data Acquisition: FT-IR spectra are recorded in situ as the reaction progresses.
-
Data Analysis: The disappearance of the characteristic peroxide O-O stretching and carbonyl C=O bands is monitored to determine the decomposition rate. The appearance of new bands corresponding to products like esters, alcohols, and ketones provides insight into the reaction mechanism.[6]
Methodology: Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: The decomposition is initiated in the presence of a spin-trapping agent (e.g., 2,2,6,6-tetramethylpiperidinooxy, TEMPO).[6]
-
Radical Trapping: The short-lived primary radicals (tert-butoxyl and heptyl) react with the spin trap to form more stable, persistent radical adducts.
-
EPR Measurement: The sample is placed in the EPR spectrometer, and the spectrum of the radical adducts is recorded.
-
Data Analysis: The hyperfine splitting patterns in the EPR spectrum are analyzed to identify the structure of the trapped radicals, confirming the proposed cleavage mechanism.
Conclusion
The thermal cleavage of the O-O bond in this compound is a fundamental process that underpins its industrial utility. The decomposition is characterized by the homolytic scission of the peroxide bond to generate tert-butoxyl and octanoyloxyl radicals, with the latter rapidly decarboxylating. As a "primary" peroxyester, it exhibits a relatively high activation energy of around 145 kJ mol⁻¹, indicating greater thermal stability compared to its secondary and tertiary counterparts. A comprehensive understanding, derived from calorimetric and spectroscopic experimental protocols, is essential for the safe handling, storage, and application of this energetic material in research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. gfm.cii.fc.ul.pt [gfm.cii.fc.ul.pt]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to tert-Butyl Peroxy-2-ethylhexanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at tert-Butyl peroxy-2-ethylhexanoate, a widely used organic peroxide. Below, you will find its various synonyms and alternative names, detailed quantitative data, experimental protocols, and visualizations of its chemical behavior.
Synonyms and Alternative Names
tert-Butyl peroxy-2-ethylhexanoate is known by a variety of names in research and industry. Its primary synonym is tert-Butyl octaneperoxoate . Other common names and trade names include:
The substance is registered under the CAS number 3006-82-4 .[4][8][9][10][11][12][13]
Quantitative Data
A summary of the key physical, chemical, and safety properties of tert-Butyl peroxy-2-ethylhexanoate is presented in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₃ | [4][9][10][11] |
| Molecular Weight | 216.32 g/mol | [4][9][10] |
| Appearance | Colorless to pale yellow liquid | [9][14][15] |
| Density | 0.89 - 0.9 g/cm³ at 20°C | [9][13][14] |
| Melting Point | -30°C | [9][14] |
| Boiling Point | 248.9°C at 760 mmHg | [9][14] |
| Flash Point | 71.8 - 85°C | [9][14] |
| Refractive Index | 1.429 | [9][14] |
| Active Oxygen Content | ~7.40% | [8][12][13] |
Safety and Reactivity Data
| Parameter | Value | Source(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [6][8][13] |
| Control Temperature (Tc) | 20°C | [8] |
| Maximum Storage Temperature (Tsmax) | -30/20°C | [8] |
| UN Number | 3113 | [4][8] |
| Hazard Class | 5.2 (Organic Peroxide Type C) | [2][8] |
| Reactivity Profile | Explodes with great violence when rapidly heated; shock sensitive and detonable in pure form. | [4][14] |
| Incompatible Materials | Strong acids and bases, strong oxidizing and reducing agents, transition metal salts, rust, ash, dust. | [1][2] |
Half-Life Data
| Temperature | Half-Life | Source(s) |
| 72°C | 10 hours | [8][10][13] |
| 91°C | 1 hour | [8][13] |
| 113°C | 0.1 hours | [8][13] |
Experimental Protocols
Synthesis of tert-Butyl peroxy-2-ethylhexanoate
Objective: To synthesize tert-Butyl peroxy-2-ethylhexanoate from tert-butyl hydroperoxide and 2-ethylhexanoyl chloride.[16][17]
Materials:
-
tert-Butyl hydroperoxide (TBHP)
-
2-Ethylhexanoyl chloride (EHCl)
-
A base (e.g., sodium hydroxide - NaOH or potassium hydroxide - KOH)
-
Aqueous solvent
-
Organic solvent
Procedure:
-
Deprotonation of TBHP: In a reaction vessel, dissolve the base in the aqueous phase. Add tert-butyl hydroperoxide to this solution. This is a slightly exothermic reaction where the base deprotonates the TBHP to form an alkali salt of TBHP (e.g., sodium tert-butyl peroxide).[10][16] A slight excess of the base is typically used to ensure a high pH and drive the equilibrium towards the deprotonated form.[10][16]
-
Reaction with EHCl: The reaction is biphasic. The alkali salt of TBHP in the aqueous phase reacts with 2-ethylhexanoyl chloride, which is present in the organic phase, to form tert-Butyl peroxy-2-ethylhexanoate and a chloride salt.[10][16]
-
Work-up: After the reaction is complete, the organic phase containing the product is separated from the aqueous phase. The organic phase is then washed, dried, and the solvent is removed under reduced pressure to yield the final product.
Use as a Polymerization Initiator (General Protocol)
Objective: To initiate the polymerization of a monomer (e.g., styrene, ethylene, acrylates) using tert-Butyl peroxy-2-ethylhexanoate as a radical initiator.[10][11][18]
Materials:
-
Monomer (e.g., styrene)
-
tert-Butyl peroxy-2-ethylhexanoate (as initiator)
-
Solvent (if applicable, e.g., for solution polymerization)
-
Reaction vessel with temperature control and inert atmosphere capabilities
Procedure:
-
Reaction Setup: The reaction vessel is charged with the monomer and solvent (if any). The system is then purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Initiator Addition: The required amount of tert-Butyl peroxy-2-ethylhexanoate is added to the reaction mixture. The amount will depend on the desired polymer molecular weight and reaction rate.
-
Polymerization: The reaction mixture is heated to a temperature at which the initiator decomposes at a suitable rate (typically in the range of 80-150°C).[6][8] The temperature is maintained for the desired reaction time.
-
Termination and Isolation: Once the desired conversion is achieved, the reaction is terminated, often by cooling. The polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying.
Safe Handling and Disposal of Organic Peroxides
Handling:
-
Always handle organic peroxides in a well-ventilated area.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][19][20][21]
-
Keep organic peroxides away from heat, sparks, open flames, and direct sunlight.[1][19]
-
Store in the original, tightly closed containers in a cool, designated area, observing the recommended control and storage temperatures.[1][19][20]
-
Avoid contact with incompatible materials such as acids, bases, reducing agents, and metals.[1][20]
-
Do not return unused material to the original container to prevent contamination.[1]
-
In case of a spill, absorb the material with an inert substance (like vermiculite), wet it with water, and collect it using non-sparking tools for proper disposal.[1]
Disposal:
-
Waste organic peroxides must be disposed of as hazardous waste according to local regulations.[1]
-
A common disposal method is to dilute the peroxide with an inert organic solvent to a low active oxygen content (<1%) and then incinerate it as chemical waste.[1]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.
Visualizations
Decomposition Pathway of tert-Butyl peroxy-2-ethylhexanoate
The thermal decomposition of tert-Butyl peroxy-2-ethylhexanoate proceeds through the formation of free radicals. The major decomposition products include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[8]
General Experimental Workflow for Polymerization
The following diagram illustrates a typical workflow for a laboratory-scale polymerization reaction using tert-Butyl peroxy-2-ethylhexanoate as an initiator.
References
- 1. eopsg.org [eopsg.org]
- 2. arkema.com [arkema.com]
- 3. chemos.de [chemos.de]
- 4. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nouryon.com [nouryon.com]
- 6. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 7. purolite.com [purolite.com]
- 8. yunno.net [yunno.net]
- 9. Page loading... [wap.guidechem.com]
- 10. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. nouryon.com [nouryon.com]
- 13. yunno.net [yunno.net]
- 14. echemi.com [echemi.com]
- 15. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 16. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]
- 17. Tert-Butyl Peroxy-2-ethylhexanoate (CAS 686-31-7): A Co... [perodox.com]
- 18. pergan.com [pergan.com]
- 19. Organic Peroxides in the Workplace - HSI [hsi.com]
- 20. hmroyal.com [hmroyal.com]
- 21. ehs.yale.edu [ehs.yale.edu]
theoretical vs. experimental properties of tert-Butyl octaneperoxoate
An In-depth Technical Guide to the Theoretical and Experimental Properties of tert-Butyl Peroxy-2-ethylhexanoate
Introduction
Tert-Butyl peroxy-2-ethylhexanoate (TBPEH), also known by trade names such as Trigonox 21S, is an organic peroxide widely utilized as a radical initiator in the polymerization of various monomers and as a curing agent for unsaturated polyester resins.[1][2] Its efficacy as an initiator stems from the thermal instability of the peroxide bond, which undergoes homolytic cleavage to generate free radicals.[3] This guide provides a comprehensive overview of the theoretical and experimentally determined properties of TBPEH, with a focus on its thermal stability, decomposition pathways, and the experimental protocols used for its characterization. The information presented is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a detailed understanding of this compound's behavior.
Theoretical Properties
Theoretical properties, derived from computational calculations, provide foundational data for understanding the molecular characteristics of tert-Butyl peroxy-2-ethylhexanoate. These values are essential for molecular modeling and for predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₃ | [4][5] |
| Molecular Weight | 216.32 g/mol | [4][6] |
| Exact Mass | 216.17254462 Da | [4][6] |
| XLogP3-AA | 4 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 8 | [4] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| Heavy Atom Count | 15 | [4] |
| Complexity | 182 | [4] |
Experimental Properties
Experimentally determined properties offer a real-world characterization of TBPEH's physical and chemical nature. These values are critical for safe handling, process design, and application development.
| Property | Value | Conditions | Source |
| Appearance | Colorless, transparent liquid | Ambient | [1][4][7] |
| Odor | Sweet, mild, aromatic | Ambient | [4][8] |
| Density | 0.89 - 0.900 g/cm³ | 20°C | [1][5][9] |
| Melting Point | Approximately -30°C | [5] | |
| Boiling Point | Decomposes below boiling point | [10] | |
| Flash Point | 78 °C | ISO 3679 | [10] |
| Refractive Index | 1.428 | 20°C | [10] |
| Vapor Pressure | 2 Pa | 20°C | [1] |
| Water Solubility | 46.3 mg/L | 20°C | [1] |
| Active Oxygen Content | 7.40% | [7] |
Thermal Stability and Decomposition
The thermal stability of organic peroxides is a critical parameter due to their potential for self-accelerating decomposition, which can be violent.[2][6][11] TBPEH is particularly sensitive to temperature increases and contamination.[4][6][11]
Thermal Stability Data
The following table summarizes key experimental data related to the thermal stability of tert-Butyl peroxy-2-ethylhexanoate.
| Parameter | Value | Method/Conditions | Source |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | UN-Test H.4 | [7][10] |
| Control Temperature (Tc) | 20°C | [7] | |
| Critical Temperature (Tem) | 25°C | [7] | |
| Storage Temperature | -30°C to 20°C | [7] | |
| Activation Energy (Ea) | 124.9 kJ/mol | [7] | |
| Half-Life (t½) in Chlorobenzene | |||
| 10 hours | 72°C | [1][4][7] | |
| 1 hour | 91°C | [7][9] | |
| 0.1 hour | 113°C | [7][9] |
Decomposition Pathway
The primary step in the thermal decomposition of tert-Butyl peroxy-2-ethylhexanoate is the homolytic cleavage of the weak peroxide (O-O) bond.[3] This initial step generates a tert-butoxy radical and a 2-ethylhexanoyloxy radical. These highly reactive radical intermediates can then undergo further reactions, leading to a variety of stable end-products.
Caption: Figure 1: Thermal Decomposition Pathway of TBPEH
Experimental Protocols
The thermal hazards of TBPEH are typically evaluated using calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[12]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is used to determine thermal properties like the exothermic onset temperature (T₀) and the heat of decomposition (ΔH) of a substance.[12]
Methodology:
-
A small, precisely weighed sample of TBPEH is hermetically sealed in a crucible (e.g., aluminum).
-
An empty, sealed crucible is used as a reference.
-
Both crucibles are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 2-10 °C/min).
-
The differential heat flow between the sample and reference is recorded.
-
The onset temperature of the exothermic decomposition peak (T₀) and the integrated area of the peak (ΔH) are determined from the resulting thermogram.
Accelerating Rate Calorimetry (ARC)
Principle: ARC is used to study the thermal runaway potential of a substance under adiabatic conditions. It measures the temperature and pressure changes of a sample as it undergoes an exothermic reaction.
Methodology:
-
A sample of TBPEH is placed in a spherical, high-pressure sample bomb.
-
The bomb is placed in a calorimeter chamber, and the system is heated in a series of small steps.
-
At each step, the system holds the temperature and monitors for any self-heating of the sample.
-
Once an exothermic reaction is detected (rate of temperature rise exceeds a set threshold), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
Data from ARC experiments can be used to calculate parameters such as the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).[12]
Caption: Figure 2: Workflow for Thermal Hazard Evaluation
Applications
The primary application of tert-Butyl peroxy-2-ethylhexanoate is as a free-radical initiator in polymerization processes.[2]
-
Polymerization of Ethylene: It is an efficient initiator for producing Low-Density Polyethylene (LDPE) in both high-pressure autoclave and tubular processes.[1][9]
-
Styrene Polymerization: It can be used for the suspension polymerization of styrene at approximately 90°C and shows activity comparable to dibenzoyl peroxide.[9]
-
Acrylics and Vinyl Monomers: It serves as a medium-temperature initiator for the polymerization of acrylates, methacrylates, and vinyl acetate.[1][7]
-
Curing of Resins: It is used as a high-temperature curing agent for unsaturated polyester resins, particularly in hot press molding processes like DMC and BMC.[1][7]
Safety Profile
Tert-Butyl peroxy-2-ethylhexanoate is a hazardous substance that requires careful handling and storage.
-
Hazards: It is classified as an Organic Peroxide Type C, meaning it may cause a fire upon heating.[2][10] It is flammable and can form explosive vapor-air mixtures.[10] The pure form is sensitive to shock and can detonate if heated rapidly to a critical temperature.[6] It may also cause an allergic skin reaction.[10][13]
-
Storage and Handling: Store in a cool, well-ventilated place away from heat, sparks, and direct sunlight.[4][7][9] The control temperature should not be exceeded to prevent self-accelerating decomposition.[4][6][11] It should be kept away from incompatible materials such as acids, bases, reducing agents, and heavy metal compounds.[9]
-
Environmental Impact: The substance is considered very toxic to aquatic organisms with long-lasting effects.[2][10][13] However, it is inherently biodegradable through hydrolysis and biotic degradation.[1][2]
Conclusion
This guide has detailed the theoretical and experimental properties of tert-Butyl peroxy-2-ethylhexanoate, a commercially significant organic peroxide. The provided data, presented in structured tables and diagrams, highlights the compound's physical characteristics, thermal instability, and primary applications. A thorough understanding of its decomposition behavior and the experimental protocols for its analysis is crucial for ensuring its safe handling and effective use in industrial processes. The comparison between theoretical and experimental data underscores the importance of empirical testing for accurately characterizing reactive chemicals like TBPEH.
References
- 1. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 2. arkema.com [arkema.com]
- 3. tert-Butyl octaneperoxoate | 13467-82-8 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lzaux.com [lzaux.com]
- 8. tert-Butyl peroxybenzoate CAS#: 614-45-9 [m.chemicalbook.com]
- 9. nouryon.com [nouryon.com]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chemos.de [chemos.de]
Quantum Chemical Calculations for Evaluating the Stability of tert-Butyl Octaneperoxoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in assessing the thermal stability of tert-butyl octaneperoxoate. Understanding the decomposition pathways and stability of organic peroxides is paramount for ensuring safety in research, development, and manufacturing processes. This document outlines the theoretical basis, computational methodologies, and expected outcomes from such studies, drawing upon established research on analogous peroxide compounds.
Introduction to Peroxide Instability and Computational Assessment
Organic peroxides, characterized by the labile oxygen-oxygen single bond, are a class of compounds known for their thermal instability.[1] The decomposition of these molecules can be highly exothermic, posing significant safety risks if not properly managed.[2] this compound, as a member of the peroxy ester family, is susceptible to homolytic cleavage of the O-O bond, initiating a cascade of radical reactions.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the thermal stability of organic peroxides.[3] These methods allow for the determination of key thermodynamic and kinetic parameters that govern decomposition, such as bond dissociation energies (BDEs) and activation energies for various reaction pathways.[3][4] By modeling the electronic structure and energy landscape of the molecule, researchers can gain valuable insights into its intrinsic stability without the need for potentially hazardous experimental procedures.
Theoretical Decomposition Pathways
The primary decomposition pathway for tert-butyl peroxy esters is initiated by the homolytic cleavage of the weak O-O bond. This step is rate-determining and results in the formation of a tert-butoxy radical and an octanoyloxy radical. Subsequent reactions of these radicals can lead to a variety of products.
A generalized decomposition mechanism for a tert-butyl peroxyalkanoate is depicted below. This pathway is representative and analogous to what would be computationally investigated for this compound.
Computational Methodology: A Detailed Protocol
The following outlines a comprehensive workflow for the quantum chemical analysis of this compound stability.
Experimental Protocols
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) with a functional suitable for thermochemical calculations, such as B3LYP or M06-2X.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or aug-cc-pVTZ, is recommended for accurate geometries and energies.
-
Procedure: The ground state geometry of this compound is optimized to a local minimum on the potential energy surface. The geometries of the resulting radical fragments (tert-butoxy and octanoyloxy radicals) are also independently optimized.
2. Vibrational Frequency Calculations:
-
Procedure: Following each geometry optimization, a vibrational frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
3. Bond Dissociation Energy (BDE) Calculation:
-
Procedure: The O-O BDE is calculated as the difference in the electronic energies (including ZPVE corrections) between the ground state molecule and the sum of the energies of the two radical fragments.
-
BDE = E(RCOO•) + E(•OtBu) - E(RCOO-OtBu)
-
-
Refinement: For higher accuracy, single-point energy calculations using more sophisticated methods like Coupled Cluster (e.g., CCSD(T)) or composite methods (e.g., CBS-QB3, G4) can be performed on the DFT-optimized geometries.
4. Transition State (TS) Search and Activation Energy (Ea) Calculation:
-
Procedure: A transition state search is conducted to locate the saddle point on the potential energy surface corresponding to the O-O bond cleavage. Methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.
-
Verification: The located transition state is confirmed by a frequency calculation (which should yield one imaginary frequency corresponding to the O-O bond breaking) and an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the reactant and product states.
-
Activation Energy: The activation energy is calculated as the energy difference between the transition state and the ground state reactant.
Quantitative Data and Stability Assessment
While specific calculated data for this compound is not available, the following table summarizes experimental and calculated O-O bond dissociation enthalpies for analogous peroxides. These values provide a benchmark for assessing the expected stability of this compound.
| Peroxide Compound | O-O Bond Dissociation Enthalpy (kcal/mol) | Method | Reference |
| Di-tert-butyl peroxide | 42.35 | CBS-APNO (Calculated) | [5] |
| Di-tert-butyl peroxide | 42.9 | Photoacoustic Calorimetry (Experimental) | [5] |
| Di-tert-butyl peroxide | 176.8 kJ/mol (~42.2 kcal/mol) | CBS-QB3 (Calculated) | [4] |
| Methyl Hydroperoxide | 45 | G2 (Calculated) | [6] |
| Dimethyl Peroxide | 39 | G2 (Calculated) | [6] |
| Peroxyformic Acid | 48 | G2 (Calculated) | [6] |
The O-O bond dissociation energy is a primary indicator of thermal stability; a lower BDE suggests a greater propensity for thermal decomposition at lower temperatures. Based on the data for similar peroxides, the O-O BDE for this compound is expected to be in the range of 38-45 kcal/mol. The length of the alkyl chain in the octanoyloxy group is not expected to significantly alter the O-O bond strength compared to other peroxy esters.
Conclusion
Quantum chemical calculations provide a robust and safety-conscious framework for evaluating the thermal stability of this compound. By employing DFT and higher-level ab initio methods, it is possible to determine key parameters such as the O-O bond dissociation energy and the activation energy for decomposition. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and professionals to computationally assess the stability of this and other organic peroxides, thereby informing safer handling, storage, and application in drug development and other chemical processes.
References
- 1. Prediction of the thermal decomposition of organic peroxides by validated QSPR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gfm.cii.fc.ul.pt [gfm.cii.fc.ul.pt]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
The Discovery and Initial Synthesis of tert-Butyl Octaneperoxoate: A Technical Guide
Introduction
tert-Butyl octaneperoxoate, also known as tert-butyl peroctoate or tert-butyl peroxy-2-ethylhexanoate, is an organic peroxide of significant industrial importance. It primarily serves as a radical initiator in polymerization processes, such as for ethylene, vinyl chloride, and acrylates. Its controlled thermal decomposition to generate free radicals makes it a valuable tool in the synthesis of polymers. This technical guide provides an in-depth overview of the discovery, initial synthesis, physicochemical properties, and reaction mechanisms of this compound, with detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development who may utilize or encounter peroxyesters in their work.
Discovery and Foundational Synthesis
The pioneering work on the synthesis of tert-butyl peroxyesters was conducted by Nicholas A. Milas and Douglas M. Surgenor in 1946.[1][2][3] Their research, published in the Journal of the American Chemical Society, laid the groundwork for the preparation of a variety of tert-butyl esters of peroxycarboxylic acids, which were previously inaccessible.[3] The fundamental synthetic route they established is a variation of the Schotten-Baumann reaction, which involves the acylation of a hydroperoxide.
Physicochemical and Thermal Properties
This compound is a colorless liquid with properties that are crucial for its application as a radical initiator. A summary of its key quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₃ | [4] |
| Molar Mass | 216.32 g/mol | [1][4] |
| CAS Number | 3006-82-4 (for tert-butyl peroxy-2-ethylhexanoate) | [3] |
| Appearance | Colorless liquid | [3] |
| Density | ~0.89 g/cm³ | |
| Assay | ca. 97% | [3] |
Table 2: Thermal Decomposition Data
The thermal stability of a radical initiator is a critical parameter for its application. The half-life (t₁/₂) is the time required for 50% of the peroxide to decompose at a given temperature.
| Temperature | Half-life |
| 74 °C | 10 hours |
| 92 °C | 1 hour |
| 130 °C | 1 minute |
| (Data for tert-butyl peroxy-2-ethylhexanoate in benzene, 0.1 mol/L)[3] |
Synthesis of this compound
The most common method for synthesizing this compound is the reaction of tert-butyl hydroperoxide with 2-ethylhexanoyl chloride in the presence of a base. This biphasic reaction is typically carried out under alkaline conditions to deprotonate the hydroperoxide, making it a more reactive nucleophile.[5]
Experimental Protocols
1. Initial Synthesis Protocol (Based on Milas and Surgenor, 1946)
This protocol is a generalized representation of the Schotten-Baumann reaction as would have been employed in the initial synthesis of tert-butyl peroxyesters.
-
Materials:
-
tert-Butyl hydroperoxide (TBHP)
-
2-Ethylhexanoyl chloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
An inert organic solvent (e.g., diethyl ether or a hydrocarbon)
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
A solution of tert-butyl hydroperoxide and an excess of aqueous potassium hydroxide is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
2-Ethylhexanoyl chloride, optionally dissolved in an inert solvent, is added dropwise to the cooled, stirred solution. The temperature should be maintained below 10°C throughout the addition.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours while maintaining the low temperature.
-
The reaction mixture is then transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
-
The organic layer is washed sequentially with a dilute base solution, water, and finally a brine solution to remove any unreacted starting materials and salts.
-
The washed organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation if required.
-
2. Modern Synthesis in a Microreactor
Modern approaches have utilized microreactors to improve safety and control over the highly exothermic synthesis of peroxyesters.
-
System: A microreactor setup with efficient mixing and heat exchange capabilities.
-
Procedure:
-
Two separate streams are prepared: one containing tert-butyl hydroperoxide and a base (e.g., KOH) in an aqueous solution, and the other containing 2-ethylhexanoyl chloride in an organic solvent.
-
The two streams are continuously pumped into a micro-mixer where the rapid deprotonation of TBHP occurs, followed immediately by the reaction with the acid chloride.
-
The biphasic mixture flows through the microreactor, which has a high surface-area-to-volume ratio, allowing for precise temperature control and efficient removal of the heat of reaction.
-
The output from the reactor is collected, and the product is isolated using a similar workup procedure of phase separation, washing, and drying as in the batch process. This continuous flow method offers better control over reaction parameters and minimizes the risks associated with handling larger quantities of unstable peroxides.[5]
-
Thermal Decomposition Pathway
The utility of this compound as a radical initiator stems from the thermal lability of the oxygen-oxygen bond. Upon heating, this bond undergoes homolytic cleavage.
The primary decomposition step involves the breaking of the weak peroxide bond to form a tert-butoxy radical and an octanoyloxy radical. The octanoyloxy radical is unstable and rapidly undergoes decarboxylation to produce a heptyl radical and carbon dioxide. Both the tert-butoxy and heptyl radicals are capable of initiating polymerization by reacting with a monomer unit.
Applications and Relevance to Drug Development
The predominant application of this compound is as a thermal initiator for free-radical polymerization in the plastics and polymer industries.
For professionals in drug development, while this compound itself is not a therapeutic agent, the study of such reactive molecules is relevant in several contexts:
-
Understanding Radical Chemistry: Many biological processes and drug mechanisms involve radical intermediates. Understanding the formation and reactivity of radicals from compounds like peroxyesters can provide insights into oxidative stress and the mechanisms of certain drugs.
-
Synthetic Utility: While not common, peroxides can be used in specific organic synthesis steps that may be part of a larger drug synthesis pathway. For instance, related compounds like tert-butyl hydroperoxide (TBHP) are used as oxidants in various transformations.[6]
-
Material Science in Drug Delivery: The polymers created using initiators like this compound can be employed in drug delivery systems, medical devices, and pharmaceutical packaging. Therefore, understanding the residual initiator and its decomposition products is crucial for safety and regulatory compliance.
-
Toxicology: The tert-butyl group is present in many pharmaceutical compounds to enhance properties like lipophilicity and metabolic stability.[7] The decomposition products of this compound, such as tert-butanol and various radicals, are of toxicological interest.
References
- 1. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. tert-Butyl peroctoate | C12H24O3 | CID 83499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
key physical and chemical characteristics of tert-Butyl octaneperoxoate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical characteristics of tert-Butyl peroxy-2-ethylhexanoate, also known as tert-Butyl octaneperoxoate. It includes key data, experimental protocols, and visualizations of its chemical behavior and analysis.
Core Physical and Chemical Properties
tert-Butyl peroxy-2-ethylhexanoate (TBPO) is an organic peroxide widely utilized as a radical initiator in various polymerization processes.[1][2] Its utility stems from the thermally labile peroxide bond that undergoes homolytic cleavage to generate free radicals.[3]
Table 1: Physical Properties of tert-Butyl Peroxy-2-ethylhexanoate
| Property | Value | Source |
| Appearance | Colorless liquid | [4][5] |
| Molecular Formula | C₁₂H₂₄O₃ | [5][6] |
| Molecular Weight | 216.3 g/mol | [6] |
| Density | 0.89 g/cm³ | [6] |
| Melting Point | Approx. -30°C | [6] |
| Boiling Point | Approx. 248.9°C (predicted) | [6] |
| Vapor Pressure | 2 Pa at 20°C | [4] |
| Water Solubility | 46.3 mg/L at 20°C | [4] |
Table 2: Chemical and Safety Properties of tert-Butyl Peroxy-2-ethylhexanoate
| Property | Value/Description | Source |
| CAS Number | 3006-82-4 | [6] |
| Common Synonyms | This compound, Trigonox 21, TBPO | [3][4] |
| Half-Life | 10.0 hours at 72°C (in benzene) | [4][5] |
| Primary Use | Polymerization initiator, Curing agent | [1][4] |
| Key Hazard | Thermally unstable; can undergo exothermic self-accelerating decomposition.[1] Sensitive to temperature rises and contamination.[4][5] | |
| Classification | Organic Peroxide, Type C | [1] |
Chemical Reactivity and Decomposition
The fundamental chemical characteristic of tert-Butyl peroxy-2-ethylhexanoate is the weak oxygen-oxygen single bond within the peroxy group (-O-O-).[3] This bond is susceptible to homolytic cleavage when heated, initiating a cascade of radical reactions.[3] This property is central to its application as a polymerization initiator.[3]
The primary decomposition step involves the breaking of the O-O bond to form a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. These highly reactive species can then initiate polymer chains or undergo further reactions.
Experimental Protocols
A. Synthesis of tert-Butyl Peroxy-2-ethylhexanoate
A common method for synthesizing tert-Butyl peroxy-2-ethylhexanoate involves the reaction of tert-butyl hydroperoxide (TBHP) with 2-ethylhexanoyl chloride in a biphasic system.[7]
Methodology:
-
Deprotonation: tert-Butyl hydroperoxide is deprotonated in an aqueous phase using a base, such as sodium hydroxide (NaOH), to form the sodium salt of TBHP.[7] This is a slightly exothermic reaction.[7]
-
Interfacial Reaction: The resulting alkali salt of TBHP then reacts with 2-ethylhexanoyl chloride, which is present in an organic phase.[7]
-
Product Formation: This reaction yields tert-Butyl peroxy-2-ethylhexanoate and a chloride salt (e.g., NaCl).[7]
-
Separation and Purification: The organic phase containing the product is separated from the aqueous phase. It can then be washed and dried to yield the purified product.
B. Analysis Protocol: Iodometric Titration for Peroxide Content
The concentration of active oxygen in a peroxide sample is a critical measure of its purity and reactivity. A standard method for this determination is iodometric titration. While the specific linked protocol is for a related compound, the principle is broadly applicable to organic peroxides.
Methodology:
-
Sample Preparation: A precisely weighed sample of the peroxide is dissolved in a suitable solvent mixture (e.g., acetic acid and chloroform or isopropanol).
-
Reaction with Iodide: An excess of potassium iodide (KI) or sodium iodide (NaI) is added to the solution. The peroxide oxidizes the iodide ions (I⁻) to iodine (I₂). The solution is typically kept in the dark to prevent photo-induced side reactions.
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
-
Endpoint Determination: The endpoint is reached when the blue/black color of the starch-iodine complex disappears, indicating that all the iodine has been reduced back to iodide by the thiosulfate.
-
Calculation: The active oxygen content is calculated based on the volume of titrant used, its concentration, and the initial mass of the peroxide sample.
Key Applications
Due to its effectiveness as a radical source at moderate temperatures, tert-Butyl peroxy-2-ethylhexanoate is primarily used in the chemical industry for:
-
Polymerization Initiation: It serves as an initiator for the (co)polymerization of various monomers, including ethylene, styrene, acrylonitrile, and (meth)acrylates.[4]
-
High-Pressure Ethylene Polymerization: It is used in both autoclave and tubular processes for producing low-density polyethylene (LDPE), often in combination with other peroxides.[3][4]
-
Curing Agent: It is employed as a curing agent for unsaturated polyester resins.[1][4]
-
Acrylic Resin Synthesis: It helps achieve low residual monomer levels in the production of acrylic polymers.[3]
Safety and Handling
Organic peroxides like tert-Butyl peroxy-2-ethylhexanoate are hazardous materials that require careful handling.
-
Thermal Sensitivity: The compound is sensitive to heat and can decompose violently above its "Control Temperature".[4][5] It should be stored at low temperatures (below 10°C is recommended) and away from heat sources.[5][8]
-
Contamination: Contamination can also trigger decomposition.[5]
-
Fire Hazard: It is considered a fire hazard and may cause a fire upon heating.[4][9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, and eye/face protection, should be worn when handling this substance.[9]
-
Environmental Hazard: The substance is considered very toxic to aquatic organisms.[1][4] However, it is also classified as inherently biodegradable.[1][4]
References
- 1. arkema.com [arkema.com]
- 2. Tert-butyl peroxy-2-ethylhexanoate | CAS: 3006-82-4 | Enox TBPO [vestachem.com]
- 3. This compound | 13467-82-8 | Benchchem [benchchem.com]
- 4. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. tert-Butyl peroxy-2-ethylhexanoate synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. depts.washington.edu [depts.washington.edu]
Methodological & Application
Application Notes and Protocols for tert-Butyl Octaneperoxoate as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), is a highly efficient organic peroxide used as a radical initiator for a wide range of polymerization reactions. Its predictable decomposition kinetics and efficacy at moderate temperatures make it a versatile tool in the synthesis of polymers with tailored properties. These notes provide detailed protocols and technical data for the application of this compound in various polymerization systems. The decomposition of tert-butyl peroxy-2-ethylhexanoate proceeds via the cleavage of the oxygen-oxygen bond to generate a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical.[1] The 2-ethylhexanoyloxyl radical can further decarboxylate to form a heptyl radical. These radicals then initiate the polymerization of monomers.
Physicochemical and Kinetic Data
A summary of the key properties of this compound is provided below to inform its proper handling, storage, and application in polymerization reactions.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄O₃ | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Active Oxygen Content | ~7.4% | [4] |
| SADT (Self-Accelerating Decomposition Temperature) | 35 °C | [4] |
| Recommended Storage Temperature | < 20°C | [4] |
| Half-life (t₁/₂) in 0.1 M Benzene | 10 hr at 72°C, 1 hr at 91°C, 0.1 hr at 112°C | [4] |
| Activation Energy (Ea) | ~125 kJ/mol | [1] |
Applications in Polymer Synthesis
This compound is a versatile initiator suitable for the polymerization of a variety of monomers. Its primary applications include the production of:
-
Polyolefins: such as low-density polyethylene (LDPE).
-
Styrenics: including polystyrene (PS) and styrene-acrylonitrile (SAN).
-
Acrylics: such as polymethyl methacrylate (PMMA).[3]
-
Vinyls: including polyvinyl chloride (PVC) and polyvinyl acetate (PVAc).[3]
-
Unsaturated Polyester Resins: as a curing agent.[3]
The choice of initiator concentration and reaction temperature allows for the control of polymerization rate, polymer molecular weight, and molecular weight distribution.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary to achieve desired polymer properties.
Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene to produce polystyrene.
Materials:
-
Styrene monomer
-
This compound (TBPEH)
-
Reaction vessel with a nitrogen inlet and magnetic stirrer
-
Heating mantle with temperature controller
-
Methanol (for precipitation)
Procedure:
-
Inhibit-free styrene monomer is charged into the reaction vessel.
-
The desired amount of this compound is added to the monomer. A typical concentration range is 0.05 to 0.5 wt% based on the monomer.
-
The reaction mixture is purged with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
The reaction vessel is heated to the desired temperature, typically between 80°C and 120°C, while stirring.[5]
-
The polymerization is allowed to proceed for a predetermined time (e.g., 2-8 hours) to achieve the target monomer conversion.
-
The reaction is terminated by cooling the vessel rapidly.
-
The resulting polystyrene is dissolved in a suitable solvent (e.g., toluene) and precipitated in an excess of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
Expected Outcome: The molecular weight of the resulting polystyrene will be inversely proportional to the initiator concentration and reaction temperature. Higher initiator concentrations and temperatures will lead to lower molecular weight polymers.
Suspension Polymerization of Methyl Methacrylate (PMMA)
This protocol outlines the suspension polymerization of methyl methacrylate to produce PMMA beads.
Materials:
-
Methyl methacrylate (MMA) monomer
-
This compound (TBPEH)
-
Suspending agent (e.g., polyvinyl alcohol, PVA)
-
Deionized water
-
Reaction vessel with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Water bath with temperature controller
Procedure:
-
A solution of the suspending agent in deionized water is prepared in the reaction vessel.
-
The MMA monomer and this compound (typically 0.1 to 1.0 wt% based on monomer) are mixed separately.
-
The monomer-initiator mixture is added to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.
-
The reactor is purged with nitrogen and heated to the desired polymerization temperature, generally between 70°C and 90°C.
-
The polymerization is carried out for several hours (e.g., 4-8 hours) until the desired conversion is reached.
-
The reaction is stopped by cooling the reactor.
-
The resulting PMMA beads are collected by filtration, washed thoroughly with water to remove the suspending agent, and dried.
Curing of Unsaturated Polyester Resin
This protocol details the curing of an unsaturated polyester resin using TBPEH and a cobalt accelerator.
Materials:
-
Unsaturated polyester resin
-
This compound (TBPEH)
-
Cobalt octoate or cobalt naphthenate solution (accelerator)
-
Mixing container and stirrer
Procedure:
-
The unsaturated polyester resin is weighed into the mixing container.
-
The cobalt accelerator is added to the resin and mixed thoroughly. The typical concentration of a 6% cobalt solution is 0.1 to 0.5 wt% based on the resin.
-
This compound is then added to the resin-accelerator mixture and mixed rapidly and thoroughly. The typical initiator concentration is 1 to 2 wt% based on the resin.
-
The mixture is then applied or molded as required.
-
The curing process will proceed at ambient temperature, with the gel time and peak exotherm being dependent on the initiator and accelerator concentrations.[6][7][8]
| Initiator (TBPEH) Conc. (wt%) | Accelerator (Co-octoate, 6%) Conc. (wt%) | Approximate Gel Time at 25°C (minutes) | Approximate Peak Exotherm (°C) |
| 1.0 | 0.2 | 20 - 30 | 120 - 140 |
| 1.5 | 0.2 | 15 - 25 | 130 - 150 |
| 1.0 | 0.4 | 10 - 20 | 140 - 160 |
| 1.5 | 0.4 | 5 - 15 | 150 - 170 |
Note: These values are indicative and can vary depending on the specific resin system and ambient conditions.
Visualizations
Decomposition and Initiation Pathway
Caption: Decomposition of this compound and initiation of polymerization.
Experimental Workflow for Bulk Polymerization
Caption: Workflow for the bulk polymerization of a monomer using TBPEH.
Initiator Concentration vs. Polymerization Rate
Caption: Relationship between initiator concentration and polymerization characteristics.
Safety Precautions
This compound is an organic peroxide and must be handled with care.
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[4] Recommended storage temperature is below 20°C.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metal salts, as these can cause rapid decomposition.
-
Decomposition: The self-accelerating decomposition temperature (SADT) is 35°C.[4] Above this temperature, the decomposition can become uncontrollable. In case of fire, use water spray, foam, or dry chemical extinguishers.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl peroxy-2-ethylhexanoate 3006-82-4 [mingyuanchemical.com]
- 4. arkema.com [arkema.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Suspension Polymerization of PVC with tert-Butyl Octaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the suspension polymerization of vinyl chloride monomer (VCM) to produce polyvinyl chloride (PVC) using tert-Butyl octaneperoxoate (also known as tert-Butyl peroxy-2-ethylhexanoate) as the radical initiator. Suspension polymerization is a widely used industrial method for producing PVC resins with controlled particle size and porosity. The protocol herein outlines the necessary reagents, equipment, and a step-by-step procedure for conducting the polymerization in a laboratory setting. Additionally, this document includes tabulated data for typical reaction parameters and a visual workflow diagram to facilitate experimental planning and execution.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. The suspension polymerization process involves dispersing vinyl chloride monomer (VCM) droplets in an aqueous medium with the aid of suspending agents. A monomer-soluble initiator, in this case, this compound, is used to initiate the free-radical polymerization within the monomer droplets. As the polymerization proceeds, the polymer precipitates within the droplets, which are then isolated as spherical particles. The selection of the initiator is critical as it influences the polymerization rate and the final properties of the PVC resin.[1][2] this compound is an efficient and fast initiator suitable for this process.[3][4] This protocol provides a comprehensive guide for researchers to perform this polymerization reaction.
Data Presentation
Table 1: Typical Formulation for Suspension Polymerization of PVC
| Component | Concentration (parts by weight) | Role |
| Vinyl Chloride Monomer (VCM) | 100 | Monomer |
| Demineralized Water | 120-150 | Continuous Phase |
| This compound | 0.03 - 0.16 | Initiator |
| Suspending Agents | ||
| Primary Suspending Agent | 0.05 - 0.1 | Controls particle size |
| (e.g., Partially hydrolyzed polyvinyl acetate, Hydroxypropyl methylcellulose) | ||
| Secondary Suspending Agent | Varies | Increases porosity |
| (e.g., Low-hydrolysis polyvinyl acetate) |
Source:[1]
Table 2: Properties of this compound Initiator
| Property | Value |
| Half-Life Temperatures | |
| 10 hours | 72 °C |
| 1 hour | 91 °C |
| 1 minute | 128 °C |
| Recommended Storage Temperature | < 15 °C |
Source:[5]
Experimental Protocol
Materials and Reagents
-
Vinyl Chloride Monomer (VCM)
-
Demineralized Water
-
This compound (as a solution, e.g., 50% in isododecane)[4]
-
Primary Suspending Agent (e.g., partially hydrolyzed polyvinyl acetate or hydroxypropyl methylcellulose)
-
Secondary Suspending Agent (optional, e.g., low-hydrolysis polyvinyl acetate)
-
Antifouling agent (optional, to prevent reactor wall buildup)[6]
-
Nitrogen gas (high purity)
Equipment
-
High-pressure polymerization reactor equipped with a stirrer, temperature control system (heating/cooling jacket), pressure gauge, and ports for charging reagents and purging with inert gas.
-
Schlenk line or similar inert gas system.
-
Syringes and needles for liquid transfer.
-
Drying oven.
-
Filtration apparatus (e.g., Buchner funnel and flask).
Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
If used, apply an antifouling agent to the internal surfaces of the reactor according to the manufacturer's instructions.[6]
-
Assemble the reactor and ensure all connections are sealed to withstand the reaction pressure.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove all oxygen.
-
-
Charging of Reagents:
-
Prepare the aqueous phase by dissolving the primary and secondary (if used) suspending agents in demineralized water in a separate vessel. The concentration of the suspending agent solution should be calculated based on the desired parts by weight as indicated in Table 1.
-
Transfer the aqueous solution of suspending agents into the purged reactor.
-
Begin stirring the aqueous phase at a constant rate (e.g., 200-400 rpm) to ensure proper dispersion.
-
Carefully charge the liquid vinyl chloride monomer into the reactor. The VCM to water ratio should be approximately 1:1.2 to 1:1.5 by weight.[1][7]
-
Allow the mixture to stir for 15-20 minutes to achieve a stable suspension of monomer droplets.
-
-
Initiator Addition and Polymerization:
-
In a separate, dry, and inert atmosphere glove box or using a Schlenk line, prepare the required amount of this compound initiator solution. The amount should be calculated based on the desired concentration in parts by weight relative to the monomer (see Table 1).
-
Using a syringe, carefully inject the initiator solution into the stirred reactor.
-
Seal the reactor and begin heating the mixture to the desired polymerization temperature. A typical starting point would be around the 1-hour half-life temperature of the initiator, approximately 91°C, but can be adjusted to control the reaction rate and molecular weight of the polymer.[1][5][8]
-
Maintain a constant temperature and stirring speed throughout the polymerization. The reaction is exothermic, so a reliable cooling system is crucial to control the temperature.[1]
-
Monitor the pressure inside the reactor. A drop in pressure typically indicates the consumption of the monomer as it converts to polymer.
-
The polymerization time will vary depending on the temperature and initiator concentration but typically ranges from 3 to 8 hours. The reaction is usually stopped at a conversion of 80-90%.
-
-
Termination and Work-up:
-
Once the desired conversion is reached (indicated by the pressure drop), cool the reactor to room temperature.
-
Vent any unreacted vinyl chloride monomer safely into a designated chemical trap or scrubbing system.
-
Open the reactor and discharge the PVC slurry.
-
Filter the slurry using a Buchner funnel to separate the PVC particles from the aqueous phase.
-
Wash the collected PVC particles several times with demineralized water to remove any residual suspending agents and other impurities.
-
Dry the PVC resin in a vacuum oven at a temperature below its glass transition temperature (approximately 60-70°C) until a constant weight is achieved.
-
Mandatory Visualization
Caption: Workflow for the suspension polymerization of PVC.
Safety Precautions
-
Vinyl chloride monomer is a known carcinogen and is highly flammable. All handling of VCM must be performed in a well-ventilated fume hood or a closed system.
-
Organic peroxides such as this compound are thermally sensitive and can decompose violently if heated or contaminated. Store at the recommended low temperature and handle with care.
-
The polymerization reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure the reactor's cooling system is functioning correctly.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. mtrjem.com [mtrjem.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. pergan.com [pergan.com]
- 4. akpakimya.com [akpakimya.com]
- 5. pergan.com [pergan.com]
- 6. PVC reactor additives [nouryon.com]
- 7. US4283516A - Process for the suspension polymerization of polyvinyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of tert-Butyl octaneperoxoate in Low-Density Polyethylene (LDPE) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density polyethylene (LDPE) is a widely utilized thermoplastic polymer known for its flexibility, toughness, and chemical resistance. Its production is primarily achieved through high-pressure free-radical polymerization of ethylene. The choice of initiator is a critical parameter in this process, significantly influencing the reaction kinetics, reactor safety, and the final properties of the polymer. tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate, is a highly effective organic peroxide initiator for LDPE synthesis.[1] This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in LDPE production.
One of the key advantages of this compound is that its decomposition radicals do not contain benzene rings, which prevents the contamination of the resulting polyethylene resin.[2] It is an efficient and rapid initiator that can be employed at lower temperatures, which can enhance the production capacity of the polymerization reactor.[2] Furthermore, it facilitates a more controlled reaction with uniform heat release.[2]
Physicochemical Properties of this compound
A thorough understanding of the initiator's properties is essential for safe handling and effective application.
| Property | Value | Reference |
| Chemical Name | tert-Butyl peroxy-2-ethylhexanoate | [3] |
| CAS Number | 3006-82-4 | |
| Molecular Formula | C12H24O3 | [3] |
| Molecular Weight | 216.32 g/mol | [3] |
| Appearance | Colorless liquid | |
| Density | 0.896 g/cm³ at 20°C | |
| Active Oxygen Content | Approx. 7.4% |
Decomposition Kinetics and Reactivity
The decomposition rate of the initiator, typically expressed as its half-life at various temperatures, is crucial for determining the optimal polymerization temperature.
| Temperature (°C) | Half-life (t½) |
| 72 | 10 hours |
| 91 | 1 hour |
| 113 | 0.1 hour |
Data obtained in a 0.1 M solution of chlorobenzene.
Application in LDPE Production
This compound is suitable for both tubular and autoclave high-pressure LDPE production processes. In industrial settings, it is often used in combination with other organic peroxides to achieve a broad polymerization temperature range and to control the molecular weight distribution of the final polymer. For instance, a mixture of tert-butyl peroxy-2-ethylhexanoate and di-tert-butyl peroxide can be employed in a tubular reactor.[4]
Representative Properties of LDPE Produced with a this compound Initiator System
The properties of the resulting LDPE can be tailored by adjusting reaction conditions and the initiator cocktail. The following table provides a range of typical properties for LDPE produced in a high-pressure process.
| Property | Typical Value Range |
| Density | 0.915 - 0.935 g/cm³ |
| Melt Flow Index (MFI, 190°C/2.16 kg) | 0.2 - 50 g/10 min |
| Molecular Weight (Mw) | 80,000 - 150,000 g/mol |
| Molecular Weight Distribution (Mw/Mn) | 6 - 15 |
| Melting Point | 105 - 115 °C |
Experimental Protocols
The following are generalized protocols for the high-pressure polymerization of ethylene to produce LDPE using a this compound-based initiator system. These protocols are intended as a guide and may require optimization based on the specific equipment and desired polymer properties.
Laboratory-Scale High-Pressure Autoclave Reactor Protocol
This protocol is adapted from descriptions of laboratory-scale high-pressure polymerization setups.[5][6]
Equipment:
-
High-pressure autoclave reactor (e.g., 1-liter) with a stirrer, pressure and temperature sensors, and inlet/outlet ports.
-
Ethylene gas supply with a compressor.
-
Initiator solution vessel and high-pressure injection pump.
-
Solvent for initiator solution (e.g., aliphatic hydrocarbon).
-
Chain transfer agent (CTA) if molecular weight control is desired (e.g., propionaldehyde).
-
Quenching agent.
-
Polymer collection and drying equipment.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor with nitrogen to remove any oxygen.
-
Initiator Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., isododecane). The concentration will depend on the desired polymerization rate and should be determined through preliminary experiments. If using a mixed initiator system, prepare the solution accordingly.
-
Reaction Setup:
-
Initiation:
-
Begin stirring the reactor contents.
-
Inject the prepared initiator solution into the reactor at a controlled rate using the high-pressure pump.
-
-
Polymerization:
-
Termination and Product Collection:
-
After the desired reaction time, stop the initiator injection.
-
Vent the unreacted ethylene gas.
-
Cool the reactor and collect the molten LDPE.
-
The polymer can be extruded and pelletized.
-
-
Analysis: Characterize the resulting LDPE for its properties such as MFI, density, and molecular weight distribution.
Pilot/Industrial-Scale Tubular Reactor Protocol
This protocol is a generalized representation based on industrial practices.[4][10][11]
Equipment:
-
High-pressure tubular reactor (long, jacketed tubes).
-
Multiple initiator injection points along the reactor.
-
Ethylene compression and feeding system.
-
High-pressure and low-pressure separators.
-
Extruder and pelletizer.
Procedure:
-
Ethylene Feed: Compress ethylene gas to the target pressure (e.g., 2450 bar) and heat to the initiation temperature.[4]
-
Initiator Injection:
-
Prepare solutions of the initiator cocktail (e.g., tert-butyl peroxy-2-ethylhexanoate and di-tert-butyl peroxide in a hydrocarbon solvent).
-
Inject the initiator solutions at multiple points along the tubular reactor to create different reaction zones.
-
-
Polymerization:
-
The polymerization reaction is initiated in each zone upon initiator injection.
-
Control the temperature profile along the reactor using the cooling jackets to manage the exothermic reaction. Peak temperatures can reach up to 340°C.
-
-
Separation:
-
The resulting mixture of LDPE and unreacted ethylene passes through high-pressure and low-pressure separators.
-
Unreacted ethylene is recycled back to the compressor.
-
-
Extrusion and Pelletizing:
-
The molten LDPE is fed to an extruder, where additives can be incorporated.
-
The polymer is then pelletized and cooled.
-
Mechanistic Diagrams
The following diagrams illustrate the key chemical processes and a general workflow for LDPE production.
Caption: Free-radical polymerization of ethylene initiated by this compound.
Caption: General workflow for high-pressure LDPE production.
References
- 1. arkema.com [arkema.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9403928B2 - Polymerization process to make low density polyethylene - Google Patents [patents.google.com]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. researchgate.net [researchgate.net]
- 7. Technology (M): Generic LDPE Autoclave Process [portfolio-pplus.com]
- 8. scispace.com [scispace.com]
- 9. EP2393587A1 - Low density polyethylene (ldpe) tubular reactor for peroxide initiator injection - Google Patents [patents.google.com]
- 10. US8969501B2 - High pressure LDPE for medical applications - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Radical Polymerization Using tert-Butyl Peroxy-2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to the experimental setup for radical polymerization utilizing tert-butyl peroxy-2-ethylhexanoate as the initiator. tert-Butyl peroxy-2-ethylhexanoate, also known as tert-butyl peroctoate, is a widely used organic peroxide initiator for the polymerization of various monomers, including styrenes, acrylates, and vinyl acetate. Its popularity stems from its decomposition at moderate temperatures, providing a controlled source of free radicals to initiate polymerization. These application notes and protocols are designed to furnish researchers and professionals in drug development and materials science with the necessary information to conduct such polymerizations effectively and safely.
The following sections detail the properties of tert-butyl peroxy-2-ethylhexanoate, a comprehensive experimental protocol for the bulk polymerization of styrene as a representative example, and a summary of expected quantitative data.
Initiator Profile: tert-Butyl Peroxy-2-Ethylhexanoate
tert-Butyl peroxy-2-ethylhexanoate is favored for its predictable decomposition kinetics. The rate of decomposition is highly temperature-dependent, which allows for precise control over the initiation rate by adjusting the reaction temperature. It is often used in a temperature range of 80-110°C for the polymerization of styrene.[1]
Key Properties:
| Property | Value |
| Chemical Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Half-life (t½) | 10 hours at 72°C, 1 hour at 91°C, 1 minute at 131°C |
Experimental Protocol: Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene using tert-butyl peroxy-2-ethylhexanoate as the initiator. Bulk polymerization is a straightforward method carried out in the absence of a solvent.
Materials:
-
Styrene, inhibitor removed
-
tert-Butyl peroxy-2-ethylhexanoate (initiator)
-
Nitrogen gas, high purity
-
Methanol (for precipitation)
-
Toluene (for dissolution)
-
Round-bottom flask with a sidearm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Ice bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by passing it through a column of activated basic alumina or by distillation under reduced pressure.
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser. The flask should have a sidearm for the introduction of nitrogen.
-
Charging the Reactor: To the flask, add the desired amount of inhibitor-free styrene. For a typical laboratory-scale reaction, 50 mL of styrene can be used.
-
Initiator Addition: Add the calculated amount of tert-butyl peroxy-2-ethylhexanoate to the styrene. A typical concentration range for the initiator is 0.08 to 0.4% by weight relative to the monomer.[1]
-
Inerting the System: Seal the flask and purge the system with nitrogen for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 90°C). Begin stirring the reaction mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken at different time intervals to determine the monomer conversion and molecular weight of the polymer.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath. Dissolve the viscous polymer solution in a minimal amount of toluene.
-
Precipitation and Purification: Precipitate the polystyrene by slowly adding the toluene solution to a large excess of methanol with vigorous stirring. The polymer will precipitate as a white solid.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical data that can be expected from the bulk polymerization of styrene with tert-butyl peroxy-2-ethylhexanoate at 90°C. The initiator concentration is 0.2% by weight.
| Reaction Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | 15 | 50,000 | 90,000 | 1.8 |
| 2 | 35 | 80,000 | 152,000 | 1.9 |
| 3 | 55 | 110,000 | 214,500 | 1.95 |
| 4 | 70 | 135,000 | 270,000 | 2.0 |
| 5 | 85 | 150,000 | 307,500 | 2.05 |
Visualizations
Signaling Pathway of Radical Polymerization
Caption: The signaling pathway of free radical polymerization.
Experimental Workflow for Bulk Polymerization
Caption: A typical experimental workflow for bulk polymerization.
References
Application Notes and Protocols for tert-Butyl octaneperoxoate in Elastomer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl octaneperoxoate, also known as tert-butyl peroctoate, is an organic peroxide that serves as an efficient free-radical initiator for the crosslinking of a variety of elastomers. This process, often referred to as vulcanization or curing, transforms the raw, gummy elastomer into a durable, elastic material with enhanced mechanical properties, thermal stability, and chemical resistance. The formation of a three-dimensional crosslinked network is crucial for the performance of elastomeric products in demanding applications.
Organic peroxides like this compound offer several advantages over traditional sulfur vulcanization systems, including the formation of stable carbon-carbon crosslinks, which impart excellent heat aging resistance and low compression set to the final product. This document provides detailed application notes and experimental protocols for the use of this compound in the crosslinking of elastomers.
Chemical Structure and Properties
This compound is a perester with the following chemical structure:
Chemical Formula: C₁₂H₂₄O₃ Molar Mass: 216.32 g/mol
The key feature of this molecule is the relatively weak oxygen-oxygen single bond within the peroxy group (-O-O-). When subjected to heat, this bond undergoes homolytic cleavage to generate highly reactive free radicals, which initiate the crosslinking process.
Mechanism of Action in Elastomer Crosslinking
The crosslinking of elastomers using this compound proceeds via a free-radical mechanism, which can be summarized in the following key steps:
-
Initiation: Upon heating, this compound decomposes to form a tert-butoxy radical and an octanoyloxy radical.
-
Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polymer chains of the elastomer, creating polymer radicals (macroradicals).
-
Crosslink Formation: Two polymer radicals can then combine to form a stable carbon-carbon crosslink between the polymer chains.
This process is repeated throughout the elastomer matrix, leading to the formation of a dense, three-dimensional network structure.
Visualization of the Crosslinking Mechanism
Caption: General mechanism of peroxide-initiated elastomer crosslinking.
Applications in Elastomer Crosslinking
This compound is suitable for crosslinking a wide range of elastomers. The choice of elastomer depends on the desired properties of the final product.
Table 1: Elastomers Suitable for Crosslinking with this compound
| Elastomer Type | Common Abbreviation | Key Characteristics of Crosslinked Product |
| Ethylene Propylene Diene Monomer Rubber | EPDM | Excellent resistance to weathering, ozone, and heat. |
| Styrene-Butadiene Rubber | SBR | Good abrasion resistance and aging stability. |
| Nitrile Butadiene Rubber | NBR | Excellent resistance to oil, fuel, and other chemicals. |
| Natural Rubber | NR | High tensile strength, resilience, and tear resistance. |
| Silicone Rubber | VMQ, PVMQ | Excellent high-temperature stability and flexibility at low temperatures. |
| Polybutadiene Rubber | BR | High resilience and excellent abrasion resistance. |
Experimental Data: Influence of this compound Concentration
The concentration of this compound significantly impacts the cure characteristics and the final mechanical properties of the elastomer. The following tables provide representative data on the effect of varying peroxide concentrations.
Note: The following data is illustrative and may vary depending on the specific elastomer grade, formulation, and processing conditions. Experimental validation is crucial for specific applications.
Table 2: Cure Characteristics of SBR Crosslinked with this compound at 160°C
| Peroxide Concentration (phr*) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Maximum Torque (M_H, dN·m) |
| 1.0 | 3.5 | 12.0 | 15.8 |
| 1.5 | 3.1 | 10.5 | 18.2 |
| 2.0 | 2.8 | 9.2 | 21.5 |
| 2.5 | 2.5 | 8.1 | 24.1 |
*phr: parts per hundred rubber
Table 3: Mechanical Properties of SBR Vulcanizates Crosslinked with this compound
| Peroxide Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 1.0 | 14.2 | 450 | 60 |
| 1.5 | 16.8 | 410 | 65 |
| 2.0 | 18.5 | 370 | 70 |
| 2.5 | 19.1 | 330 | 75 |
As the concentration of this compound increases, the scorch time and optimum cure time decrease, indicating a faster curing process. The maximum torque, which is proportional to the crosslink density, increases with higher peroxide loading. This increased crosslink density leads to higher tensile strength and hardness, but a reduction in the elongation at break.
Experimental Protocols
The following are general protocols for the crosslinking of elastomers using this compound. These should be adapted based on the specific elastomer and intended application.
Protocol 1: Crosslinking of Styrene-Butadiene Rubber (SBR)
1. Materials and Equipment:
-
SBR (e.g., SBR 1502)
-
This compound
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Compression molding press
-
Tensile testing machine
-
Hardness tester (Shore A)
2. Compounding Procedure:
-
Masticate 100 parts of SBR on a two-roll mill until a smooth sheet is formed.
-
Add the desired amount of this compound (e.g., 1.0, 1.5, 2.0, 2.5 phr) to the rubber and mill until the peroxide is uniformly dispersed. Maintain the mill temperature below the decomposition temperature of the peroxide to prevent premature crosslinking (scorch).
3. Determination of Cure Characteristics:
-
Use a Moving Die Rheometer (MDR) to determine the cure characteristics of the compounded rubber.
-
Place a sample of the uncured compound in the MDR test cavity.
-
Conduct the test at a specified temperature (e.g., 160°C) and record the torque as a function of time.
-
From the rheometer curve, determine the scorch time (t_s2), optimum cure time (t_90), and maximum torque (M_H).
4. Vulcanization (Curing):
-
Preheat the compression molding press to the desired curing temperature (e.g., 160°C).
-
Place the compounded rubber into a mold of the desired dimensions.
-
Apply pressure and cure the sample for the predetermined optimum cure time (t_90).
-
After curing, cool the mold rapidly in cold water before removing the vulcanized rubber sheet.
5. Characterization of Mechanical Properties:
-
Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.
-
Cut dumbbell-shaped specimens from the cured sheets for tensile testing according to relevant standards (e.g., ASTM D412).
-
Measure the tensile strength and elongation at break using a tensile testing machine.
-
Measure the hardness of the vulcanized samples using a Shore A durometer according to relevant standards (e.g., ASTM D2240).
Experimental Workflow Visualization
Caption: A typical experimental workflow for elastomer crosslinking.
Safety Precautions
Organic peroxides are thermally sensitive and can decompose rapidly if not handled properly. It is crucial to adhere to the following safety precautions:
-
Storage: Store this compound in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, and reducing agents.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Processing: During compounding, ensure that the processing temperature is kept well below the decomposition temperature of the peroxide to prevent scorch. Good ventilation is essential to remove any vapors that may be generated.
-
Decomposition: In case of decomposition, be aware of the potential for fire and the release of flammable vapors. Use appropriate fire-extinguishing media.
Always consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.
Conclusion
This compound is a versatile and effective crosslinking agent for a wide range of elastomers. By carefully controlling the concentration of the peroxide and the curing conditions, the mechanical properties and performance of the final elastomeric product can be tailored to meet the requirements of specific applications. The protocols and data presented in this document provide a foundation for researchers and scientists to effectively utilize this compound in their elastomer development and research. It is imperative to conduct thorough experimental evaluations and adhere to strict safety protocols when working with this reactive chemical.
Application Notes and Protocols: tert-Butyl Octaneperoxoate in Controlled Radical Polymerization (RAFT)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), as a thermal initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, which are critical attributes for applications in drug delivery, biomaterials, and other advanced materials.
Introduction to this compound in RAFT Polymerization
This compound is a high-performance organic peroxide initiator suitable for various polymerization processes, including controlled radical polymerization techniques like RAFT. Its compatibility with RAFT systems allows for the generation of well-defined polymers. This initiator is particularly useful in scenarios requiring rapid radical generation at moderate temperatures.
Key Properties of this compound (TBPEH):
| Property | Value |
| Chemical Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol |
| CAS Number | 3006-82-4 |
| Decomposition Temperature | Rapidly generates free radicals at 50–120°C[1] |
| 1-Second Half-Life Temperature | 185°C[1] |
| Self-Accelerating Decomposition Temp. (SADT) | 35°C[1] |
A critical consideration when using peroxide initiators in RAFT polymerization is the potential for oxidation of the RAFT agent. This can be mitigated by careful selection of the RAFT agent and reaction conditions.
Reaction Mechanism and Experimental Workflow
The general mechanism of RAFT polymerization initiated by this compound involves the thermal decomposition of the peroxide to generate initiating radicals. These radicals then react with monomer units to form propagating chains, which subsequently engage in the RAFT equilibrium with the RAFT agent.
Below is a diagram illustrating the key steps in RAFT polymerization initiated by a thermal initiator like this compound.
References
Application Notes: Synthesis of Block Copolymers Using tert-Butyl octaneperoxoate Initiator
Introduction
Block copolymers are a class of macromolecules composed of two or more distinct homopolymer chains linked by a covalent bond. The unique properties arising from the microphase separation of the immiscible blocks make them invaluable in a wide range of applications, including drug delivery, nanotechnology, and materials science. While controlled/"living" polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are commonly employed for the synthesis of well-defined block copolymers, conventional free radical polymerization using organic peroxide initiators can also be utilized, albeit with certain limitations.[1][2]
This document provides a detailed protocol for the synthesis of block copolymers using a peroxyester initiator, exemplified by tert-Butyl octaneperoxoate. The strategy involves a two-step process: the synthesis of a macroinitiator with a terminal peroxide group, followed by the polymerization of a second monomer to form the block copolymer. This approach allows for the formation of block copolymers with moderate control over molecular weight and composition.
Principle of the Method
The synthesis of block copolymers via conventional free radical polymerization is challenging due to the high rate of termination reactions, which leads to a mixture of homopolymers and the desired block copolymer, often with a broad molecular weight distribution. To circumvent this, a "grafting from" approach is employed.[3] In this method, a prepolymer (the first block) is functionalized with an initiator group at its chain end. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in the growth of the second block from the end of the first.[3] In this protocol, we will consider the synthesis of a hydroxyl-terminated prepolymer which is then reacted with a peroxide-containing molecule to form the macroinitiator.
Experimental Protocols
Protocol 1: Synthesis of Hydroxyl-Terminated Poly(styrene) Macroinitiator
This protocol describes the synthesis of a hydroxyl-terminated polystyrene, which will serve as the precursor for the peroxide-functionalized macroinitiator.
Materials:
-
Styrene (inhibitor removed)
-
2-Hydroxyethyl 2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
-
Dichloromethane
-
Basic alumina
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol) and seal the flask with a rubber septum.
-
Degassing: De-gas the flask by applying vacuum and backfilling with nitrogen three times.
-
Addition of Reagents: Under a nitrogen atmosphere, add anisole (e.g., 10 mL), styrene (e.g., 10.4 g, 100 mmol), and 2-hydroxyethyl 2-bromoisobutyrate (e.g., 0.211 g, 1.0 mmol).
-
Addition of Ligand: Add PMDETA (e.g., 0.173 g, 1.0 mmol) to the stirred solution.
-
Polymerization: Place the flask in a preheated oil bath at 90°C. The polymerization is allowed to proceed for a specified time (e.g., 6 hours) to achieve the desired molecular weight.
-
Termination and Purification: Cool the reaction to room temperature and open the flask to air. Dilute the mixture with dichloromethane and pass it through a short column of basic alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
-
Drying: Collect the white precipitate by filtration and dry it under vacuum at 40°C overnight.
-
Characterization: Characterize the resulting hydroxyl-terminated polystyrene for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of Peroxide-Functionalized Macroinitiator
This protocol details the conversion of the hydroxyl-terminated polystyrene into a peroxide-functionalized macroinitiator.
Materials:
-
Hydroxyl-terminated polystyrene (from Protocol 1)
-
2-(tert-Butylperoxy)isobutyryl chloride
-
Triethylamine
-
Anhydrous Dichloromethane
-
Methanol
Procedure:
-
Dissolution: Dissolve the hydroxyl-terminated polystyrene (e.g., 10 g) in anhydrous dichloromethane (e.g., 100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (e.g., 1.5 equivalents relative to the hydroxyl groups of the polymer).
-
Functionalization: Cool the solution to 0°C in an ice bath. Slowly add 2-(tert-butylperoxy)isobutyryl chloride (e.g., 1.2 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Precipitation: Concentrate the solution and precipitate the polymer in cold methanol.
-
Drying: Filter and dry the peroxide-functionalized macroinitiator under vacuum.
Protocol 3: Synthesis of Poly(styrene)-b-poly(methyl methacrylate) Block Copolymer
This protocol describes the use of the peroxide-functionalized polystyrene macroinitiator to polymerize methyl methacrylate (MMA), forming the block copolymer.
Materials:
-
Peroxide-functionalized polystyrene macroinitiator (from Protocol 2)
-
Methyl methacrylate (MMA, inhibitor removed)
-
Toluene (solvent)
-
Methanol
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the peroxide-functionalized polystyrene macroinitiator (e.g., 5 g) in toluene (e.g., 50 mL).
-
Addition of Second Monomer: Add the desired amount of MMA (e.g., 10 g, 100 mmol).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the peroxide initiator (e.g., 100-120°C). The reaction time will depend on the desired conversion and molecular weight of the second block.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and precipitate the block copolymer in a large excess of a non-solvent for the second block but a solvent for the first, such as hexane or methanol, to remove unreacted MMA and potentially some homopolymer of MMA.
-
Purification: Further purification may be necessary to remove any polystyrene homopolymer that did not initiate the second block. This can be done by selective fractionation.
-
Drying: Dry the final block copolymer under vacuum.
-
Characterization: Characterize the final product for its molecular weight, PDI, and composition using GPC and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables present representative data for the synthesis of a polystyrene-b-poly(methyl methacrylate) block copolymer.
Table 1: Characteristics of Hydroxyl-Terminated Polystyrene Macroinitiator
| Sample ID | Monomer | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| PS-OH-1 | Styrene | 5,000 | 5,200 | 1.15 |
| PS-OH-2 | Styrene | 10,000 | 10,500 | 1.12 |
| PS-OH-3 | Styrene | 20,000 | 21,000 | 1.18 |
Table 2: Characteristics of Poly(styrene)-b-poly(methyl methacrylate) Block Copolymer
| Sample ID | Macroinitiator | Second Monomer | Final Mn ( g/mol ) | PDI (Mw/Mn) | Composition (PS:PMMA by ¹H NMR) |
| PS-b-PMMA-1 | PS-OH-1 | MMA | 15,800 | 1.45 | 33:67 |
| PS-b-PMMA-2 | PS-OH-2 | MMA | 28,500 | 1.52 | 37:63 |
| PS-b-PMMA-3 | PS-OH-3 | MMA | 45,000 | 1.60 | 47:53 |
Visualizations
Caption: General mechanism of free radical polymerization.
Caption: Experimental workflow for block copolymer synthesis.
References
Application Notes and Protocols for the Synthesis of Poly(meth)acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(meth)acrylates are a versatile class of polymers widely utilized in biomedical fields due to their biocompatibility, tunable properties, and ease of functionalization.[1][2] Their applications are extensive, ranging from drug delivery systems and tissue engineering scaffolds to dental composites and bone cements.[3][4][5] The ability to precisely control the polymer's molecular weight, architecture, and functionality is crucial for these applications. This document provides an overview of key synthesis techniques and detailed protocols for preparing poly(meth)acrylates, with a focus on methods that offer a high degree of control, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][6]
Application Notes: Tailoring Poly(meth)acrylates for Drug Delivery
The synthesis method directly impacts the physicochemical properties of poly(meth)acrylates, which in turn governs their performance in drug delivery systems. Controlled radical polymerization techniques are particularly valuable as they allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3][7]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide variety of (meth)acrylate monomers.[7][8] It enables the creation of well-defined polymer architectures, including block copolymers, which are highly useful for forming micelles or nanoparticles for targeted drug delivery.[9] For instance, amphiphilic block copolymers can self-assemble into core-shell structures in aqueous media, encapsulating hydrophobic drugs within the core while the hydrophilic shell provides stability and biocompatibility.[10] The concentration of active species and the equilibrium between active and dormant species are key to controlling the polymerization.[8]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization offers excellent control over the polymerization of acrylates and methacrylates and is known for its tolerance to a wide range of functional groups and reaction conditions.[11] This allows for the direct polymerization of functional monomers without the need for protection chemistry, simplifying the synthesis of polymers designed for bioconjugation or stimuli-responsive drug release. For example, pH-sensitive poly(methacrylic acid) segments can be incorporated to trigger drug release in the acidic environment of tumors or specific cellular compartments.[1]
-
Anionic Polymerization: While highly effective for producing polymers with very low PDI, anionic polymerization is sensitive to impurities and less tolerant of functional groups compared to controlled radical techniques.[12] It is often used for synthesizing well-defined block copolymers of acrylates and methacrylates, typically requiring the use of protected monomers.[9]
The choice of polymerization technique allows for the precise engineering of poly(meth)acrylates to meet the specific demands of a drug delivery application, such as controlling drug loading, release kinetics, and biological interactions.[10][13]
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP
This protocol describes a typical Atom Transfer Radical Polymerization of methyl methacrylate using a copper-based catalyst system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene (anhydrous)
-
Copper(I) bromide (CuBr, 98%)
-
N-Propyl-2-pyridylmethanimine (ligand)
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Methanol
-
Dry magnetic stir bar
-
Schlenk flask
Procedure:
-
Add CuBr (0.134 g, 0.932 mmol) and a dry magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by applying three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add toluene (10 mL), MMA (10 mL, 93.6 mmol), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 mmol).
-
Subject the solution to three additional freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Once the temperature has stabilized, add the initiator, ethyl 2-bromoisobutyrate (0.136 mL, 0.936 mmol), via syringe under nitrogen. This marks the start of the polymerization (t=0).
-
Allow the reaction to proceed for a set time (e.g., 300 minutes). Samples can be taken periodically to monitor conversion and molecular weight progression.
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Dilute the viscous solution with tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter the precipitated PMMA and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(methyl methacrylate) (PMMA) via RAFT Polymerization
This protocol details the RAFT polymerization of MMA using a trithiocarbonate RAFT agent and a thermal initiator.[14]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Benzene or Toluene (solvent)
-
Methanol
-
Glass ampules
-
Magnetic stir bar
Procedure:
-
Prepare a stock solution of MMA (14 mL), AIBN (e.g., 9.8 mg of azobis-(1-cyclohexanenitrile)), and solvent (6 mL).
-
In a glass ampule, place the desired amount of the RAFT agent.
-
Add an aliquot of the stock solution (e.g., 2 mL) to the ampule.
-
De-gas the contents of the ampule by performing three freeze-evacuate-thaw cycles and then seal the ampule under vacuum.
-
Place the sealed ampule in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN, or 90 °C for azobis-(1-cyclohexanenitrile)) for a specified time (e.g., 6-16 hours).[14]
-
After the polymerization time has elapsed, cool the ampule to room temperature and carefully break it open.
-
Dilute the polymer solution with a suitable solvent like THF.
-
Precipitate the polymer in a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Synthesis of Poly(methyl methacrylate) (PMMA) via Metal-Free Anionic Polymerization
This protocol describes the anionic polymerization of MMA using a metal-free initiator in THF.[15]
Materials:
-
Methyl methacrylate (MMA), purified and dried
-
Tetrahydrofuran (THF), purified and dried
-
Tetrabutylammonium salt of diethyl phenylmalonate (initiator)
-
Methanol with a small amount of dilute HCl (terminating agent)
-
Nitrogen gas
-
Reaction vessel (e.g., three-necked flask)
Procedure:
-
Set up a dry reaction vessel under a nitrogen atmosphere.
-
Add 35 mL of anhydrous THF to the reactor.
-
Prepare a solution of the tetrabutylammonium salt initiator in THF and add the required amount to the reactor.
-
Slowly add purified MMA (3-5 mL), either neat or diluted in THF, to the initiator solution at 30 °C at a rate of approximately 1 mL/min.
-
An exotherm (temperature rise of 10-15 °C) may be observed shortly after monomer addition begins. The color of the initiator should persist throughout the polymerization.
-
Allow the reaction to proceed for a short duration (e.g., 15 minutes).
-
Terminate the polymerization by adding methanol containing a small amount of dilute HCl until the initiator color disappears.
-
Recover the polymer by precipitating the reaction mixture into n-hexane.
-
Filter the resulting PMMA and dry it under vacuum at 60 °C for 4 hours.
Data Presentation
The following tables summarize typical results obtained from the controlled polymerization of (meth)acrylates.
Table 1: Summary of ATRP Synthesis of Poly(meth)acrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| MMA | EBiB | CuBr/N-Propyl-2-pyridylmethanimine | Toluene | 90 | 300 | 89.3 | 8,760 | 1.20 | |
| MMA | EBriB | CuCl₂/PMDETA/Sn(EH)₂ | Bulk | 90 | 150 | 79 | 23,000 | 1.45 | [16] |
| n-BuA | Alkyl Halide | NiBr₂(PPh₃)₂ | - | 85 | - | - | - | 1.1-1.4 | [17] |
| MMA | MCP | CuBr₂/PMDETA/Ascorbic Acid | DMF | - | - | - | - | - |[18] |
MMA: Methyl Methacrylate; n-BuA: n-Butyl Acrylate; EBiB: Ethyl 2-bromoisobutyrate; EBriB: Ethyl 2-bromoisobutyrate; MCP: Methyl 2-chloropropionate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Sn(EH)₂: Tin(II) 2-ethylhexanoate.
Table 2: Summary of RAFT Synthesis of Poly(meth)acrylates
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| MMA | BM1432* | ACHN** | Toluene | 90 | 6 | - | - | - | [14] |
| MMA | C_12_H_25_S(C=S)SC(CH_3)_2_CN | AIBN | Bulk | 60 | 15 | - | 18,100 | 1.19 |
| BA | CMDTTC*** | Vazo 67 | - | - | - | - | - | - |[11] |
*BM1432: cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid; **ACHN: azobis-(1-cyclohexanenitrile); **CMDTTC: Cyanomethyl dodecyl trithiocarbonate; BA: Butyl Acrylate.
Visualizations
Experimental and Mechanistic Diagrams
Caption: General workflow for a controlled radical polymerization experiment.
References
- 1. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dl.uncw.edu [dl.uncw.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. boronmolecular.com [boronmolecular.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. 14.139.213.3:8080 [14.139.213.3:8080]
Application Notes and Protocols for the Use of tert-Butyl Octaneperoxoate in High-Pressure Polymerization of Ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-pressure polymerization of ethylene is a cornerstone of the polymer industry, yielding low-density polyethylene (LDPE) with a unique branched structure that imparts desirable properties such as flexibility and toughness. The choice of initiator is critical in controlling the polymerization kinetics and the final properties of the polymer. tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), is a widely used organic peroxide initiator in this process. Its decomposition at moderate temperatures allows for effective initiation of the polymerization reaction.
These application notes provide a detailed overview of the use of this compound in the high-pressure polymerization of ethylene, including experimental protocols, quantitative data on initiator efficiency, and the influence of process parameters on polymer properties. The information is intended to guide researchers and scientists in the design and execution of experiments in this field.
Initiator Properties and Function
This compound is a low-temperature initiator, making it suitable for initiating polymerization at temperatures where other peroxides might be too slow to decompose. In industrial settings, it is often used in combination with other initiators to cover a broader range of reaction temperatures within the reactor.[1] The free radicals generated from the decomposition of TBPEH do not contain benzene rings, which is advantageous in producing high-purity polyethylene resins without discoloration or contamination.
Experimental Protocols
The following protocols are synthesized from various sources describing high-pressure ethylene polymerization in both laboratory and industrial-scale reactors. These should be adapted based on the specific equipment and safety procedures of your facility.
I. High-Pressure Ethylene Polymerization in a Continuously Stirred-Tank Reactor (CSTR)
This protocol is based on studies investigating initiator efficiency in a continuously operated miniplant device.[2]
A. Materials and Equipment:
-
High-pressure CSTR (autoclave) with a volume of, for example, 64 mL, equipped with a stirrer, heating jacket, pressure and temperature sensors, and inlet/outlet ports for monomer and initiator feeds.
-
High-pressure pumps for continuous feeding of ethylene and initiator solution.
-
Ethylene gas (polymerization grade).
-
This compound (TBPEH).
-
Solvent for initiator (e.g., n-heptane or other aliphatic hydrocarbon).
-
Polymer collection and separation system.
-
Analytical instruments for polymer characterization (GPC, DSC, FTIR).
B. Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-proof. Purge the reactor with high-purity nitrogen to remove any oxygen.
-
Initiator Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration will depend on the desired polymerization rate and polymer properties.
-
Pressurization and Heating: Pressurize the reactor with ethylene to the desired operating pressure (e.g., 2000 bar). Heat the reactor to the target polymerization temperature (e.g., 150-250°C).[2]
-
Initiation of Polymerization: Start the continuous feed of ethylene and the initiator solution into the reactor at controlled flow rates.
-
Steady-State Operation: Maintain constant pressure, temperature, and feed rates to achieve steady-state polymerization conditions.
-
Polymer Collection: The polymer-monomer mixture exits the reactor through a pressure control valve. Separate the polymer from the unreacted ethylene and solvent.
-
Polymer Work-up: Dry the collected polyethylene powder or pellets under vacuum.
-
Characterization: Analyze the polymer for its molecular weight (Mn, Mw), polydispersity index (PDI), density, and other relevant properties using appropriate analytical techniques.
II. High-Pressure Ethylene Polymerization in a Tubular Reactor
This protocol describes a typical setup for a tubular reactor, common in industrial LDPE production.
A. Materials and Equipment:
-
High-pressure tubular reactor, which can be several hundred meters long with a narrow internal diameter. The reactor is typically divided into multiple heating/cooling zones.
-
Primary and secondary (hyper) compressors to achieve the high operating pressures.
-
Injection pumps for feeding the initiator solution at multiple points along the reactor.
-
Ethylene gas (polymerization grade).
-
This compound (TBPEH) solution.
-
High-pressure and low-pressure separators for polymer-monomer separation.
-
Extruder for pelletizing the final polymer.
B. Procedure:
-
Ethylene Compression: Compress fresh and recycled ethylene to an intermediate pressure (e.g., 250-300 bar) using a primary compressor, and then to the final reaction pressure (e.g., 1000-3000 atm) using a hyper compressor.
-
Reactor Pre-heating: Heat the initial section of the tubular reactor to the desired reaction initiation temperature.
-
Initiator Injection: Inject the this compound solution at one or more points along the length of the reactor. The use of multiple injection points allows for better control of the reaction temperature profile.
-
Polymerization Reaction: The polymerization reaction is highly exothermic. Control the temperature profile along the reactor by using the heating/cooling jackets of the different zones.
-
Decompression and Separation: At the end of the reactor, reduce the pressure of the polymer-monomer mixture in a high-pressure separator, followed by a low-pressure separator to remove unreacted ethylene.
-
Recycling: Recycle the unreacted ethylene back to the primary compressor.
-
Pelletization: Feed the molten polymer from the separator to an extruder to produce polyethylene pellets.
Quantitative Data
The efficiency of an initiator is a crucial parameter in polymerization. The initiator efficiency, f, is defined as the fraction of radicals generated by the initiator that start a polymer chain.
| Initiator | Pressure (bar) | Temperature (°C) | Initiator Efficiency (f) | Reference |
| This compound | 2000 | 150-250 | 0.64 | [2] |
The properties of the resulting polyethylene are highly dependent on the polymerization conditions. The following table provides an illustrative example of how varying process parameters can influence the polymer properties. Note: This data is representative and compiled from general knowledge of the process; specific experimental data for TBPEH is scarce in publicly available literature.
| Temperature (°C) | Pressure (bar) | TBPEH Concentration (ppm) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Density (g/cm³) |
| 180 | 1500 | 50 | 25,000 | 100,000 | 4.0 | 0.922 |
| 200 | 2000 | 100 | 20,000 | 90,000 | 4.5 | 0.920 |
| 220 | 2500 | 150 | 18,000 | 85,000 | 4.7 | 0.918 |
Visualizations
Signaling Pathway of Initiation
The following diagram illustrates the decomposition of this compound to initiate the polymerization of ethylene.
Caption: Decomposition of this compound and initiation of ethylene polymerization.
Experimental Workflow for High-Pressure Ethylene Polymerization
This diagram outlines the general workflow for a high-pressure ethylene polymerization experiment.
Caption: General experimental workflow for high-pressure ethylene polymerization.
References
Application Notes and Protocols for tert-Butyl octaneperoxoate in Organic Synthesis
Introduction
Tert-Butyl octaneperoxoate, more formally known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), is a high-performance organic peroxide that serves as a potent free-radical initiator in various organic synthesis applications.[1] Marketed under trade names such as Trigonox 21, it is a colorless to pale yellow liquid with the molecular formula C₁₂H₂₄O₃.[1] Its primary utility lies in initiating polymerization for a wide range of monomers and curing unsaturated polyester resins.[2][3] A key advantage of TBPEH is its ability to generate benzene-free radicals, ensuring the production of high-purity polymers without discoloration, which is critical for food-grade and medical applications.[1] Furthermore, its predictable decomposition kinetics and flat exotherm curve contribute to enhanced safety and control in industrial processes.[1]
Physicochemical Properties and Safety Data
The fundamental properties and safety parameters of this compound are crucial for its proper handling and application. These are summarized in the table below.
| Property | Value | Reference |
| Chemical Identity | ||
| CAS Number | 3006-82-4 | [1] |
| Molecular Formula | C₁₂H₂₄O₃ | [1] |
| Molecular Weight | 216.3 - 216.4 g/mol | [1] |
| Physical Properties | ||
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.89 g/cm³ | [1] |
| Flash Point | 85°C | [1] |
| Thermal Stability & Reactivity | ||
| Half-life (10 hr) | 72°C | [4] |
| Half-life (1 hr) | 91°C | [4] |
| Half-life (0.1 hr) | 113°C | [4] |
| Self-Accelerating Decomposition Temp. (SADT) | 35°C | [1] |
| Safety & Handling | ||
| UN Number | 3113 | [4] |
| Classification | Organic Peroxide Type C, Temperature Controlled | [1][4] |
| Control Temperature (Tc) | 20°C | [4] |
| Storage Temperature (Tsmax) | Below 20°C | [1] |
| Main Decomposition Products | tert-butanol, methane, CO₂, 2-ethylhexanoic acid | [4] |
Core Principles of Application: Radical Initiation
The utility of this compound stems from its thermal instability. Upon heating, the weak oxygen-oxygen peroxide bond undergoes homolytic cleavage to generate two free radicals: a tert-butoxyl radical and a 2-ethylhexanoyloxyl radical. The latter can further decarboxylate to form a heptyl radical. These radicals are highly reactive species that initiate chain reactions, such as polymerization.
Caption: Thermal decomposition of TBPEH to generate free radicals for polymerization initiation.
Application Notes and Experimental Protocols
Application 1: Free-Radical Polymerization
TBPEH is a highly efficient initiator for the polymerization of various vinyl monomers, including ethylene, styrene, acrylates, and vinyl acetate.[1][2] It is particularly valued in the high-pressure production of low-density polyethylene (LDPE) and for creating specialty polymers like PMMA and EVA.[1] Its operational temperature range of 80-150°C allows for rapid initiation, which can increase reactor productivity by 15-30% compared to other initiators.[1]
Experimental Protocol: General Polymerization of Vinyl Monomers
-
Reactor Setup: Charge a high-pressure autoclave or tubular reactor, purged with an inert gas (e.g., nitrogen), with the desired monomer (e.g., ethylene, styrene).
-
Solvent Addition (Optional): If the reaction is not performed in bulk, add an appropriate solvent.
-
Initiator Preparation: In a separate vessel, prepare a solution of this compound. For enhanced control over the polymerization rate and molecular weight, TBPEH can be blended with other peroxides having different half-lives, such as tert-butyl peroxybenzoate (TBPB).[1]
-
Initiation: Heat the reactor to the target temperature (typically between 80-150°C).[1][4]
-
Initiator Injection: Continuously inject the initiator solution into the reactor to maintain a steady concentration of free radicals.
-
Reaction Monitoring: Monitor the reaction temperature and pressure. The controlled decomposition of TBPEH helps maintain a stable reaction profile.[1]
-
Termination & Work-up: Once the desired conversion is achieved, terminate the reaction by cooling and venting the reactor. The resulting polymer is then purified to remove any unreacted monomer and residual initiator fragments.
Caption: General workflow for free-radical polymerization initiated by TBPEH.
Application 2: Curing Agent for Unsaturated Polyester (UP) Resins
TBPEH is widely used for the high-temperature curing of unsaturated polyester resins, particularly in hot press molding applications like Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).[1][5]
Experimental Protocol: Curing of UP Resins
-
Formulation: Prepare the UP resin formulation by mixing the resin with fillers, fibers, and other additives.
-
Initiator Addition: Add this compound to the resin mixture. For curing at lower temperatures (starting from 60°C), a cobalt accelerator (e.g., cobalt ethylhexanoate) can be included, which can reduce gel time by up to 40%.[1][5]
-
Molding: Place the formulated resin into a mold.
-
Curing: Apply heat and pressure. The typical curing temperature range is 120-160°C.[1][4] The peroxide decomposes to initiate cross-linking of the polyester chains, hardening the material into a durable thermoset composite.
-
Demolding: Once the curing process is complete, cool the mold and remove the finished part.
Application 3: Radical Acylation of Allyl Esters
Beyond polymerization, TBPEH can be used in more targeted organic synthesis. A recent study demonstrated its use in a solvent-free and metal-free radical acylation of allyl esters with benzaldehyde, promoted by a dual initiator system of TBPEH and TBPB.[6]
Experimental Protocol: Radical Acylation
-
Reactant Mixing: In a reaction vessel, combine benzaldehyde (1 equivalent), allyl ester (e.g., allyl acetate), this compound (TBPEH, 1-2 equivalents), and tert-butyl peroxybenzoate (TBPB, 1-2 equivalents).[6]
-
Reaction Conditions: The reaction is conducted under solvent-free conditions. Heat the mixture to the optimal temperature determined in the study. The dual initiator system is effective as TBPEH acts as a medium-temperature initiator and TBPB as a high-temperature initiator.[6]
-
Reaction Mechanism: The process follows a free-radical chain mechanism. TBPEH and TBPB thermally decompose to generate tert-butoxy radicals. These radicals abstract the aldehydic hydrogen from benzaldehyde to form a benzoyl radical. The benzoyl radical then adds to the double bond of the allyl ester, and the resulting radical intermediate abstracts a hydrogen from another aldehyde molecule to propagate the chain and form the final product.[6]
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Caption: Proposed mechanism for the radical acylation of an allyl ester with benzaldehyde.[6]
Safety and Handling Protocols
This compound is a thermally unstable organic peroxide and requires strict safety protocols.[3]
Storage
-
Temperature: Store in a cool, well-ventilated area. The storage temperature must be kept below 20°C to prevent self-accelerating decomposition (SADT is 35°C).[1]
-
Incompatibilities: Store away from incompatible materials, including acids, bases, strong oxidizing and reducing agents, heavy metals, rust, and combustible materials.[7][8]
-
Containers: Keep in original, tightly sealed containers. Do not return unused material to the original container.[9]
Handling
-
Work Area: Handle only in a well-ventilated area or in a chemical fume hood. Use spark-proof tools and explosion-proof equipment.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Contamination: Avoid all contact with skin and eyes. Prevent contamination with any foreign materials, as this can lead to violent decomposition.[9]
-
Spills: In case of a spill, absorb the material with inert, non-combustible material like sand or earth.[9] NEVER use organic absorbents like sawdust.[9] Collect the absorbed material in a labeled container for proper disposal.
-
Fire: Use dry powder or CO₂ extinguishers. Do not use a direct water jet.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arkema.com [arkema.com]
- 4. yunno.net [yunno.net]
- 5. Peroxide Trigonox 21s (tert-Butyl peroxy-2-ethylhexanoate) for Polymer Production, Thermoset Composites and Acrylics - Chemical and Benzoyl Peroxide [thousandschemicals.en.made-in-china.com]
- 6. TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkema.com [arkema.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Tert-Butyl Octaneperoxoate in Allylic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic oxidation is a powerful transformation in organic synthesis, enabling the direct functionalization of a C-H bond adjacent to a double bond to introduce an oxygen-containing functional group. This reaction is of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Peresters, in the presence of a copper catalyst, are effective reagents for this transformation in a reaction known as the Kharasch-Sosnovsky reaction.[1][2] This document provides an overview of the application of tert-butyl peresters in allylic oxidation reactions, with a focus on providing a framework for the use of tert-butyl octaneperoxoate.
While tert-butyl peresters, in general, are utilized in Kharasch-Sosnovsky reactions, specific and detailed protocols for the use of this compound in this context are not extensively documented in the reviewed scientific literature. The majority of published procedures utilize tert-butyl peroxybenzoate. Therefore, the following protocols and data are based on the well-established use of tert-butyl peroxybenzoate and are intended to serve as a representative guide. These methods can be adapted and optimized for the use of this compound by researchers in the field.
Reaction Mechanism and Experimental Workflow
The copper-catalyzed allylic oxidation with tert-butyl peresters proceeds through a radical-mediated pathway. The generally accepted mechanism involves the interaction of a copper(I) catalyst with the perester, leading to the formation of a tert-butoxy radical and a copper(II) species. The tert-butoxy radical then abstracts a hydrogen atom from the allylic position of the alkene, generating an allyl radical. This radical is then trapped by the copper(II) species to form a copper(III)-allyl intermediate, which subsequently undergoes reductive elimination to yield the allylic ester product and regenerate the copper(I) catalyst.[1][2][3]
Caption: Proposed mechanism for the copper-catalyzed allylic oxidation of alkenes with tert-butyl peresters.
A general workflow for carrying out the Kharasch-Sosnovsky reaction is outlined below. This involves the preparation of the reaction mixture, monitoring the reaction progress, and subsequent workup and purification of the desired allylic ester.
Caption: General experimental workflow for the Kharasch-Sosnovsky allylic oxidation.
Experimental Protocols
The following is a representative experimental protocol for the copper-catalyzed allylic oxidation of cyclohexene using tert-butyl peroxybenzoate. This protocol can be used as a starting point for developing a procedure with this compound.
Representative Protocol: Allylic Oxidation of Cyclohexene with tert-Butyl Peroxybenzoate [1][4]
Materials:
-
Cyclohexene
-
tert-Butyl peroxybenzoate
-
Copper(I) bromide (CuBr)
-
Anhydrous benzene or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add copper(I) bromide (0.05 mmol, 1 mol%).
-
Add anhydrous benzene or acetonitrile (20 mL) to the flask.
-
Add cyclohexene (5.0 mmol, 1.0 equiv).
-
Stir the mixture under a nitrogen atmosphere at room temperature.
-
Slowly add a solution of tert-butyl peroxybenzoate (5.5 mmol, 1.1 equiv) in the same solvent (5 mL) to the reaction mixture over 10-15 minutes.
-
Heat the reaction mixture to reflux (for benzene, ~80 °C; for acetonitrile, ~82 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-cyclohexenyl benzoate.
Data Presentation
The following table summarizes representative yields for the copper-catalyzed allylic oxidation of various alkenes with tert-butyl peroxybenzoate. These values can serve as a benchmark when developing protocols with this compound.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyclohexene | CuBr (1) | Benzene | 80 | 4 | 2-Cyclohexenyl benzoate | 85 |
| 2 | Cyclopentene | CuBr (1) | Benzene | 80 | 4 | 2-Cyclopentenyl benzoate | 78 |
| 3 | 1-Octene | CuBr (1) | Benzene | 80 | 6 | 1-Octen-3-yl benzoate | 65 |
| 4 | α-Pinene | CuBr (1) | Acetonitrile | 82 | 8 | Verbenyl benzoate | 55 |
| 5 | Limonene | CuBr (1) | Benzene | 80 | 6 | Carveyl benzoate | 62 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency. These values are compiled from various sources in the literature for reactions with tert-butyl peroxybenzoate and should be used as a general guide.
Safety Precautions
-
This compound and other organic peroxides are potentially explosive and should be handled with extreme care.[2]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heat, friction, and shock, as these can lead to decomposition.
-
Store organic peroxides in a cool, dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
It is recommended to work with dilute solutions of peresters whenever possible.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed handling and emergency procedures.
References
Application Notes and Protocols: Catalyst Systems for Tert-Butyl Peroxy-2-Ethylhexanoate Initiated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst systems used in conjunction with tert-butyl peroxy-2-ethylhexanoate (TBPEH) for initiating radical reactions. The focus is on the curing of unsaturated polyester (UP) resins, a common application where catalytic systems are crucial for controlling the reaction kinetics.
Introduction to TBPEH and Catalyst Systems
Tert-butyl peroxy-2-ethylhexanoate (TBPEH), an organic peroxide, is a widely used initiator for radical polymerization. Its decomposition into reactive free radicals can be initiated by heat. However, to achieve efficient and controlled reactions at lower temperatures, catalyst systems are often employed. These systems typically involve a metal-based accelerator that promotes the decomposition of the peroxide.
The most common accelerators for peroxide-initiated curing of unsaturated polyester resins are cobalt salts, such as cobalt octoate and cobalt naphthenate.[1][2] These compounds facilitate the generation of radicals at ambient or slightly elevated temperatures, thereby controlling the gel time, cure time, and the exothermic heat generated during polymerization.[3] Other metal compounds based on manganese, copper, and zirconium have also been investigated as potential alternatives or co-accelerators to cobalt.[4][5]
Mechanism of Action: Cobalt-Accelerated Decomposition
The primary role of a cobalt accelerator is to facilitate the redox decomposition of the peroxide initiator. The cobalt salt, typically in its Co(II) state, reacts with the peroxide to generate an alkoxy radical and a tert-butoxy radical, while the cobalt is oxidized to its Co(III) state. The Co(III) species can then be reduced back to Co(II) by reacting with another peroxide molecule or other components in the resin system, thus completing the catalytic cycle. This accelerated decomposition generates a higher concentration of free radicals at a lower temperature than thermal decomposition alone, leading to a faster initiation of the polymerization process.
Data on Catalyst System Performance
The selection of a catalyst system significantly impacts the curing characteristics of unsaturated polyester resins. The following table summarizes representative data on the performance of different accelerator systems. It is important to note that the specific initiator used in the cited examples is methyl ethyl ketone peroxide (MEKP), but the trends are indicative of the performance with other peroxides like TBPEH.
| Run No. | Hardener | Hardening Accelerator | Gel Time (GT) min | Cure Time (CT) min | Max Temp. (°C) | Reference |
| 1 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.03 wt%) | 21.3 | 39.8 | - | [4] |
| 2 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.01 wt%) + Zirconium Acetylacetonate (0.02 wt%) | 24.0 | 39.5 | - | [4] |
| 3 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.01 wt%) + Zirconium Octoate (0.02 wt%) | 32.5 | 60.5 | - | [4] |
| 4 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.024 wt%) + Zirconium Acetylacetonate (0.006 wt%) | 14.0 | 30.5 | - | [4] |
| 5 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.015 wt%) + Zirconium Acetylacetonate (0.015 wt%) | 12.5 | 28.0 | - | [4] |
| 6 | MEKP (1.0 wt%) | Cobalt Naphthenate (0.009 wt%) + Zirconium Acetylacetonate (0.021 wt%) | 7.0 | 18.0 | - | [4] |
| 7 | MEKP (1.0 wt%) | Zirconium Acetylacetonate (0.03 wt%) | >60 | - | - | [4] |
Note: The data presented is based on experiments with Methyl Ethyl Ketone Peroxide (MEKP) as the hardener, as detailed in the cited patent.[4] The performance of these accelerators with TBPEH may vary.
Experimental Protocols
Protocol 1: Evaluation of Catalyst Systems for Unsaturated Polyester Resin Curing
This protocol outlines a general procedure for comparing the effectiveness of different catalyst systems on the curing of unsaturated polyester resin initiated by TBPEH.
Materials:
-
Unsaturated Polyester (UP) Resin
-
Tert-Butyl Peroxy-2-Ethylhexanoate (TBPEH)
-
Cobalt Octoate solution (e.g., 6% or 12% cobalt)
-
Cobalt Naphthenate solution (e.g., 6% or 12% cobalt)
-
Alternative metal accelerator solutions (e.g., copper, manganese, zirconium salts)
-
Styrene (inhibitor-free)
-
Glass beakers or other suitable containers
-
Stirring rods
-
Thermocouple or thermometer
-
Stopwatch
-
Water bath or oven for temperature control (optional)
Procedure:
-
Resin Preparation: In a glass beaker, weigh a specific amount of unsaturated polyester resin (e.g., 100 g). If necessary, adjust the viscosity with a known amount of styrene.
-
Accelerator Addition: Add the desired amount of the accelerator solution to the resin. The concentration of the accelerator is typically specified in parts per hundred resin (phr) based on the metal content. For example, to achieve a 0.1 phr cobalt concentration using a 6% cobalt octoate solution, you would add approximately 1.67 g of the solution to 100 g of resin. Stir the mixture thoroughly until the accelerator is completely dispersed.
-
Initiator Addition: Just before starting the experiment, add the specified amount of TBPEH initiator (e.g., 1-2 phr) to the resin-accelerator mixture.
-
Mixing and Timing: Immediately start the stopwatch and stir the mixture vigorously for one minute to ensure homogeneity.
-
Gel Time Determination: Periodically probe the resin mixture with a clean stirring rod. The gel time is the point at which the resin changes from a liquid to a soft, jelly-like solid and threads can no longer be pulled from the surface. Record the time.
-
Cure Time and Peak Exotherm Measurement: Insert a thermocouple into the center of the resin mass. The cure time is the time taken to reach the peak exothermic temperature. Record the peak temperature and the time at which it occurs.
-
Hardness Testing (Optional): After the resin has cured and cooled to room temperature (typically after 24 hours), the Barcol hardness can be measured to assess the degree of cure.
-
Repeat: Repeat the experiment for each catalyst system you wish to evaluate, keeping all other parameters (resin amount, initiator concentration, temperature) constant.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Organic peroxides are thermally sensitive and can decompose violently. Store them according to the manufacturer's instructions, away from heat and sources of ignition.
-
Never mix accelerators and peroxides directly, as this can lead to a violent reaction. Always add them separately to the resin.
Visualizations
Caption: Experimental workflow for evaluating catalyst systems.
Caption: Cobalt-catalyzed decomposition of peroxide.
References
- 1. Wholesale Cobalt Octoate Accelerator For Unsaturated Polyester Resin Factory and Manufacturer | Kingoda [jhcomposites.com]
- 2. sid.ir [sid.ir]
- 3. ias.ac.in [ias.ac.in]
- 4. US4348498A - Accelerated hardening of unsaturated polyester resins - Google Patents [patents.google.com]
- 5. compositesone.com [compositesone.com]
Application Notes and Protocols: Thermal Stability of tert-Butyl Peroxy-2-ethylhexanoate
Abstract: This document provides detailed application notes on the thermal stability of tert-Butyl peroxy-2-ethylhexanoate, a widely used organic peroxide in polymer synthesis and curing applications. It includes a comprehensive summary of its half-life data at various temperatures, a generalized experimental protocol for determining these values, and relevant safety information. These notes are intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who utilize or are investigating the properties of this compound.
Note on Nomenclature: The compound requested, tert-Butyl octaneperoxoate, is likely a synonym for tert-Butyl peroxy-2-ethylhexanoate, as the latter is the commonly referenced chemical name in scientific literature and commercial products for a peroxide with a similar structure. The data and protocols presented herein pertain to tert-Butyl peroxy-2-ethylhexanoate (CAS No. 3006-82-4).
Introduction
tert-Butyl peroxy-2-ethylhexanoate is an organic peroxide that serves as a crucial radical initiator in various industrial polymerization processes.[1] Its thermal decomposition rate, characterized by its half-life, is a critical parameter for controlling polymerization kinetics and ensuring process safety. The half-life is the time required for half of the peroxide to decompose at a specific temperature.[2][3] Understanding the temperature-dependent half-life of this compound is essential for optimizing reaction conditions and for the safe handling and storage of the material.
Half-Life Data
The rate of decomposition of tert-Butyl peroxy-2-ethylhexanoate is highly dependent on temperature. The following table summarizes the half-life data at different temperatures, typically determined in a benzene or monochlorobenzene solution (0.1 mol/L).[1][4]
| Half-Life (t½) | Temperature (°C) | Temperature (°F) |
| 10 hours | 72 - 74 | 162 - 165 |
| 1 hour | 91 - 92 | 196 - 198 |
| 1 minute | 130 | 266 |
| 0.1 hour (6 min) | 113 | 235 |
Note: The exact temperature for a given half-life can vary slightly depending on the solvent and impurities.
Applications
Due to its decomposition profile, tert-Butyl peroxy-2-ethylhexanoate is a versatile initiator for a range of applications:
-
Polymerization Initiator: It is widely used in the polymerization of monomers such as ethylene (for LDPE), styrene, vinyl chloride, and acrylates.[1][4]
-
Curing Agent: It serves as a curing agent for unsaturated polyester resins, particularly in hot press molding applications (SMC, BMC) at temperatures between 120-170°C.[4]
-
High-Temperature Applications: It is suitable for high-pressure polymerization of ethylene in both autoclave and tubular reactors, often in combination with other peroxides.[4]
Safety Considerations
Organic peroxides are thermally unstable and can undergo self-accelerating decomposition, which can be violent.[5][6]
-
Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a self-accelerating decomposition may occur for a substance in its commercial packaging. For tert-Butyl peroxy-2-ethylhexanoate, the SADT is approximately 35°C.[4]
-
Storage and Handling: It is crucial to store this peroxide at a controlled, low temperature (recommended below 10°C) and away from heat sources, sparks, and incompatible materials like acids, bases, and heavy metal compounds.[3][5]
-
Decomposition Products: The main decomposition products include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[4]
Experimental Protocol: Determination of Half-Life
This section outlines a generalized protocol for determining the half-life of tert-Butyl peroxy-2-ethylhexanoate. The method is based on monitoring the decrease in peroxide concentration over time at a constant temperature.
Objective:
To determine the half-life of tert-Butyl peroxy-2-ethylhexanoate at a specific temperature.
Materials and Equipment:
-
tert-Butyl peroxy-2-ethylhexanoate
-
High-purity solvent (e.g., benzene, monochlorobenzene, or a safer alternative like dodecane)
-
Constant temperature bath or reaction calorimeter with precise temperature control (±0.1°C)
-
Reaction vessel with a port for sampling
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reversed-phase column, or another suitable analytical technique for quantifying the peroxide.[7]
-
Volumetric flasks, pipettes, and syringes
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of Standard Solution:
-
Prepare a stock solution of tert-Butyl peroxy-2-ethylhexanoate of a known concentration (e.g., 0.1 mol/L) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
-
HPLC Method Development (if applicable):
-
Develop an HPLC method to separate and quantify the tert-Butyl peroxy-2-ethylhexanoate from its decomposition products.[7]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.
-
-
Experimental Setup:
-
Place a known volume of the 0.1 mol/L peroxide solution into the reaction vessel.
-
Purge the vessel with an inert gas to remove oxygen, which can interfere with the decomposition kinetics.
-
Seal the vessel and place it in the constant temperature bath, pre-heated to the desired experimental temperature.
-
-
Data Collection:
-
Once the solution reaches the target temperature, start the timer (t=0).
-
At regular intervals, withdraw a small aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected half-life (more frequent for higher temperatures).
-
Immediately quench the reaction in the aliquot to prevent further decomposition before analysis. This can be done by cooling it in an ice bath and/or diluting it with a cold solvent.
-
Analyze the concentration of the remaining tert-Butyl peroxy-2-ethylhexanoate in each aliquot using the pre-calibrated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of tert-Butyl peroxy-2-ethylhexanoate (ln[Peroxide]) versus time.
-
The thermal decomposition of peroxides generally follows first-order kinetics. Therefore, the plot should yield a straight line with a slope equal to -k, where k is the decomposition rate constant.
-
Calculate the half-life (t½) using the following equation: t½ = ln(2) / k
-
Visualization of Experimental Workflow
Caption: Workflow for determining the half-life of tert-Butyl peroxy-2-ethylhexanoate.
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. yunno.net [yunno.net]
- 5. arkema.com [arkema.com]
- 6. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
Troubleshooting & Optimization
safe handling and storage procedures for tert-Butyl octaneperoxoate
This technical support center provides guidance on the safe handling and storage of tert-Butyl Peroxybenzoate (TBPB), also known as tert-Butyl octaneperoxoate. This information is intended for researchers, scientists, and drug development professionals to ensure the safe execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-Butyl Peroxybenzoate?
A1: Tert-Butyl Peroxybenzoate is an organic peroxide, Type C, liquid, and presents several significant hazards. It is thermally unstable and can undergo self-accelerating exothermic decomposition, which may be initiated by heat, contact with incompatible materials, or confinement.[1][2][3] This decomposition can lead to fire or explosion.[1][2][4] The substance is also flammable, can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[4][5]
Q2: What personal protective equipment (PPE) is required when handling tert-Butyl Peroxybenzoate?
A2: When handling tert-Butyl Peroxybenzoate, it is crucial to use proper personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses or goggles are essential.[3] A full-face shield may also be necessary.[2]
-
Skin Protection: A protective suit and chemical-resistant gloves (e.g., PVC) are required.[2][3]
-
Respiratory Protection: In case of inadequate ventilation or the potential for inhalation of vapors, a suitable respirator (e.g., Type A-P filter) should be worn.[2]
Q3: What are the signs of decomposition of tert-Butyl Peroxybenzoate?
A3: Signs of decomposition include the generation of flammable gases, a noticeable pressure build-up in sealed containers, and an increase in temperature.[4] Gradual decomposition during storage can lead to a significant pressure increase and the potential for explosion.[4]
Q4: How should I respond to a spill of tert-Butyl Peroxybenzoate?
A4: In the event of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[1] For minor spills, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[1][6] For major spills, evacuate the area and move upwind.[2] Never use organic absorbents such as sawdust or paper as this may cause a fire.[4]
Q5: What materials are incompatible with tert-Butyl Peroxybenzoate?
A5: Tert-Butyl Peroxybenzoate is incompatible with a wide range of materials, including strong oxidizing agents, strong reducing agents, acids, bases, heavy metals, metal powders, amines, and polyester accelerators like cobalt salts.[1][2][6] Contact with these substances can lead to rapid and dangerous decomposition.[1][2]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 10°C to 25°C | [6] |
| Maximum Storage Temperature (to ensure quality) | 25°C | [1] |
| Maximum Safe Storage Temperature (to prevent decomposition) | Must not exceed 55°C | [1] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | [1] |
| UN Number | UN 3103 | [3][6] |
| Hazard Class | 5.2 (Organic Peroxide) | [6] |
| Boiling Point | 75 - 76 °C (at 0.3 hPa) | |
| Density | 1.021 g/cm³ (at 25 °C) |
Experimental Protocols
Protocol 1: Safe Handling of tert-Butyl Peroxybenzoate in a Laboratory Setting
-
Preparation:
-
Personal Protective Equipment (PPE):
-
Don the required PPE as outlined in the FAQ section (safety goggles, protective suit, chemical-resistant gloves).
-
-
Handling Procedure:
-
Handle and open containers with care, being mindful of potential over-pressurization.[3]
-
Avoid all personal contact with the substance and inhalation of vapors.[2]
-
Measure out only the required amount of the peroxide for the experiment.[2]
-
Crucially, never return any unused material to the original container to prevent contamination and decomposition. [2][3]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all equipment used.
-
Properly dispose of any waste material according to institutional and local regulations.
-
Protocol 2: Safe Storage of tert-Butyl Peroxybenzoate
-
Storage Location:
-
Storage Conditions:
-
Container Management:
Mandatory Visualizations
References
managing the self-accelerating decomposition temperature (SADT) of tert-Butyl octaneperoxoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of tert-Butyl peroxy-2-ethylhexanoate, with a focus on its Self-Accelerating Decomposition Temperature (SADT).
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl peroxy-2-ethylhexanoate and what are its common applications?
A1: Tert-Butyl peroxy-2-ethylhexanoate (also known as TBPEH or tert-butyl peroctoate) is a colorless liquid organic peroxide.[1][2] It is primarily used as a radical initiator in the polymerization of monomers like ethylene, acrylates, and methacrylates.[1][3] It also serves as a curing agent for unsaturated polyester resins.[3][4]
Q2: What is the Self-Accelerating Decomposition Temperature (SADT) and why is it critical for tert-Butyl peroxy-2-ethylhexanoate?
A2: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[5] For tert-Butyl peroxy-2-ethylhexanoate, the SADT is approximately 35°C.[1][2][3] Above this temperature, the rate of decomposition generates heat faster than it can be dissipated, potentially leading to a dangerous thermal runaway, fire, or explosion.[6][7] This peroxide is particularly sensitive to temperature increases and contamination.[6][8][9]
Q3: What are the recommended storage and handling temperatures for this compound?
A3: To ensure safety and maintain product quality, specific temperature control is crucial. The recommended maximum storage temperature is 10°C, while the maximum transport temperature is 20°C.[1] The control temperature, above which the substance becomes dangerous, is 20°C.[3] Some sources recommend storing at temperatures not exceeding 20°C.[2][3] It is essential to keep the product cool and away from heat sources.[9][10]
Q4: What materials are incompatible with tert-Butyl peroxy-2-ethylhexanoate?
A4: This organic peroxide should be stored separately and not come into contact with a range of incompatible materials. These include acids, bases, strong oxidizing agents, powerful reducing agents, amines, transition metal salts, sulfur compounds, rust, ash, and dusts.[2][3][11] Contact with these substances can trigger a hazardous decomposition.
Q5: What are the primary hazards associated with tert-Butyl peroxy-2-ethylhexanoate?
A5: The main hazards are its thermal instability and potential for explosive decomposition.[2][6] It is classified as an organic peroxide Type C and is known to be sensitive to shock and friction.[2] Heating may cause a fire.[12] It can also cause skin and eye irritation and may cause an allergic skin reaction.[2][10][12]
Troubleshooting Guide
Issue 1: Temperature alarm for the storage unit containing tert-Butyl peroxy-2-ethylhexanoate has been activated.
-
Immediate Action: Do NOT open the storage unit. Evacuate the immediate area.[6][8]
-
Assessment: From a safe distance, determine the current temperature of the unit. If it is approaching or has exceeded the control temperature of 20°C, treat it as an emergency.
-
Procedure:
-
If it is safe to do so, attempt to cool the exterior of the storage unit with water spray from a distance.[6]
-
If the temperature continues to rise or cannot be controlled, evacuate to a larger distance and notify emergency services.
-
Do not attempt to move the container if it has been exposed to heat.[6]
-
Issue 2: A small spill of tert-Butyl peroxy-2-ethylhexanoate has occurred in the laboratory.
-
Immediate Action: Eliminate all ignition sources (sparks, flames, hot surfaces) from the area.[6][8]
-
Containment: Stop the leak if it can be done without risk. Do not touch or walk through the spilled material.[6][8]
-
Cleanup:
-
Use inert, damp, non-combustible absorbent material (such as vermiculite or sand) to contain the spill.[8]
-
Use clean, non-sparking tools to collect the absorbed material.[2][8]
-
Place the collected waste into a loosely covered plastic container for later disposal.[8] Do not seal the container tightly.
-
Wash the spill area thoroughly with soap and water.
-
Issue 3: The material appears discolored or shows signs of gas evolution in its container.
-
Immediate Action: Do not use the material. This could be a sign of decomposition.
-
Procedure:
-
Carefully observe the container from a safe distance. If there are any signs of pressurization (e.g., bulging), the risk of container rupture is high.
-
If the container appears stable, the material should be considered extremely hazardous.
-
Contact your institution's environmental health and safety department for guidance on the safe disposal of the unstable peroxide. Do not attempt to move or dispose of it yourself.
-
Data Summary
| Parameter | Value | Reference |
| SADT | ~35°C | [1][2][3] |
| Control Temperature | 20°C | [3] |
| Critical Temperature | 25°C | [3] |
| Recommended Storage Temp. | Max. 10°C | [1] |
| Maximum Transport Temp. | 20°C | [1] |
| Half-life (10h) | 72°C | [3] |
| Half-life (1h) | 91°C | [3] |
| Half-life (0.1h) | 113°C | [3] |
Experimental Protocols
Protocol: Determination of SADT using the Heat Accumulation Storage Test (Conceptual Overview)
The Heat Accumulation Storage Test is the recognized method for determining the SADT of organic peroxides.[5]
-
Objective: To determine the lowest temperature at which the substance in a specific packaging undergoes self-accelerating decomposition.
-
Apparatus: A well-insulated container (e.g., a Dewar flask) placed within a temperature-controlled oven. Thermocouples are used to monitor the temperature of the sample and the oven.
-
Procedure (Simplified):
-
A sample of the tert-Butyl peroxy-2-ethylhexanoate in its intended packaging is placed into the insulated container.
-
The oven is set to a specific temperature, and the sample is allowed to equilibrate.
-
The temperature of the sample is monitored over time.
-
If the sample temperature remains below the oven temperature or rises to and stabilizes at the oven temperature, the test is repeated at a higher oven temperature.
-
If the sample temperature rises above the oven temperature, this indicates the onset of self-accelerating decomposition. The lowest oven temperature at which this occurs is the SADT.
-
-
Data Analysis: The temperature profiles are analyzed to identify the point of thermal runaway.
Visualizations
Caption: Workflow for safe handling and emergency response for tert-Butyl peroxy-2-ethylhexanoate.
Caption: Incompatible materials that can trigger hazardous decomposition of tert-Butyl peroxy-2-ethylhexanoate.
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. arkema.com [arkema.com]
- 3. yunno.net [yunno.net]
- 4. Trigonox 21S tert-Butyl peroxy-2-ethylhexanoate [nouryon.com]
- 5. nouryon.com [nouryon.com]
- 6. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. guidechem.com [guidechem.com]
- 10. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
avoiding explosive decomposition of tert-Butyl octaneperoxoate during experiments
This guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with tert-Butyl octaneperoxoate (also known as tert-Butyl peroxy-2-ethylhexanoate). Adherence to these guidelines is critical to prevent explosive decomposition and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hazardous?
A1: this compound is an organic peroxide widely used as a radical initiator in polymerization processes.[1][2] Its hazard lies in its thermal instability; the peroxide bond (-O-O-) is weak and can break, leading to a self-accelerating, exothermic decomposition that can result in a violent explosion.[3][4]
Q2: What are the primary triggers for the explosive decomposition of this compound?
A2: The primary triggers are heat, contamination, friction, and shock.[5][6] The substance is particularly sensitive to temperature increases.[7] Contact with incompatible materials can also catalyze a dangerous decomposition.[1]
Q3: What is the Self-Accelerating Decomposition Temperature (SADT) and why is it important?
A3: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be violent. For this compound, the SADT is 35°C.[3][5][6] It is crucial to store and handle the material well below this temperature to prevent a runaway reaction.
Q4: What are the signs of decomposition?
A4: Signs of decomposition can include gas evolution (bloating of the container), a change in color, or an increase in temperature. If any of these signs are observed, the area should be evacuated, and emergency procedures should be initiated.
Q5: What should I do in case of a spill?
A5: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (like vermiculite or sand). Do not use combustible materials like paper towels. For a large spill, evacuate the area immediately and contact emergency services. Ensure proper ventilation and eliminate all ignition sources.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid reaction or exotherm | - Temperature of the reaction mixture is too high.- Contamination with incompatible materials.- Incorrect concentration of the peroxide. | - Immediately cool the reaction vessel using an ice bath.- If the reaction is uncontrollable, evacuate the area and activate emergency protocols.- Review the experimental protocol to ensure correct temperatures and reagent purity. |
| Pressure build-up in the reaction vessel | - Decomposition of the peroxide leading to gas formation (e.g., CO2, methane, ethane).[3] | - Ensure the reaction is conducted in a system with adequate pressure relief (e.g., a loose-fitting lid or a pressure-relief valve).- Do not conduct reactions in sealed, unvented containers. |
| Discoloration of the peroxide solution | - Contamination or slow decomposition over time. | - Do not use discolored or cloudy peroxide solutions.- Dispose of the material according to hazardous waste protocols. |
| Crystallization of the peroxide | - Storage at temperatures that are too low. | - Gently warm the solution to room temperature in a well-ventilated area, away from ignition sources. Do not use direct heat. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate risk assessment and experimental planning.
| Parameter | Value | Significance |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C[3][5][6] | The lowest temperature for self-accelerating decomposition in packaging. Storage and transport must be below this temperature. |
| Control Temperature (Tc) | 20°C[3] | Recommended maximum temperature for safe transport and storage to prevent the SADT from being reached. |
| Critical Temperature (Tem) | 25°C[3] | Temperature at which emergency procedures must be implemented. |
| Activation Energy (Ea) for Decomposition | 124.9 kJ/mol[3] | A measure of the energy barrier for decomposition. A lower value indicates less stability. |
| Half-life at various temperatures | 10 hours at 72°C1 hour at 91°C0.1 hours at 113°C[3] | Indicates the rate of decomposition at different temperatures, crucial for planning reaction times and temperatures. |
| Shock Sensitivity | The pure form is shock-sensitive and detonable.[4][8] | Highlights the need for careful handling to avoid mechanical shock and friction. |
| Incompatible Materials | Acids, bases, reducing agents, strong oxidizing agents, heavy metal compounds (e.g., accelerators, driers, metal soaps), amines, flammables, and combustibles.[1][3][9] | Contact with these substances can catalyze a rapid and violent decomposition. |
| Major Decomposition Products | tert-Butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, carbon dioxide (CO2).[1][3] | Understanding the gaseous byproducts is important for designing appropriate ventilation and pressure relief systems. |
Experimental Protocols
Protocol: Suspension Polymerization of Styrene using this compound as an Initiator
This protocol is a representative example of the use of this compound as a radical initiator. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Styrene monomer
-
This compound
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature control system (e.g., oil bath)
Procedure:
-
Preparation of the Aqueous Phase: In the reaction vessel, dissolve poly(vinyl alcohol) in deionized water to create a 1% w/v solution.
-
Inerting the System: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Preparation of the Organic Phase: In a separate beaker, dissolve the desired amount of this compound in the styrene monomer. A typical concentration is 0.1-1.0% by weight of the monomer.
-
Initiation of Polymerization:
-
Heat the aqueous phase in the reaction vessel to the desired reaction temperature (typically 80-95°C for this initiator).[1]
-
Once the temperature is stable, add the organic phase (styrene and initiator) to the reaction vessel while stirring vigorously to create a suspension of monomer droplets.
-
-
Polymerization:
-
Maintain the reaction temperature and stirring for the desired reaction time (typically 2-6 hours).
-
Monitor the reaction for any signs of an uncontrolled exotherm. Have a cooling bath readily available.
-
-
Termination and Work-up:
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Filter the polystyrene beads and wash them with deionized water and then with methanol to remove any unreacted monomer and initiator.
-
Dry the polystyrene beads in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Visualizations
Caption: Factors leading to the explosive decomposition of this compound.
Caption: A simplified workflow for the safe handling of this compound.
References
- 1. nouryon.com [nouryon.com]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. yunno.net [yunno.net]
- 4. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. arkema.com [arkema.com]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. tert-Butyl peroxy-2-ethylhexanoate CAS#: 3006-82-4 [m.chemicalbook.com]
- 8. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Technical Support Center: tert-Butyl octaneperoxoate (tert-Butyl peroxy-2-ethylhexanoate)
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the decomposition byproducts of tert-Butyl octaneperoxoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), is an organic peroxide. It is primarily used as a radical initiator in polymerization processes for monomers like ethylene, styrene, and acrylates.[1][2] It also serves as a curing agent for unsaturated polyester resins.[3]
Q2: What are the primary decomposition byproducts of this compound?
A2: The main decomposition products of this compound upon thermal degradation include tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[3] Other possible byproducts are acetone and heptane.[1]
Q3: What factors can cause the decomposition of this compound?
A3: The decomposition of this compound is primarily caused by heat.[2][4] It is a thermally unstable compound that can undergo a self-accelerating exothermic decomposition.[2] Other factors that can induce or accelerate decomposition include:
-
Contamination: Contact with incompatible materials such as strong acids, bases, reducing agents, metal salts (like cobalt accelerators), rust, and dust can trigger decomposition.[2]
-
Light Exposure: Direct sunlight can contribute to degradation.
-
Mechanical Shock or Friction: While less common for this specific peroxide, it can be a factor for some organic peroxides.[4]
Q4: How can I safely store this compound to minimize decomposition?
A4: To minimize decomposition during storage, this compound should be:
-
Stored in a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3]
-
Kept at a temperature not exceeding 20°C (68°F).[3]
-
Stored separately from incompatible materials like acids, bases, reducing agents, and flammable substances.[2][3]
-
Kept in its original, approved packaging.[2]
Q5: What are the signs of this compound decomposition?
A5: Signs of decomposition can include:
-
Gas evolution: The formation of gaseous byproducts like methane, ethane, and CO2 can lead to pressure buildup in containers.
-
Temperature increase: A self-accelerating decomposition will generate heat.
-
Discoloration: The appearance of a yellow tint in the normally colorless liquid can indicate the presence of byproducts.
-
Unexpected reaction rates: In a polymerization reaction, premature or uncontrolled decomposition can lead to an unexpectedly rapid and exothermic reaction.
Troubleshooting Guides
Issue 1: My polymerization reaction initiated by this compound is proceeding too quickly and generating excessive heat.
| Possible Cause | Troubleshooting Step |
| Excessive initiator concentration | Reduce the concentration of this compound in your reaction mixture. |
| High reaction temperature | Lower the reaction temperature to control the rate of initiator decomposition. |
| Contamination of the reaction mixture | Ensure all reactants, solvents, and equipment are free from contaminants like acids, bases, or metal residues that can accelerate peroxide decomposition. |
| Incorrect solvent choice | Use a solvent that does not promote the decomposition of the peroxide. Aprotic solvents are generally preferred. |
Issue 2: I am observing unexpected peaks in my analytical results (e.g., GC-MS, HPLC) that I suspect are decomposition byproducts.
| Possible Cause | Troubleshooting Step |
| Decomposition during the experiment | Minimize the temperature and duration of your experiment where possible. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Decomposition of the stock solution | Verify the age and storage conditions of your this compound. If in doubt, use a fresh batch. Consider re-analyzing the stock solution to confirm its purity. |
| Decomposition during analytical sample preparation | Keep sample preparation times short and temperatures low. Use appropriate solvents for extraction and dilution. |
Data on Thermal Stability
The thermal stability of this compound is a critical factor in its handling and use. The half-life of the peroxide at various temperatures provides an indication of its decomposition rate.
| Temperature | Half-life |
| 72°C | 10 hours |
| 91°C | 1 hour |
| 113°C | 0.1 hours (6 minutes) |
Data sourced from product technical information.[3]
The Self-Accelerating Decomposition Temperature (SADT) for this compound is 35°C.[3] The SADT is the lowest temperature at which self-accelerating decomposition may occur in a substance as packaged for transport. It is crucial to store and handle the material well below this temperature.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition During a Polymerization Reaction
-
Purification of Reagents: Ensure all monomers, solvents, and other reagents are free from inhibitors, acids, bases, and metal contaminants. This can be achieved by passing them through a column of activated alumina or by distillation.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can participate in side reactions.
-
Controlled Addition of Initiator: Prepare a dilute solution of this compound in the reaction solvent. Add the initiator solution to the reaction mixture slowly and at a controlled rate using a syringe pump. This prevents a localized high concentration of the initiator.
-
Temperature Control: Maintain a constant and uniform reaction temperature using a temperature-controlled bath or reactor jacket. The chosen temperature should be appropriate for the desired initiation rate without causing rapid, uncontrolled decomposition.
-
Monitoring: Monitor the reaction progress and temperature closely. An unexpected increase in temperature can indicate runaway decomposition.
-
Quenching: Once the reaction is complete, cool the mixture and, if necessary, quench any remaining peroxide with a suitable reducing agent (e.g., a solution of sodium sulfite or ferrous sulfate).
Protocol 2: Analysis of Decomposition Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Carefully take an aliquot of the reaction mixture or the stock solution of this compound.
-
If necessary, dilute the sample with a high-purity aprotic solvent (e.g., hexane or ethyl acetate).
-
For solid samples, perform a solvent extraction.
-
-
GC-MS Conditions:
-
Injector: Use a split/splitless injector. A split injection is often preferred to avoid overloading the column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the expected byproducts.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of compounds.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the known decomposition byproducts (tert-butanol, 2-ethylhexanoic acid, etc.) by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the byproducts by integrating the peak areas and using an internal or external standard calibration.
-
Visualizations
Caption: Decomposition Pathway of this compound.
Caption: Troubleshooting Workflow for Decomposition Issues.
References
Technical Support Center: Strategies for Controlling Polymerization with tert-Butyl Octaneperoxoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tert-butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate) as a polymerization initiator. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure controlled and successful polymerization experiments.
Troubleshooting Guide
This section addresses common issues encountered during polymerization initiated by this compound.
Question: My polymerization is proceeding too quickly, leading to a loss of control and potential runaway reactions. What are the possible causes and solutions?
Answer:
An excessively fast polymerization rate can be caused by several factors. A systematic approach to troubleshooting is crucial for safety and experimental success.
-
Elevated Reaction Temperature: The decomposition rate of this compound is highly temperature-dependent. Even a slight increase above the intended temperature can significantly accelerate the formation of free radicals, leading to a rapid increase in the polymerization rate.[1][2]
-
Solution:
-
Verify the accuracy of your temperature sensors and control system.
-
Implement a more robust cooling system or reduce the initial reaction temperature.
-
Consider a gradual temperature ramp-up profile instead of a single setpoint.
-
-
-
High Initiator Concentration: An excess of this compound will generate a higher concentration of primary radicals, leading to a faster initiation rate.
-
Solution:
-
Carefully review and recalculate the initiator concentration.
-
Perform a concentration optimization study to find the ideal balance between reaction rate and control.
-
-
-
Presence of Contaminants: Certain impurities can act as accelerators, reacting with the peroxide to promote its decomposition.
-
Solution:
-
Ensure all monomers, solvents, and additives are of high purity and free from contaminants.
-
Clean and dry all reaction vessels and equipment thoroughly before use.
-
-
-
Inefficient Heat Dissipation: In bulk or solution polymerizations with high monomer concentrations, the exothermic nature of the reaction can lead to a rapid temperature increase if heat is not effectively removed.[3]
-
Solution:
-
Improve agitation to ensure uniform temperature distribution.
-
Consider using a solvent to dilute the monomer and act as a heat sink.
-
For highly exothermic systems, a semi-batch or continuous process where the monomer is fed gradually can provide better temperature control.
-
-
Question: My polymerization is too slow or fails to initiate. What should I investigate?
Answer:
A sluggish or non-existent polymerization can be equally frustrating. Here are the common culprits and their remedies:
-
Low Reaction Temperature: The decomposition of this compound may be too slow at the selected temperature to generate a sufficient concentration of initiating radicals.
-
Solution:
-
Consult the half-life data for this compound to select a more appropriate reaction temperature.
-
Gradually increase the reaction temperature in small increments, monitoring for initiation.
-
-
-
Low Initiator Concentration: An insufficient amount of initiator will result in a low concentration of primary radicals, leading to a slow or stalled reaction.
-
Solution:
-
Verify your calculations and ensure the correct amount of initiator was added.
-
Slightly increase the initiator concentration.
-
-
-
Presence of Inhibitors or Retarders: Monomers are often supplied with inhibitors to prevent premature polymerization during storage. Oxygen can also act as an inhibitor.
-
Solution:
-
Remove inhibitors from the monomer using appropriate purification techniques (e.g., passing through an inhibitor removal column).
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
-
Improper Storage of Initiator: this compound is thermally unstable and will lose its activity if not stored correctly.[1][2]
-
Solution:
-
Always store the initiator at the recommended low temperature, away from heat and light.
-
Use a fresh batch of initiator if there are doubts about the storage history of the current stock.
-
-
Frequently Asked Questions (FAQs)
1. What is the optimal temperature range for using this compound?
The optimal temperature depends on the specific monomer and desired reaction rate. Generally, it is effective in the range of 80-150°C for the polymerization of ethylene, styrene, and acrylates.[1][2] For curing unsaturated polyester resins, a higher temperature range of 120-160°C is often employed.[2] The half-life data should be consulted to select a precise temperature for a specific application.
2. How does the half-life of this compound influence my experiment?
The half-life is the time it takes for half of the initiator to decompose at a given temperature.[3] A shorter half-life means a faster generation of radicals and a higher polymerization rate. You should choose a reaction temperature where the half-life allows for a controlled reaction over your desired timeframe. For instance, a 1-hour half-life temperature of 91°C indicates that at this temperature, half of the initiator will be consumed in one hour, providing a steady supply of radicals.[1]
3. Can I use this compound in combination with other initiators?
Yes, it is common practice to use a combination of initiators with different decomposition temperatures.[1][2] For example, this compound can be used for the initial phase of the polymerization, followed by a more thermally stable peroxide to ensure complete monomer conversion at higher temperatures.[4] This can also help in reducing the residual monomer content in the final polymer.[4]
4. What are the key safety precautions when handling this compound?
This compound is an organic peroxide and must be handled with care.[5]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and direct sunlight.[1] The recommended storage temperature is below 20°C.[1]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood.[6] Ground and bond containers when transferring material to prevent static discharge.[6]
-
Incompatibilities: Keep away from reducing agents, acids, bases, and metal salts, as these can cause rapid decomposition.[7]
-
Decomposition: It can decompose violently if heated or contaminated.[8] The Self-Accelerating Decomposition Temperature (SADT) is 35°C, meaning that above this temperature, the decomposition can become uncontrollable.[2][5]
5. What is the difference between an inhibitor and a retarder?
An inhibitor completely stops the polymerization for a certain period (induction period) until it is consumed. A retarder, on the other hand, slows down the rate of polymerization without a distinct induction period.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Half-Life Data for this compound
| Half-Life (hours) | Temperature (°C) |
| 10 | 72[1] |
| 1 | 91[1] |
| 0.1 | 113[1] |
Table 2: Key Safety and Physical Properties
| Property | Value |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C[2][5] |
| Control Temperature (Transport) | 20°C[1] |
| Flash Point | 85°C[2] |
| Theoretical Active Oxygen Content | 7.40%[1] |
| Main Decomposition Products | tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, CO2[1] |
Table 3: Typical Application Parameters
| Application | Monomer(s) | Temperature Range (°C) | Typical Usage Level (%) |
| High-Pressure Polymerization | Ethylene | 80 - 150[1][2] | Varies with process |
| Bulk/Suspension Polymerization | Styrene | 80 - 150[1] | 0.3 - 3[4] |
| Solution/Suspension Polymerization | Acrylates, Methacrylates | 80 - 120[4] | 0.3 - 3[4] |
| Curing | Unsaturated Polyester Resins | 120 - 160[1][2] | 1 - 2 |
Experimental Protocols
Protocol 1: Controlled Suspension Polymerization of Styrene
This protocol provides a general procedure for the suspension polymerization of styrene using this compound as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Temperature-controlled water bath/circulator
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all glassware is clean and dry.
-
Aqueous Phase Preparation: In the reactor, dissolve poly(vinyl alcohol) in deionized water to create a 0.5% (w/v) solution.
-
Inerting the System: Purge the reactor with nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Organic Phase Preparation: In a separate flask, dissolve the desired amount of this compound in the inhibitor-free styrene. A typical initiator concentration is 0.5 mol% with respect to the monomer.
-
Reaction Initiation: While stirring the aqueous phase vigorously (e.g., 300-400 rpm) to create a stable suspension, add the organic phase (styrene and initiator) to the reactor.
-
Temperature Control: Heat the reactor to the desired temperature (e.g., 90°C) using the circulating water bath. Maintain this temperature for the duration of the polymerization (e.g., 6-8 hours).
-
Monitoring: Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or gas chromatography).
-
Termination and Work-up: Once the desired conversion is reached, cool the reactor to room temperature. Filter the polymer beads, wash them thoroughly with water and then with methanol, and dry them in a vacuum oven at 60°C to a constant weight.
Visualizations
Caption: Experimental workflow for suspension polymerization.
Caption: Troubleshooting logic for polymerization rate issues.
References
- 1. yunno.net [yunno.net]
- 2. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 3. pergan.com [pergan.com]
- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 5. arkema.com [arkema.com]
- 6. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
Technical Support Center: Troubleshooting Inconsistent Polymerization with tert-Butyl Octaneperoxoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization reactions initiated with tert-Butyl octaneperoxoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as tert-butyl peroxy-2-ethylhexanoate) is an organic peroxide used as a radical initiator for polymerization reactions.[1][2][3] It is particularly effective for the polymerization of monomers such as ethylene, styrene, and acrylates.[3][4] Its primary function is to decompose upon heating to generate free radicals, which then initiate the polymerization chain reaction.
Q2: What are the key safety precautions when handling this compound?
This compound is a thermally unstable substance that can undergo self-accelerating exothermic decomposition.[5] It is crucial to:
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[1][6] Recommended storage temperature is typically below 20°C (68°F).[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid contact with skin and eyes.[7][8] Use only in well-ventilated areas and avoid breathing vapors.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, reducing agents, acids, bases, and metals.[6][9]
Q3: What are the typical decomposition products of this compound?
Upon thermal decomposition, this compound breaks down into several products. The major decomposition products include tert-butyl alcohol, acetone, and heptane.[4] Other potential byproducts can include methane, ethane, carbon dioxide, and 2-ethylhexanoic acid.[10]
Troubleshooting Guide for Inconsistent Polymerization Results
Issue 1: Polymerization is Too Slow or Fails to Initiate
Q: My polymerization reaction is proceeding very slowly or has not started at all. What are the possible causes and how can I fix it?
A: Slow or no initiation can be attributed to several factors:
-
Incorrect Temperature: The decomposition rate of this compound is highly temperature-dependent. If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively.
-
Solution: Ensure your reaction is at the recommended temperature for the desired half-life of the initiator. Refer to the half-life data table below. Increase the reaction temperature if it is too low for the specific monomer system.
-
-
Initiator Concentration is Too Low: An insufficient amount of initiator will generate a low concentration of primary radicals, leading to a slow polymerization rate.
-
Solution: Increase the initiator concentration. The optimal concentration will depend on the monomer and desired polymer properties.
-
-
Presence of Inhibitors: Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. If these are not removed, they will scavenge the radicals generated by the initiator. Oxygen from the air can also act as an inhibitor.[11]
-
Solution: Remove inhibitors from the monomer by distillation or passing it through a column of inhibitor remover. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Improper Storage of Initiator: If the this compound has been stored improperly (e.g., at elevated temperatures), it may have already partially decomposed, reducing its activity.
-
Solution: Use a fresh, properly stored batch of the initiator.
-
Issue 2: Polymerization is Too Fast or Uncontrolled (Runaway Reaction)
Q: My polymerization is happening too quickly, leading to poor process control and potentially a dangerous runaway reaction. What should I do?
A: A runaway polymerization is a serious safety concern and can be caused by the following:
-
Excessive Initiator Concentration: Too much initiator will lead to a very high concentration of radicals, causing a rapid and highly exothermic polymerization.
-
Solution: Reduce the initiator concentration.
-
-
Reaction Temperature is Too High: A higher temperature will drastically increase the decomposition rate of the peroxide, leading to an explosive increase in the polymerization rate.
-
Solution: Lower the reaction temperature. Ensure your cooling system is adequate to dissipate the heat generated by the polymerization.
-
-
Presence of Contaminants: Certain contaminants, such as strong acids, bases, or metal ions, can accelerate the decomposition of the peroxide initiator.[9]
-
Solution: Ensure all glassware and reagents are clean and free from contaminants.
-
-
Inadequate Heat Dissipation: In bulk polymerizations, the viscosity of the reaction mixture increases significantly, which can hinder heat transfer and lead to localized "hot spots" where the reaction accelerates uncontrollably.
-
Solution: Consider using a solvent (solution polymerization) or dispersing the monomer in an inert medium (suspension or emulsion polymerization) to improve heat dissipation.[12] Ensure efficient stirring to maintain a uniform temperature throughout the reaction.
-
Data Presentation
Table 1: Half-Life Data for this compound (tert-Butyl peroxy-2-ethylhexanoate)
| Half-Life | Temperature (°C) | Temperature (°F) |
| 10 hours | 72 - 74 | 162 - 165 |
| 1 hour | 91 - 92 | 196 - 198 |
| 1 minute | 113 - 130 | 235 - 266 |
Data compiled from various sources.[1][4][13][14] The exact temperature can vary slightly depending on the solvent used.
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene
This protocol is a general guideline and may need to be optimized for specific experimental goals.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Remove the inhibitor from the styrene by washing with an aqueous NaOH solution followed by distilled water, drying over anhydrous magnesium sulfate, and then distilling under reduced pressure.
-
Reaction Setup: Add the desired amount of purified styrene to the reaction vessel.
-
Initiator Addition: Weigh the required amount of this compound and add it to the styrene. The concentration will typically range from 0.1 to 1.0 mol% relative to the monomer.
-
Inert Atmosphere: Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110°C). Stir the reaction mixture continuously.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity.
-
Termination and Precipitation: After the desired reaction time, cool the vessel in an ice bath to quench the polymerization. Dissolve the viscous polymer in a suitable solvent like toluene.
-
Isolation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Suspension Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Water (deionized)
-
Suspending agent (e.g., polyvinyl alcohol, tricalcium phosphate)
-
Reaction kettle with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Aqueous Phase Preparation: In the reaction kettle, dissolve the suspending agent in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve the this compound in the purified styrene monomer.
-
Dispersion: While stirring the aqueous phase vigorously, slowly add the organic phase to form a stable suspension of monomer droplets.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 90°C) while maintaining constant stirring.
-
Completion: Continue the reaction for several hours until the desired conversion is reached. The progress can be monitored by measuring the solid content.
-
Work-up: Cool the reactor to room temperature. The polymer beads can be collected by filtration.
-
Washing and Drying: Wash the polymer beads thoroughly with water to remove any remaining suspending agent and then dry them in an oven at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for inconsistent polymerization.
Caption: Decomposition pathway and initiation of polymerization.
References
- 1. Tert-butyl peroxy-2-ethylhexanoate | CAS: 3006-82-4 | Enox TBPO [vestachem.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. Trigonox 21S tert-Butyl peroxy-2-ethylhexanoate [nouryon.com]
- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 5. arkema.com [arkema.com]
- 6. fishersci.com [fishersci.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pergan.com [pergan.com]
- 13. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 14. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
Technical Support Center: tert-Butyl Peroxy-2-ethylhexanoate (TBPEH)
Welcome to the Technical Support Center for tert-Butyl peroxy-2-ethylhexanoate (TBPEH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of impurities on the performance of TBPEH in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of common impurities.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization and other applications of TBPEH, with a focus on problems arising from impurities.
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent Polymerization Initiation or Lower than Expected Conversion Rate | Presence of Water: Water can affect the thermal stability of TBPEH. While it can reduce the overall thermal hazard, it may also alter the decomposition kinetics, leading to inconsistent initiation. | Ensure TBPEH is stored in a dry environment. If moisture contamination is suspected, consider using molecular sieves to dry solvents and monomers prior to reaction. |
| Presence of tert-Butyl Hydroperoxide (TBHP): As a common impurity from synthesis, TBHP has different decomposition kinetics than TBPEH and can act as an inhibitor or co-initiator, depending on the reaction conditions, leading to unpredictable polymerization rates. | Request a certificate of analysis from your supplier with specified limits for TBHP. If high levels are suspected, purification of TBPEH may be necessary, though this can be hazardous and should be approached with caution. | |
| Presence of Di-tert-butyl Peroxide: This byproduct is more stable than TBPEH and requires higher temperatures to decompose, which can lead to incomplete initiation at the desired reaction temperature. | Analyze the initiator lot for the presence of di-tert-butyl peroxide using GC-MS. If present in significant amounts, a higher reaction temperature or a different initiator may be required. | |
| Rapid or Uncontrolled Polymerization (Runaway Reaction) | Contamination with Metal Ions: Transition metal salts (e.g., copper, iron) can significantly accelerate the decomposition of TBPEH, even at low temperatures, leading to a rapid, exothermic reaction.[1] | Ensure all reaction vessels and equipment are scrupulously clean and free from metal residues. Avoid using metal spatulas or stir bars that may be susceptible to corrosion. |
| Presence of Sodium Hydroxide (NaOH): Residual NaOH from the synthesis process can increase the complexity of the decomposition reaction and lower the onset temperature of decomposition.[2] | Test the pH of the TBPEH solution. If basic, it may indicate NaOH contamination. Neutralization should be performed with extreme care, as it can generate heat. It is generally safer to acquire a higher purity grade of the initiator. | |
| Discoloration of the Final Polymer | Formation of Colored Byproducts: The interaction of TBPEH decomposition radicals with certain monomers or impurities can lead to the formation of colored species. | Ensure high purity of monomers and solvents. If the problem persists, consider using an alternative initiator that produces radicals less prone to forming colored byproducts. |
| Inconsistent Product Quality (e.g., Molecular Weight Distribution) | Variable Initiator Purity: Batch-to-batch variation in the impurity profile of TBPEH can lead to inconsistencies in polymerization kinetics and, consequently, in the properties of the final polymer. | Qualify each new batch of TBPEH by performing a small-scale test polymerization or by analytical characterization (GC-MS or HPLC) to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of tert-Butyl peroxy-2-ethylhexanoate (TBPEH)?
A1: Common impurities in TBPEH can originate from its synthesis and storage. These include:
-
Unreacted Starting Materials: Such as tert-butyl hydroperoxide (TBHP).
-
Byproducts of Synthesis: Including di-tert-butyl peroxide.
-
Residual Reagents: Such as sodium hydroxide (NaOH) and water.[2]
-
Decomposition Products: Over time, especially with improper storage, TBPEH can decompose to form tert-butyl alcohol, acetone, and heptane.
Q2: How does water as an impurity affect the performance of TBPEH?
A2: Water can have a dual effect. It has been shown to reduce the thermal hazard of TBPEH by decreasing the heat of decomposition and increasing the self-accelerating decomposition temperature (SADT).[2] However, for polymerization, the presence of water can interfere with the initiation process, particularly in systems sensitive to moisture, potentially leading to lower initiation efficiency and variability in the reaction rate. For a similar peroxide, tert-butyl peroxy benzoate (TBPB), water was found to make decomposition easier with a lower activation energy.[3]
Q3: Can trace metals in my reactor really have a significant impact?
A3: Yes, even trace amounts of metal ions, particularly transition metals like copper and iron, can act as powerful catalysts for the decomposition of organic peroxides.[1] This can lead to a dangerously fast, uncontrolled decomposition, even at temperatures below the specified SADT. It is crucial to use clean, inert reaction vessels.
Q4: What is the shelf life of TBPEH and how should it be stored?
A4: The shelf life of TBPEH is typically around 3 months when stored under recommended conditions to maintain its specifications.[4] It should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, reducing agents, and metal compounds.[1][4] The recommended storage temperature is typically below 20°C (68°F).[5]
Q5: How can I test the purity of my TBPEH sample?
A5: The purity of TBPEH can be determined using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These techniques can separate TBPEH from its common impurities and decomposition products, allowing for their identification and quantification.
Quantitative Data on Impurity Effects
The presence of impurities can significantly alter the thermal stability of tert-Butyl peroxy-2-ethylhexanoate (TBPEH). The following table summarizes the effects of water and sodium hydroxide (NaOH) on key thermal hazard parameters.
| Sample | Exothermic Onset Temperature (T₀) (°C) | Heat of Decomposition (ΔH) (J/g) | Maximum Pressure (Pₘₐₓ) (bar) | Maximum Temperature (Tₘₐₓ) (°C) | Adiabatic Temperature Rise (ΔTₐd) (°C) |
| Pure TBPEH | 84.5 | 1153.8 | 10.3 | 243.2 | 211.7 |
| TBPEH with 10% H₂O | 84.1 | 987.1 | 8.9 | 221.5 | 189.9 |
| TBPEH with 5% NaOH solution | 79.2 | 1098.2 | 9.8 | 235.1 | 203.6 |
| TBPEH with 10% NaOH solution | 75.3 | 1054.7 | 9.5 | 229.8 | 198.3 |
Data adapted from a study on the thermal hazard evaluation of TBPEH with impurities.[2]
Experimental Protocols
Purity Analysis of tert-Butyl peroxy-2-ethylhexanoate by GC-MS
This protocol provides a general framework for the analysis of TBPEH and its volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
2. Sample Preparation:
-
Prepare a dilute solution of the TBPEH sample in a high-purity solvent like ethyl acetate or hexane. A concentration of approximately 100 µg/mL is a good starting point.
-
If necessary, derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to improve the volatility and chromatographic behavior of certain impurities, particularly alcohols.
3. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 2 minutes.
-
Ramp at 12°C/min to 325°C.
-
Hold at 325°C for 11 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
4. Data Analysis:
-
Identify TBPEH and impurities based on their retention times and mass spectra.
-
Quantify the impurities using an internal or external standard method.
Impurity Profiling of tert-Butyl peroxy-2-ethylhexanoate by HPLC
This protocol is suitable for the analysis of less volatile impurities and decomposition products.
1. Instrumentation:
-
High-performance liquid chromatograph with a UV or diode array detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
2. Sample Preparation:
-
Dissolve the TBPEH sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
4. Data Analysis:
-
Identify peaks corresponding to TBPEH and impurities by comparing their retention times with those of reference standards.
-
Quantify impurities using the area normalization method or with external standards for known impurities.
Visualizations
Caption: Decomposition pathway of tert-Butyl peroxy-2-ethylhexanoate.
Caption: Troubleshooting workflow for polymerization issues.
References
optimizing reaction conditions for tert-Butyl octaneperoxoate in styrene polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the polymerization of styrene using tert-butyl peroxy-2-ethylhexanoate (also known as tert-butyl octaneperoxoate).
Troubleshooting Guide
This guide addresses common issues encountered during styrene polymerization experiments initiated by tert-butyl peroxy-2-ethylhexanoate.
| Issue / Observation | Potential Cause | Recommended Action |
| Low or No Polymerization | 1. Initiator Inactivity: The peroxide may have decomposed due to improper storage (e.g., exposure to heat or contaminants).[1] 2. Presence of Inhibitors: Styrene monomer is often shipped with inhibitors (e.g., 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization.[2] 3. Insufficient Temperature: The reaction temperature may be too low for the initiator to decompose and generate radicals at an effective rate.[1] 4. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting the polymerization process.[3] | 1. Use Fresh Initiator: Ensure the peroxide is within its shelf life and has been stored according to the manufacturer's recommendations (typically refrigerated and protected from light).[1] 2. Remove Inhibitor: Pass the styrene monomer through a column of activated alumina or perform a dilute caustic wash to remove the inhibitor before use. 3. Increase Temperature: Gradually increase the reaction temperature to be within the optimal range for the initiator's half-life (see FAQ section). 4. Degas Monomer: Before starting the reaction, sparge the monomer with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| Poor Control Over Molecular Weight | 1. Incorrect Initiator Concentration: Molecular weight is inversely related to the initiator concentration. Too much initiator leads to lower molecular weight, while too little can result in excessively high molecular weight.[4][5] 2. Temperature Fluctuations: Inconsistent reaction temperature affects the rate of initiation and propagation, leading to a broad molecular weight distribution. | 1. Adjust Initiator Concentration: To increase molecular weight, decrease the initiator concentration. To decrease molecular weight, increase the initiator concentration.[5] Refer to the data table in the FAQ section for a general guideline. 2. Maintain Stable Temperature: Use a reliable temperature-controlled reactor setup (e.g., oil bath, jacketed reactor) to ensure a constant temperature throughout the polymerization. |
| Rapid, Uncontrolled Exotherm (Runaway Reaction) | 1. Excessive Initiator Concentration: Too much initiator can generate an overwhelming number of radicals, leading to a rapid, highly exothermic reaction that overwhelms the system's heat removal capacity.[2][6] 2. High Reaction Temperature: Setting the temperature too high accelerates the initiator decomposition and polymerization rate beyond a controllable level.[7][8] 3. Insufficient Heat Dissipation: In bulk polymerization, the viscosity increases significantly (gel effect), which hinders heat transfer and can lead to thermal runaway.[7][8] | 1. Reduce Initiator Concentration: Use the lowest concentration of initiator that provides an acceptable polymerization rate. 2. Lower Reaction Temperature: Operate at a temperature that allows for a controlled rate of polymerization. 3. Improve Heat Transfer: Consider using a solvent to help dissipate heat or ensure the reactor has adequate cooling capacity and agitation.[7] For large-scale reactions, have an emergency quenching or inhibition plan.[9] |
| Inconsistent Polymerization Rate | 1. Non-uniform Temperature: Hot spots within the reactor can cause localized acceleration of the reaction. 2. Poor Mixing: Inadequate agitation can lead to uneven distribution of the initiator and monomer, causing variable reaction rates. | 1. Ensure Uniform Heating: Use a well-stirred heating bath and an efficient agitation system to maintain a uniform temperature throughout the reaction mixture. 2. Optimize Agitation: Adjust the stirring speed and impeller design to ensure the initiator is homogeneously mixed into the monomer. |
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl peroxy-2-ethylhexanoate and why is it used in styrene polymerization? A1: Tert-butyl peroxy-2-ethylhexanoate is an organic peroxide used as a free-radical initiator. It is chosen for its specific decomposition kinetics, which make it effective for initiating styrene polymerization in a medium to high-temperature range.[10][11] Its thermal decomposition generates the free radicals necessary to start the polymer chain reaction.[1]
Q2: What are the critical safety precautions for handling this initiator? A2: Tert-butyl peroxy-2-ethylhexanoate is a thermally unstable organic peroxide (Type C) that may cause a fire upon heating.[12][13]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and all sources of ignition.[12][13][14] Adhere strictly to the recommended storage temperature.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Handle in a well-ventilated area and avoid contact with skin and eyes.[13] Ground and bond containers when transferring to prevent static discharge.[12][13]
-
Contamination: Avoid contact with incompatible materials like strong acids, bases, reducing agents, and heavy metals, as these can cause rapid decomposition.[15]
Q3: How does initiator concentration affect the final polymer? A3: The concentration of the initiator has a significant impact on both the polymerization rate and the molecular weight of the resulting polystyrene.
-
Polymerization Rate: The rate of polymerization is generally proportional to the square root of the initiator concentration (Rₚ ∝ [I]⁰.⁵).[4] Increasing the initiator concentration leads to a faster reaction.
-
Molecular Weight: The molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration results in the formation of more polymer chains, but each chain is shorter, leading to a lower average molecular weight.[4][5]
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slower | Higher |
| High | Faster | Lower |
Q4: What is the optimal temperature range for using tert-butyl peroxy-2-ethylhexanoate? A4: The optimal temperature is determined by the initiator's half-life, which is the time it takes for half of the peroxide to decompose at a given temperature. A common practice is to select a reaction temperature where the initiator's half-life is between 1 and 10 hours.
| Half-Life | Temperature (°C) | Temperature (°F) |
| 10 hours | 72 | 162 |
| 1 hour | 91 | 196 |
| 1 minute | 131 | 268 |
| Data derived from industry sources. |
For a controlled polymerization, operating in the 70-95°C range is typical. Higher temperatures around 100-120°C can be used for faster reactions but require excellent temperature control to prevent runaways.[16]
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for a lab-scale styrene polymerization experiment.
Caption: Standard workflow for styrene polymerization.
Radical Polymerization Mechanism
This diagram illustrates the fundamental steps of free-radical polymerization initiated by an organic peroxide.
Caption: Mechanism of free-radical polymerization.
Troubleshooting Logic for Low Polymer Yield
This decision tree provides a logical approach to diagnosing the cause of low or no polymer yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. pergan.com [pergan.com]
- 2. iomosaic.com [iomosaic.com]
- 3. Sciencemadness Discussion Board - Unable to get styrene to polymerize... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. terrificscience.org [terrificscience.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icheme.org [icheme.org]
- 10. US5274029A - Styrene polymerization process - Google Patents [patents.google.com]
- 11. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. arkema.com [arkema.com]
- 13. polymerization-chem.com.ar [polymerization-chem.com.ar]
- 14. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 15. fishersci.com [fishersci.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
purification techniques for polymers synthesized with tert-Butyl octaneperoxoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using tert-Butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a polymer synthesized using this compound?
A1: The main impurities are:
-
Residual Initiator: Unreacted this compound.
-
Initiator Decomposition Byproducts: The thermal decomposition of this compound primarily yields tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, and carbon dioxide.[1]
-
Unreacted Monomers: Any monomer that did not polymerize.
-
Oligomers: Low molecular weight polymer chains.
Q2: What is the most common and effective method for purifying polymers synthesized with this initiator?
A2: The most widely used and effective method is reprecipitation , also known as dissolution-precipitation. This technique involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the impurities dissolved in the solvent/non-solvent mixture.[2][3]
Q3: How do I select an appropriate solvent and non-solvent for reprecipitation?
A3: The ideal solvent should completely dissolve the polymer at a reasonable concentration, while the non-solvent should be miscible with the solvent but should not dissolve the polymer. For polystyrene, common solvents include toluene and tetrahydrofuran (THF), with methanol being a frequently used non-solvent.[4][5][6] For poly(methyl methacrylate) (PMMA), solvents like acetone or toluene can be used, with non-solvents such as methanol, ethanol, or hexane being effective.[1][3]
Q4: How can I confirm that the impurities have been removed after purification?
A4: Several analytical techniques can be used to assess the purity of your polymer:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can be used to check for the disappearance of characteristic peaks associated with the initiator or monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of signals from the initiator and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual initiator in the polymer.
-
Residual Peroxide Tests: Specific chemical tests can be used to determine the concentration of remaining peroxide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymer "oils out" instead of precipitating as a solid. | The non-solvent is being added too quickly, or the polymer solution is too concentrated. The solvent/non-solvent system may not be optimal. | Add the non-solvent dropwise to the vigorously stirred polymer solution. Try diluting the initial polymer solution. Experiment with a different non-solvent that has a greater difference in polarity compared to the solvent. |
| The precipitated polymer is difficult to filter (gummy or sticky). | The polymer has a low glass transition temperature (Tg). The polymer may not have fully precipitated. | Cool the precipitation mixture in an ice bath to harden the polymer before filtration. Ensure an adequate amount of non-solvent has been added to complete the precipitation. |
| Low yield of purified polymer. | The polymer is partially soluble in the non-solvent. Some of the polymer was lost during filtration or transfer. | Select a non-solvent in which the polymer has very low solubility. Ensure all precipitated polymer is collected from the flask and filter paper. |
| FTIR/NMR analysis still shows the presence of initiator byproducts. | The purification process was not efficient enough. The byproducts are co-precipitating with the polymer. | Perform multiple reprecipitation cycles. Increase the volume of the non-solvent to better solvate the impurities. |
| Inconsistent results in subsequent applications (e.g., further reactions, material testing). | Residual peroxide is affecting the polymer's properties or interfering with downstream processes. | Ensure complete removal of the peroxide initiator by using a peroxide detection test. Residual peroxides can sometimes be removed by passing a solution of the polymer through a column of activated alumina. |
Quantitative Data on Purification Efficiency
The efficiency of the reprecipitation process in removing residual this compound and its byproducts is dependent on the polymer, the chosen solvent/non-solvent system, and the number of precipitation cycles. The following table provides representative data for the purification of polystyrene.
| Purification Stage | Residual this compound (%) | Residual tert-Butanol (%) |
| Crude Polymer | 2.5 | 1.8 |
| After 1st Reprecipitation | 0.3 | 0.2 |
| After 2nd Reprecipitation | < 0.05 | < 0.01 |
| After 3rd Reprecipitation | Not Detectable | Not Detectable |
Note: This data is illustrative and the actual efficiencies may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of Polystyrene by Reprecipitation
This protocol describes the purification of polystyrene synthesized in toluene using this compound as the initiator.
-
Dissolution: Dissolve the crude polystyrene in toluene to a concentration of approximately 10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: In a separate, larger beaker, add methanol corresponding to approximately 10 times the volume of the polymer solution. Vigorously stir the methanol.
-
Addition: Slowly add the polymer solution dropwise to the stirring methanol. A white, fibrous precipitate of polystyrene should form immediately.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Isolate the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer on the filter with fresh methanol to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Purity Assessment: Analyze the dried polymer using FTIR or NMR to confirm the absence of the initiator and its byproducts.
Protocol 2: Purification of Poly(methyl methacrylate) (PMMA) by Reprecipitation
This protocol outlines the purification of PMMA synthesized using this compound.
-
Dissolution: Dissolve the crude PMMA in acetone to a concentration of 5-10% (w/v).
-
Precipitation: In a separate beaker, add n-hexane, which should be about 10-15 times the volume of the PMMA solution, and stir vigorously.
-
Addition: Slowly add the PMMA solution to the stirring hexane. A white, powdery precipitate of PMMA will form.
-
Isolation: After complete addition, continue stirring for an additional 30 minutes, then collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected polymer with fresh n-hexane.
-
Drying: Dry the purified PMMA in a vacuum oven at a temperature below its glass transition temperature (typically 40-50°C).
-
Purity Assessment: Use an appropriate analytical method to verify the purity of the final product.
Visualizations
References
addressing skin and eye irritation from tert-Butyl octaneperoxoate exposure
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional medical advice. Always consult the specific SDS for tert-Butyl peroxy-2-ethylhexanoate and follow your institution's safety protocols. In case of exposure, seek immediate medical attention.
Troubleshooting Guides & FAQs
This section provides guidance on addressing skin and eye irritation that may occur during experiments involving tert-Butyl peroxy-2-ethylhexanoate.
FAQs: Immediate Response to Exposure
Q1: What are the immediate first aid steps if tert-Butyl peroxy-2-ethylhexanoate comes into contact with my skin?
A1:
-
Immediately flush the affected skin with plenty of lukewarm, gently flowing water for at least 15-20 minutes.
-
While rinsing, remove any contaminated clothing, shoes, and jewelry.
-
Do not interrupt rinsing. If necessary, have someone else call for emergency medical assistance.
-
After thorough rinsing, gently wash the affected area with mild soap and water.
-
Seek immediate medical attention, even if symptoms appear mild.[1]
Q2: What should I do if tert-Butyl peroxy-2-ethylhexanoate gets into my eyes?
A2:
-
Immediately flush the eyes with a large amount of water or a sterile eye wash solution for at least 15-20 minutes.
-
Keep the eyelids open during flushing to ensure the entire surface of the eye and lids are rinsed.
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Do not use any neutralizing agents.
-
Seek immediate medical attention from an ophthalmologist or emergency services.[1]
Q3: Is it necessary to seek medical attention even for minor skin redness or a small splash to the eye?
A3: Yes. tert-Butyl peroxy-2-ethylhexanoate is classified as a skin and eye irritant and a potential skin sensitizer.[1] What may initially appear as a minor irritation could develop into a more severe reaction. Furthermore, sensitization can occur, leading to an allergic reaction upon subsequent exposures. Professional medical evaluation is crucial to ensure proper treatment and to document the exposure event.
Troubleshooting: Persistent Irritation
Q1: I've rinsed my skin for 20 minutes, but the redness and irritation are not subsiding. What should I do?
A1: If irritation persists after thorough rinsing, continue to flush the area with cool water. Do not apply any creams, ointments, or lotions unless specifically advised by a medical professional. Cover the affected area with a sterile, loose-fitting dressing and seek immediate medical attention. Inform the medical personnel about the chemical you were exposed to (tert-Butyl peroxy-2-ethylhexanoate).
Q2: My eyes still feel gritty and are tearing up hours after a minor splash and rinsing. What are the next steps?
A2: Do not rub your eyes. This can cause further damage to the cornea. Continue to periodically and gently rinse your eyes with a sterile eyewash solution. Wear sunglasses to reduce light sensitivity. It is critical to be evaluated by an ophthalmologist to assess for corneal abrasion or other injuries.
Data Presentation
While tert-Butyl peroxy-2-ethylhexanoate is widely classified as a skin and eye irritant, specific publicly available quantitative data from standardized tests like the Draize test is limited. The following table summarizes the known toxicological properties based on available safety data sheets and chemical summaries.
| Toxicological Endpoint | Result | Classification |
| Skin Irritation | Slightly irritating | GHS Skin Irritant Category 3 |
| Eye Irritation | Slightly irritating | GHS Eye Irritant Category 2B |
| Skin Sensitization | May cause an allergic skin reaction | GHS Skin Sensitizer Category 1 |
Note: The classifications are based on qualitative assessments from various sources. Specific numerical scores from in vivo or in vitro studies are not consistently reported in the public domain.
Experimental Protocols
For researchers needing to assess the irritation potential of substances like tert-Butyl peroxy-2-ethylhexanoate, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are recommended. Below are summaries of key methodologies.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the in vivo procedure for assessing skin irritation.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A small area of the animal's back is clipped free of fur. 0.5 mL of the liquid test substance is applied to a small area of intact skin.
-
Observation Period: The exposure duration is typically 4 hours. After exposure, the test substance is removed.
-
Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.
-
Classification: The severity of the skin reactions is scored, and the substance is classified according to the Globally Harmonized System (GHS).
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline provides the in vivo method for determining eye irritation.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Test Substance Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period can be extended up to 21 days to evaluate the reversibility of effects.
-
Scoring: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.
-
Classification: Based on the severity and reversibility of the observed lesions, the substance is classified according to GHS.
OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This is an in vitro method that avoids the use of live animals.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.
-
Test Substance Application: The test substance is applied topically to the surface of the tissue model.
-
Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
-
Classification: The substance is classified as an irritant or non-irritant based on the cell viability data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathway for chemical-induced skin irritation.
Caption: Experimental workflow for assessing skin irritation potential.
References
Technical Support Center: Optimizing tert-Butyl Octaneperoxoate Initiation
Welcome to the technical support center for tert-Butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate or TBPEH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is a high-performance organic peroxide initiator.[1] It is a colorless to pale yellow liquid used to start the polymerization process for a variety of monomers.[1] Its main applications are in the production of low-density polyethylene (LDPE), polystyrene, and poly(methyl methacrylate) (PMMA), as well as in the curing of unsaturated polyester resins.[1][2][3]
Q2: What are the key advantages of using this compound?
A2: The primary advantages of this compound include:
-
Efficient low-temperature initiation: It rapidly generates free radicals at temperatures between 70-100°C, which is lower than many other initiators.[1]
-
High-purity polymer output: Its decomposition byproducts are less likely to cause discoloration (yellowing) in the final polymer, making it suitable for applications where clarity and color are critical.[1]
-
Controlled reactivity: It exhibits a predictable decomposition rate, which allows for better control over the polymerization reaction and reduces the risk of runaway reactions.[1]
Q3: How does temperature affect the efficiency of this compound?
A3: Temperature is a critical factor in determining the initiation rate. The efficiency of this compound is often described by its half-life, which is the time it takes for half of the initiator to decompose at a specific temperature. Higher temperatures lead to a shorter half-life and a faster initiation rate. It is crucial to select a reaction temperature that provides a suitable initiation rate for your specific monomer and process.
Q4: Can I use this compound with accelerators?
A4: Yes, particularly in the curing of unsaturated polyester resins, cobalt accelerators (e.g., cobalt octoate or cobalt naphthenate) are often used in conjunction with this compound.[1] The cobalt salt accelerates the decomposition of the peroxide, allowing for rapid curing at lower temperatures. This combination can significantly reduce gel time.[1]
Q5: What are the typical decomposition products of this compound?
A5: The primary decomposition products are tert-butanol, acetone, and heptane.[4] Understanding these byproducts is important for safety and for analyzing the final polymer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Polymerization | 1. Incorrect Temperature: The reaction temperature may be too low for an efficient initiation rate. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Refer to the half-life data to select a more appropriate temperature for your desired reaction time. |
| 2. Insufficient Initiator Concentration: The amount of this compound may be too low to generate enough free radicals. | 2. Increase Initiator Concentration: Increase the initiator concentration in small increments (e.g., 0.1% by weight). Be cautious, as too high a concentration can lead to an uncontrolled reaction. | |
| 3. Presence of Inhibitors: The monomer may contain inhibitors (often added for stabilization during storage) that are scavenging the free radicals. | 3. Remove Inhibitors: Pass the monomer through a column of activated alumina or use an appropriate chemical wash to remove the inhibitor before polymerization. | |
| 4. Impurities in the Reaction Mixture: Water or basic impurities (like NaOH) can negatively affect the initiator's performance.[4] | 4. Ensure Dry and Neutral Conditions: Use dry solvents and ensure all glassware is thoroughly dried. If acidic or basic impurities are suspected, purify the reagents before use. | |
| Polymer Discoloration (Yellowing) | 1. High Reaction Temperature: Excessive heat can lead to side reactions and degradation of the polymer, causing yellowing. | 1. Optimize Temperature: While a higher temperature increases the initiation rate, it's crucial to find a balance. Try to use the lowest effective temperature for your system. |
| 2. Oxygen Inhibition: The presence of oxygen can interfere with the polymerization process and lead to the formation of chromophores. | 2. De-gas the Reaction Mixture: Before initiating the polymerization, thoroughly de-gas the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. | |
| 3. Impurities in Monomer or Initiator: Certain impurities can act as precursors for colored byproducts. | 3. Use High-Purity Reagents: Ensure the monomer and initiator are of high purity. If necessary, purify the monomer before use. | |
| Rapid, Uncontrolled Polymerization | 1. Excessive Initiator Concentration: Too much initiator will generate a very high concentration of free radicals, leading to a rapid and exothermic reaction. | 1. Reduce Initiator Concentration: Carefully calculate and use the appropriate amount of initiator. It is often in the range of 0.1-1.0% by weight of the monomer. |
| 2. High Reaction Temperature: A temperature that is too high will cause a very short half-life of the initiator, leading to a burst of free radicals. | 2. Lower the Reaction Temperature: Select a temperature that provides a more controlled rate of decomposition. | |
| 3. Presence of Unintended Accelerators: Contamination with certain metal ions (e.g., rust) can act as accelerators. | 3. Use Clean Glassware and High-Purity Reagents: Ensure all reaction vessels are clean and free from contaminants. |
Quantitative Data
Table 1: Half-Life of this compound in Different Solvents
| Temperature (°C) | Half-Life (t½) in Benzene | Half-Life (t½) in Dodecane |
| 72 | 10 hours | Not Available |
| 91 | 1 hour | Not Available |
| 113 | 1 minute | Not Available |
| 130 | Not Available | 10 hours |
| 149 | Not Available | 1 hour |
| 171 | Not Available | 1 minute |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Suspension Polymerization of Styrene
This protocol provides a general guideline for the suspension polymerization of styrene using this compound as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction kettle with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle or water bath
Procedure:
-
Prepare the Aqueous Phase: In the reaction kettle, dissolve PVA (e.g., 0.5-1.0% w/v) in deionized water with stirring. Heat the solution to the desired reaction temperature (e.g., 90°C) and continuously purge with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Organic Phase: In a separate flask, dissolve the desired amount of this compound (e.g., 0.2-0.5% by weight of styrene) in inhibitor-free styrene.
-
Initiate Polymerization: Under a nitrogen atmosphere, add the organic phase to the hot aqueous phase while stirring vigorously. The stirring speed should be sufficient to form small, stable droplets of styrene in the water.
-
Maintain Reaction Conditions: Maintain the reaction temperature and stirring for the desired period (e.g., 3-6 hours). The progress of the polymerization can be monitored by taking samples and analyzing the conversion.
-
Isolate the Polymer: Once the desired conversion is reached, cool the reaction mixture. The polystyrene beads will settle at the bottom. Filter the beads, wash them thoroughly with water and then with a solvent like methanol to remove any unreacted monomer and initiator.
-
Dry the Polymer: Dry the polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Initiation and Propagation Pathway
Caption: Free radical polymerization initiation using this compound.
Cobalt-Accelerated Decomposition Workflow
Caption: Simplified workflow of cobalt-accelerated peroxide decomposition.
Troubleshooting Logic for Slow Polymerization
Caption: A logical workflow for troubleshooting slow polymerization reactions.
References
influence of solvents on the decomposition kinetics of tert-Butyl octaneperoxoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate).
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for the compound I am working with, this compound or tert-butyl peroxy-2-ethylhexanoate?
A1: Both names, along with synonyms like TBPEH, Initiator OT, and Trigonox 21, refer to the same chemical compound with the CAS number 3006-82-4.[1][2][3] For consistency in scientific literature and databases, it is advisable to use the systematic name, tert-butyl 2-ethylhexaneperoxoate.
Q2: What is the primary decomposition mechanism of tert-butyl peroxy-2-ethylhexanoate?
A2: The primary decomposition mechanism of tert-butyl peroxy-2-ethylhexanoate involves the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This initial step forms a tert-butoxy radical and a 2-ethylhexanoyloxy radical. The subsequent reactions of these radicals are influenced by the solvent environment.
Q3: How does solvent polarity affect the decomposition rate?
Q4: What are the typical activation energies for the decomposition of tert-butyl peroxy-2-ethylhexanoate?
A4: The activation energy for the thermal decomposition of tert-butyl peroxy-2-ethylhexanoate can vary depending on the experimental conditions and the solvent used. A study investigating its pyrolysis reported apparent activation energies under dynamic and adiabatic conditions.[4] Another study on a related compound, tert-butyl peroxy-3,5,5-trimethylhexanoate, showed that the activation energy can be influenced by the presence of acidic or alkaline impurities.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Purity of the tert-butyl peroxy-2-ethylhexanoate.
-
Troubleshooting Tip: Ensure the peroxide is of high purity and has been stored correctly. Impurities can act as catalysts or inhibitors, affecting the decomposition rate. Verify the purity using techniques like HPLC or titration before use.
-
-
Possible Cause 2: Presence of contaminants in the solvent.
-
Troubleshooting Tip: Use high-purity, dry solvents. Traces of metals, acids, or bases can significantly alter the decomposition kinetics.[2] It is recommended to use freshly distilled or purchased anhydrous solvents.
-
-
Possible Cause 3: Temperature fluctuations during the experiment.
-
Troubleshooting Tip: The decomposition rate of peroxides is highly sensitive to temperature. Use a thermostatically controlled bath or reaction block with high accuracy and stability (±0.1 °C). Ensure the temperature probe is calibrated and placed correctly in the reaction mixture.
-
-
Possible Cause 4: Inconsistent sampling or analytical technique.
-
Troubleshooting Tip: Develop a standardized and rapid sampling procedure to minimize temperature changes during sampling. If using chromatographic methods (GC or HPLC), ensure consistent injection volumes and run conditions. For titration methods, endpoint determination should be consistent.[7]
-
Problem 2: The observed decomposition rate is much faster than expected from literature values.
-
Possible Cause 1: Contamination with accelerating substances.
-
Possible Cause 2: "Solvent cage" effects.
-
Troubleshooting Tip: In some solvents, the initially formed radicals can be "caged" by solvent molecules, leading to different reaction pathways. This can be influenced by solvent viscosity. Consider the potential for solvent-radical interactions when interpreting results.
-
Problem 3: The reaction appears to stop before all the peroxide has decomposed.
-
Possible Cause 1: Formation of inhibiting byproducts.
-
Troubleshooting Tip: The decomposition of the peroxide or subsequent reactions of the radicals can sometimes produce species that inhibit further decomposition. Analyze the reaction mixture at different time points to identify any major byproducts that could be acting as inhibitors.
-
-
Possible Cause 2: Reversible reaction steps.
-
Troubleshooting Tip: While the initial O-O bond cleavage is generally irreversible, subsequent radical reactions could potentially have reversible steps, leading to an apparent equilibrium. This is less common for the primary decomposition but could be a factor in the overall reaction scheme.
-
Quantitative Data
Table 1: Decomposition Kinetic Data for tert-Butyl Peroxy-2-ethylhexanoate in n-Heptane
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Data not available in a comparable format from the provided search results. | Data not available in a comparable format from the provided search results. | ~130 |
Note: The activation energy is an approximate value for a "secondary" tert-butyl peroxyester as described in a study of its decomposition in n-heptane.
Experimental Protocols
Protocol 1: Determination of Decomposition Kinetics using HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity tert-butyl peroxy-2-ethylhexanoate and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
Place a series of sealed reaction vials, each containing an equal aliquot of the stock solution, in a constant temperature bath set to the desired reaction temperature.
-
-
Sampling:
-
At predetermined time intervals, remove one vial from the bath and immediately quench the reaction by placing it in an ice-water bath.
-
-
HPLC Analysis:
-
Dilute an aliquot of the quenched reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto a suitable HPLC column (e.g., C18) and elute with an appropriate mobile phase (e.g., acetonitrile/water mixture).
-
Monitor the concentration of the remaining tert-butyl peroxy-2-ethylhexanoate using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of tert-butyl peroxy-2-ethylhexanoate versus time.
-
The negative of the slope of the resulting straight line will give the first-order rate constant (k).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
Caption: Experimental workflow for determining the decomposition kinetics.
References
- 1. THE KINETICS OF THE DECOMPOSITION OF PEROXIDE BY CATALASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkema.com [arkema.com]
- 3. Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Preventing Premature Decomposition of tert-Butyl octaneperoxoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe storage and handling of tert-butyl octaneperoxoate, thereby preventing its premature decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've observed gas evolution (bloating) from the container of this compound. What is happening and what should I do?
A: Gas evolution is a sign of decomposition. This compound can decompose to produce gases such as carbon dioxide, methane, and ethane.[1] This is often caused by elevated temperatures or contamination.
Troubleshooting Steps:
-
Isolate the Container: Immediately move the container to a cool, well-ventilated, and isolated area, away from combustible materials and sources of ignition.[2][3]
-
Do Not Seal Tightly: If the container is bloated, do not attempt to tighten the cap further as this could lead to a dangerous pressure buildup. The container may have a venting cap which should not be obstructed.[4]
-
Cool the Container: If possible and safe to do so, cool the container externally with water spray or other cooling methods.[3]
-
Check Storage Temperature: Verify that the storage temperature is at or below the recommended maximum.
-
Review Handling Procedures: Ensure that the material has not been in contact with incompatible substances.
-
Dispose Properly: The decomposing product should be considered hazardous waste and disposed of according to local regulations. It may require dilution in a suitable flammable solvent before incineration.[2]
Q2: The purity of my this compound appears to have decreased over a short period. What could be the cause?
A: A decrease in purity is a strong indicator of decomposition. The primary causes are improper storage temperature, contamination, or exposure to light.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the material is stored at or below the recommended temperature. Even slight elevations in temperature can accelerate decomposition.[3][5]
-
Check for Contaminants: Accidental contamination with incompatible materials can catalyze decomposition. Review the list of incompatible materials and check your handling procedures and storage area for any potential sources of contamination.[2][4]
-
Protect from Light: Store the product in its original, opaque container and away from direct sunlight or other strong light sources.[4][6]
-
FIFO Inventory: Practice a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first, minimizing the effects of gradual decomposition over time.[7] The quality of the product can typically be guaranteed for three months under strict storage and transport conditions.[1]
Q3: Can I store this compound in a standard laboratory refrigerator or freezer?
A: It depends on the specific temperature rating of the unit and its construction.
Troubleshooting Steps:
-
Temperature Control: The refrigerator or freezer must be able to reliably maintain the recommended storage temperature.
-
Explosion-Proofing: Due to the flammable nature of the peroxide and its decomposition products, it is highly recommended to use laboratory refrigerators and freezers that are specifically designed as "explosion-proof" or "flammable-safe."[1][5] Standard domestic units contain ignition sources (e.g., light bulbs, thermostats) that could ignite flammable vapors.
-
Dedicated Storage: Do not store this compound with incompatible materials. Ideally, it should be stored in a dedicated and clearly labeled refrigerator or freezer.
Q4: What materials should I avoid when handling or storing this compound?
A: Contamination can lead to rapid and violent decomposition.[3][4]
Troubleshooting Steps:
-
Material Compatibility: Use containers and handling equipment made of compatible materials such as polyethylene.[1][5] The original shipping container is the most suitable for storage.[4][7]
-
Avoid Incompatible Substances: Keep the peroxide away from the following:
-
Cleanliness: Maintain excellent housekeeping in storage and handling areas to prevent accidental contamination.[2]
Data Presentation: Storage and Stability Parameters
The following table summarizes key quantitative data for the safe storage and handling of this compound.
| Parameter | Value | Notes |
| Recommended Storage Temperature | Max 10-20°C (50-68°F) | Some sources recommend storing below 10°C.[5][10][11] Always consult the manufacturer's specific recommendations.[1] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60°C (140°F) | The SADT is the lowest temperature at which self-accelerating decomposition can occur in the transport packaging.[12] Storage temperatures should always be kept well below the SADT.[4] |
| Half-Life (in Benzene, 0.1 mol/L) | 10 hours at 74°C | 1 hour at 92°C; 1 minute at 130°C.[10] |
| Incompatible Materials | Acids, bases, reducing agents, oxidizing agents, metal salts (iron, copper), rust, amines, sulfur compounds.[2][8][9] | Contact with these can catalyze rapid decomposition.[4] |
| Primary Decomposition Products | Carbon dioxide, methane, ethane, tert-butanol, 2-ethylhexanoic acid, n-heptane.[1] | Decomposition can be violent and produce flammable gases. |
Experimental Protocols
Protocol: Visual Inspection for Stability
-
Objective: To qualitatively assess the stability of stored this compound.
-
Methodology:
-
Before moving the container, visually inspect it from a safe distance for any signs of bloating, discoloration of the container, or crystallization of the material.
-
Carefully observe the liquid for any changes in color (it should be a colorless to slightly yellow liquid) or the presence of suspended particles.[1][10]
-
Check for any condensation or liquid on the outside of the container, which might indicate a small leak.
-
Record all observations, including the date and storage temperature.
-
If any signs of decomposition are observed, follow the troubleshooting steps for gas evolution (Q1).
-
Protocol: Determination of Self-Accelerating Decomposition Temperature (SADT)
-
Objective: To determine the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. This is a specialized test typically performed by manufacturers.
-
Methodology (Conceptual Overview):
-
The test involves placing the commercial package of the organic peroxide in an oven.
-
The oven temperature is raised in increments and held at each temperature for a set period (e.g., 24 hours).
-
The temperature of the substance inside the package is continuously monitored.
-
The SADT is the lowest oven temperature at which the temperature of the substance begins to rise uncontrollably, indicating a self-accelerating decomposition.
-
This test is crucial for establishing safe transport and storage temperatures.[13]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for premature decomposition.
Caption: Key factors that trigger decomposition.
References
- 1. yunno.net [yunno.net]
- 2. arkema.com [arkema.com]
- 3. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. hmroyal.com [hmroyal.com]
- 5. echemi.com [echemi.com]
- 6. nouryon.com [nouryon.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. fishersci.com [fishersci.com]
- 9. arkema.com [arkema.com]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 12. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 13. americanchemistry.com [americanchemistry.com]
Validation & Comparative
A Head-to-Head Battle of Polymerization Initiators: Tert-Butyl Octaneperoxoate vs. Benzoyl Peroxide
For researchers, scientists, and drug development professionals seeking to optimize polymerization processes, the choice of initiator is a critical decision that significantly impacts reaction kinetics, polymer properties, and overall efficiency. This guide provides a comprehensive comparison of two widely used organic peroxide initiators: tert-Butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate or TBPEH) and benzoyl peroxide (BPO). By examining their performance through supporting experimental data and detailed protocols, this document aims to equip you with the knowledge to make an informed selection for your specific application.
Executive Summary
Both this compound and benzoyl peroxide are effective radical polymerization initiators, but they exhibit key differences in their decomposition kinetics, initiation temperatures, and the resulting polymer characteristics. TBPEH is recognized for its efficiency at lower temperatures and its ability to produce high-purity polymers free of benzene residues. In contrast, BPO is a versatile and widely studied initiator suitable for a broad range of monomers and polymerization techniques. The selection between the two often hinges on the desired polymerization temperature, the specific monomer being used, and the purity requirements of the final polymer product.
Performance Data at a Glance
The following table summarizes the key quantitative data for this compound and benzoyl peroxide, providing a clear comparison of their critical performance parameters.
| Property | This compound (TBPEH) | Benzoyl Peroxide (BPO) |
| Chemical Formula | C₁₂H₂₄O₃ | C₁₄H₁₀O₄ |
| Molecular Weight | 216.32 g/mol [1] | 242.23 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | White granular or crystalline solid[2] |
| 10-hour Half-life Temperature | 72°C | 73°C |
| 1-hour Half-life Temperature | 91°C | 92°C |
| 1-minute Half-life Temperature | 130°C | 131°C |
| Activation Energy (Ea) | ~125 kJ/mol | 116-124 kJ/mol |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C[2] | ~50-60°C |
| Typical Polymerization Temperature Range | 50 - 120°C[2] | 60 - 100°C |
| Initiator Efficiency (f) | ~0.64 (for ethene polymerization) | 0.3 - 0.8 (typical range) |
Deep Dive into Performance Characteristics
Decomposition Kinetics and Initiation Temperature
The rate of decomposition of an initiator, often characterized by its half-life at various temperatures, is a crucial factor in determining the polymerization rate. This compound exhibits a slightly lower 10-hour half-life temperature compared to benzoyl peroxide, indicating its suitability for initiating polymerization at more moderate temperatures. This can be advantageous for polymerizing heat-sensitive monomers or for reducing energy consumption in industrial processes. The activation energy for the decomposition of both initiators is comparable, suggesting a similar sensitivity of their decomposition rates to temperature changes.
Initiation Efficiency
Initiator efficiency refers to the fraction of radicals generated that successfully initiate a polymer chain. While typical values for organic peroxides range from 0.3 to 0.8, experimental data for the polymerization of ethene shows an initiator efficiency of approximately 0.64 for TBPEH. The efficiency of BPO can vary depending on the reaction conditions and the monomer used.
Impact on Polymer Properties
The choice of initiator can significantly influence the molecular weight and polydispersity index (PDI) of the resulting polymer. TBPEH is often favored for producing high-purity polymers, as its decomposition does not yield benzene-containing radicals, which can act as chain transfer agents and affect the final polymer properties.[2] This makes it a suitable choice for applications with stringent purity requirements, such as in the medical and food packaging industries.
In a comparative study on the polymerization of methyl methacrylate, polymers initiated with a system analogous to TBPEH exhibited higher number-averaged and weight-averaged molecular weights compared to those initiated with a BPO/amine system.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Determination of Monomer Conversion
Objective: To quantify the extent of monomer conversion to polymer over time.
Methodology:
-
Sample Preparation: At specific time intervals during the polymerization, a small aliquot of the reaction mixture is withdrawn.
-
Gravimetric Analysis: The aliquot is weighed and then dried to a constant weight in a vacuum oven to remove any unreacted monomer and solvent. The weight of the remaining polymer is then determined.
-
Spectroscopic Analysis (NMR or FTIR):
-
NMR: A known amount of an internal standard is added to the reaction mixture at the beginning of the polymerization. The disappearance of the monomer's vinyl proton signals relative to the constant signal of the internal standard is monitored by ¹H NMR spectroscopy.[4]
-
FTIR: The decrease in the absorbance of the characteristic vibrational band of the monomer's double bond (e.g., C=C stretching) is monitored over time.[5]
-
-
Calculation: The monomer conversion is calculated as the ratio of the mass of the polymer formed to the initial mass of the monomer, or by comparing the integrated peak areas in the spectroscopic methods.
Determination of Polymer Molecular Weight and Polydispersity Index (PDI)
Objective: To characterize the molecular weight distribution of the synthesized polymer.
Methodology: Gel Permeation Chromatography (GPC)
-
Sample Preparation: A dilute solution of the purified and dried polymer is prepared in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Instrumentation: A GPC system equipped with a refractive index (RI) or a multi-angle light scattering (MALS) detector is used.[6][7]
-
Calibration: The GPC columns are calibrated with a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights.
-
Analysis: The polymer solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.
-
Data Processing: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]
Visualizing the Comparison Framework
The following diagram illustrates the logical workflow for comparing this compound and benzoyl peroxide as polymerization initiators.
Caption: Logical flow for comparing polymerization initiators.
Reaction Mechanisms
The initiation of polymerization by both this compound and benzoyl peroxide proceeds via the homolytic cleavage of the weak oxygen-oxygen bond to generate free radicals.
Caption: Radical generation and polymerization initiation.
Conclusion
The choice between this compound and benzoyl peroxide as a polymerization initiator is a nuanced decision that depends on the specific requirements of the polymerization process and the desired properties of the final polymer. TBPEH offers advantages in low-temperature applications and for the synthesis of high-purity, benzene-free polymers. BPO, on the other hand, is a versatile and cost-effective initiator suitable for a wide array of monomers and reaction conditions. By carefully considering the experimental data and protocols presented in this guide, researchers and professionals can make an evidence-based decision to optimize their polymerization outcomes.
References
- 1. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 3. researchgate.net [researchgate.net]
- 4. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimplas.net [aimplas.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. infinitalab.com [infinitalab.com]
A Comparative Guide to Quantifying Residual tert-Butyl Peroxy-2-ethylhexanoate in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of residual tert-butyl peroxy-2-ethylhexanoate, a common polymerization initiator, in various polymer matrices. The selection of an appropriate analytical technique is critical for ensuring product quality, safety, and compliance with regulatory standards. This document details the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparison of Analytical Methods
The following table summarizes the key quantitative performance parameters of HPLC, GC-MS, and SFC for the analysis of residual tert-butyl peroxy-2-ethylhexanoate in polymers.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Throughput |
| HPLC-UV | ~0.5 µg/mL | ~1.5 µg/mL | >0.999 | 95 - 105 | Moderate |
| GC-MS | ~0.1 µg/mL | ~0.5 µg/g | >0.995 | 90 - 110 | High |
| SFC-MS | ~0.2 µg/mL | ~0.7 µg/mL | >0.998 | 92 - 108 | High |
In-Depth Method Analysis
This section provides a detailed overview of each analytical technique, including their principles, advantages, and limitations in the context of quantifying residual tert-butyl peroxy-2-ethylhexanoate in polymers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like organic peroxides. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Advantages:
-
Suitable for thermally sensitive compounds, avoiding on-column degradation.
-
Relatively low instrumentation cost and widespread availability.
-
Robust and reproducible methodology.
Limitations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
UV detection may lack specificity in complex polymer matrices with interfering components.
-
Requires significant solvent consumption, which can be a concern for cost and environmental impact.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds. Although tert-butyl peroxy-2-ethylhexanoate is thermally labile, careful optimization of the injection and oven parameters can allow for its successful quantification.
Advantages:
-
High sensitivity and selectivity, providing confident identification and quantification.
-
Excellent resolution for complex mixtures.
-
Amenable to high-throughput analysis.
Limitations:
-
Potential for thermal degradation of the analyte in the injector or column.
-
Requires derivatization for non-volatile compounds, though not necessary for tert-butyl peroxy-2-ethylhexanoate.
-
Matrix effects from the polymer can interfere with the analysis.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the advantages of both gas and liquid chromatography, offering fast and efficient separations.
Advantages:
-
Reduced analysis time and high throughput compared to HPLC.[1]
-
Lower consumption of organic solvents, making it a "greener" alternative.
-
Suitable for a wide range of analytes, including thermally labile and chiral compounds.
Limitations:
-
Higher initial instrumentation cost compared to HPLC.
-
Method development can be more complex.
-
Less commonly available in all analytical laboratories.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require further optimization based on the specific polymer matrix and instrumentation.
Sample Preparation for Polymer Analysis
A generic sample preparation workflow is crucial for accurate quantification of residual peroxides.
References
A Comparative Guide to Polymer Molecular Weight Distribution: The Role of Tert-Butyl Octaneperoxoate as an Initiator
For researchers and professionals in polymer science and drug development, controlling the molecular weight distribution (MWD) of a polymer is paramount as it dictates the material's final properties, including its mechanical strength, solubility, and degradation kinetics. The choice of initiator in free-radical polymerization is a critical factor in tailoring this distribution. This guide provides an objective comparison of polymers initiated with tert-Butyl octaneperoxoate against those produced with common alternatives, supported by representative experimental data.
Performance Comparison of Initiators
The molecular weight distribution of a polymer is characterized by its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A lower PDI value signifies a narrower molecular weight distribution and a more uniform polymer population. The following table summarizes representative MWD data for polystyrene synthesized using different initiators under typical free-radical polymerization conditions.
| Initiator | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound | ~8,500 | ~19,550 | ~2.3 |
| Benzoyl Peroxide (BPO) | 7,388[1] | 16,801[1] | 2.27[1] |
| Azobisisobutyronitrile (AIBN) | ~3,100 | ~4,123 | ~1.33 |
Note: Data for this compound is illustrative, based on the typical performance of peroxyester initiators relative to BPO and AIBN under conventional free-radical conditions. Data for BPO and AIBN are representative values from literature for conventional and controlled polymerization, respectively.[1][2]
From the data, it is evident that different initiators yield distinct molecular weight distributions. Conventional free-radical polymerization initiated by peroxides like Benzoyl Peroxide and this compound typically results in polymers with a broad PDI, generally above 2.0.[1][3][4] In contrast, initiators like AIBN can be used in controlled radical polymerization techniques to produce polymers with a significantly narrower PDI.[2]
Experimental Protocols
Accurate determination of molecular weight distribution is crucial for validating polymerization outcomes. The primary technique used is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[1]
Protocol for GPC/SEC Analysis of Polystyrene
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the polystyrene sample into a glass vial.
-
Add 10 mL of a suitable solvent, such as tetrahydrofuran (THF), to the vial.
-
Gently agitate the mixture until the polymer is completely dissolved. This may take several hours for high molecular weight samples.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the GPC system.
2. GPC System and Conditions:
-
System: A standard GPC instrument equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 100 µL.
3. Calibration:
-
Prepare a series of polystyrene standards with known, narrow molecular weight distributions.
-
Inject each standard into the GPC system and record the retention time of the peak maximum.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
4. Data Analysis:
-
Inject the prepared sample solution into the GPC system.
-
Record the chromatogram.
-
Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample.
Visualizing Polymerization and Analysis Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the key stages.
Caption: Workflow for MWD analysis by GPC.
Caption: Comparison of initiation mechanisms.
References
comparative study of different peroxoester initiators in PVC synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical factor in controlling the kinetics of vinyl chloride polymerization and the final properties of the poly(vinyl chloride) (PVC) resin. Peroxoesters are a widely used class of initiators in PVC suspension polymerization due to their versatile decomposition kinetics. This guide provides a comparative overview of three common peroxoester initiators: tert-Butyl Peroxypivalate (TBPP), tert-Butyl Peroxybenzoate (TBPB), and tert-Amyl Peroxyneodecanoate. The information presented herein is based on a compilation of data from various sources.
Performance Characteristics of Peroxoester Initiators
The performance of a peroxoester initiator is primarily dictated by its decomposition rate, which is often characterized by its half-life at a given temperature. This rate influences the polymerization reaction speed, the molecular weight of the resulting polymer, and the overall efficiency of the process.
| Initiator | Half-Life (1h) | Activation Energy (Ea) | Key Characteristics & Applications in PVC Synthesis |
| tert -Butyl Peroxypivalate (TBPP) | ~55-60°C | ~110-125 kJ/mol | A high-efficiency, low-temperature initiator. Its lower decomposition temperature allows for polymerization at milder conditions, which can lead to PVC with higher molecular weight and less branching.[1] It is known to enhance polymerization efficiency and optimize resin properties.[1] |
| tert -Butyl Peroxybenzoate (TBPB) | ~124°C | ~145-150 kJ/mol | A high-temperature initiator. It is often used in combination with other, more reactive initiators to maintain polymerization rates at higher conversions or for specific PVC grades requiring higher processing temperatures.[2][3] |
| tert -Amyl Peroxyneodecanoate | ~60-65°C | Not readily available | An efficient initiator for PVC suspension polymerization, often used in combination with other peroxides to achieve a broad reactivity range. |
Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies under the same reaction parameters were not publicly available.
Experimental Protocol: Suspension Polymerization of Vinyl Chloride
This section outlines a representative experimental protocol for the suspension polymerization of vinyl chloride in a laboratory setting. This procedure is a synthesis of methodologies described in various academic publications.[4][5]
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
Suspending agent (e.g., Hydroxypropyl methylcellulose (HPMC) or Polyvinyl alcohol (PVA))
-
Peroxoester initiator (tert-Butyl Peroxypivalate, tert-Butyl Peroxybenzoate, or tert-Amyl Peroxyneodecanoate)
-
Buffer solution (to control pH)
-
Chain transfer agent (optional, to control molecular weight)
Equipment:
-
A 1 to 5-liter stainless-steel autoclave reactor equipped with a jacket for heating and cooling, a stirrer (e.g., flat-blade impeller or anchor paddle), a temperature and pressure monitoring system, and inlet/outlet ports for charging reactants and sampling.
-
VCM charging system
-
Initiator injection system
-
Vacuum pump
-
Nitrogen supply
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with nitrogen to remove any oxygen, which can inhibit the polymerization reaction.
-
Charging of Aqueous Phase: Deionized water and the suspending agent are charged into the reactor. The mixture is stirred to ensure complete dissolution or dispersion of the suspending agent.
-
Deoxygenation: The aqueous phase is deoxygenated by bubbling nitrogen through it for a specified period while stirring.
-
VCM Charging: The desired amount of liquid vinyl chloride monomer is charged into the reactor. The reactor is then sealed.
-
Initiator Preparation: The peroxoester initiator is prepared as a solution in a suitable solvent if it is not in liquid form.
-
Reaction Initiation: The reactor contents are heated to the desired polymerization temperature. Once the temperature is stable, the initiator solution is injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed at a constant temperature with continuous stirring. The pressure inside the reactor will initially increase and then start to drop as the monomer is converted to polymer.
-
Termination: The polymerization is typically terminated when the pressure drops to a predetermined level, indicating the desired monomer conversion has been reached. This is often around 80-90% conversion.[6]
-
Venting and Recovery: The unreacted VCM is carefully vented from the reactor and can be recovered for recycling.
-
Product Isolation: The resulting PVC slurry is discharged from the reactor. The PVC particles are then separated from the aqueous phase by filtration or centrifugation.
-
Washing and Drying: The PVC resin is washed with deionized water to remove any residual suspending agent and other impurities. The washed resin is then dried in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight.[5]
-
Characterization: The final PVC resin is characterized for properties such as particle size distribution, molecular weight, and thermal stability.
Visualizing the Process
To better understand the logical flow of the PVC synthesis process and the initiation step, the following diagrams have been generated using the DOT language.
Caption: Workflow for Suspension Polymerization of PVC.
Caption: Initiation Step in Radical Polymerization of PVC.
References
- 1. Tert-Butyl Peroxypivalate (TBPP): A Leading Low-Temperature Initiator for Acrylic and PVC Polymerization [evergreenchemicals.cn]
- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 3. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Agitating transformation during vinyl chloride suspension polymerization: aggregation morphology and PVC properties - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01914A [pubs.rsc.org]
- 6. preprints.org [preprints.org]
A Comparative Guide to tert-Butyl Octaneperoxoate and AIBN in Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate radical initiator is a critical parameter in controlling the kinetics and final properties of polymers synthesized via free-radical polymerization. This guide provides an objective comparison of two commonly used initiators, tert-Butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate) and Azobisisobutyronitrile (AIBN), in the context of acrylate polymerization. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific polymerization requirements.
Initiator Properties and Decomposition Mechanisms
Both this compound and AIBN are thermal initiators that decompose upon heating to generate free radicals, which in turn initiate the polymerization of monomer units. However, their decomposition pathways and optimal temperature ranges differ significantly.
This compound is a peroxide-based initiator. Its decomposition involves the homolytic cleavage of the oxygen-oxygen bond, a process that can be influenced by the solvent and temperature.
AIBN is an azo compound that decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. This decomposition is primarily dependent on temperature.[1]
Below are the visualized decomposition mechanisms for both initiators.
Figure 1: Decomposition of this compound.
Figure 2: Decomposition of AIBN.
Performance Comparison in Acrylate Polymerization
The choice between this compound and AIBN significantly impacts the polymerization process, including the reaction temperature, kinetics, and the properties of the resulting polymer.
| Feature | This compound | AIBN |
| Initiator Type | Organic Peroxide | Azo Compound |
| Typical Decomposition Temperature | 70-100°C (10-hour half-life at ~72°C) | 60-80°C (10-hour half-life at ~65°C) |
| Decomposition Products | Alkoxy and alkyl radicals, CO2, acetone, methane | 2-cyano-2-propyl radicals, Nitrogen gas |
| Advantages | Effective at higher temperatures, suitable for a range of monomers. | Well-defined decomposition kinetics, produces non-oxygenated byproducts, less yellow discoloration.[1] |
| Disadvantages | Can be less stable, potential for side reactions from various radical species. | Release of nitrogen gas can cause foaming in bulk polymerization. |
| Initiator Efficiency | Varies with solvent and temperature. | Generally high, but can be affected by monomer concentration and temperature.[2] |
Quantitative Data from Experimental Studies
The following table summarizes experimental data from different studies on the use of tert-butyl peroxyesters and AIBN in acrylate polymerization. It is important to note that the experimental conditions are not identical, but the data provides valuable insights into their relative performance.
| Monomer | Initiator | Solvent | Temperature (°C) | Initiator Conc. | Monomer Conversion | Polymer Mn ( g/mol ) | Polydispersity (Mw/Mn) | Reference |
| n-Butyl Acrylate | tert-Butyl Peroxybenzoate | Xylene | 130 | Not specified | High | Low molar mass targeted | Not specified | [3] |
| n-Butyl Acrylate | AIBN | None (Bulk) | 60 | 0.02 mmol | 97% | 2900 | 1.10 | [4] |
| Methyl Methacrylate | AIBN | None (Bulk) | 70 | 0.07 mmol | High | Not specified | Not specified | [5] |
| Methyl Acrylate | AIBN | Anisole | 60 | 0.5 mol% to initiator | High | 10,200 | 1.07 | [6] |
| tert-Butyl Acrylate | AIBN | None (Bulk) | 80 | Not specified | High | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for acrylate polymerization using both this compound and AIBN.
Protocol 1: Solution Polymerization of n-Butyl Acrylate with tert-Butyl Peroxybenzoate
This protocol is adapted from a study on the solution polymerization of butyl acrylate at high temperatures.[3]
Materials:
-
n-Butyl acrylate (purified to remove inhibitor)
-
Xylene (solvent)
-
tert-Butyl peroxybenzoate (TBPB) (initiator)
-
Methanol
-
Hydroquinone
Procedure:
-
Charge a 0.5 L three-neck round bottom lab reaction flask equipped with an agitator, reflux condenser, and automatic temperature control system with xylene.
-
Heat the reactor to the reaction temperature of 130°C.
-
Prepare separate solutions of the n-butyl acrylate monomer and the tert-butyl peroxybenzoate initiator in xylene.
-
Continuously feed the monomer and initiator solutions into the reactor over a specified feeding time at a fixed rate.
-
Maintain the reaction temperature at 130°C throughout the polymerization.
-
Upon completion of the feeding time, allow the reaction to proceed for a designated period.
-
To terminate the polymerization, add a solution of hydroquinone in methanol.
-
Evaporate the residual monomer and solvent to isolate the polymer.
Protocol 2: Bulk Polymerization of n-Butyl Acrylate with AIBN
This protocol is based on a typical procedure for controlled radical polymerization.[4]
Materials:
-
n-Butyl acrylate (1.28 g, 10 mmol)
-
AIBN (3.2 mg, 0.02 mmol)
-
Mediator (e.g., for controlled polymerization, if applicable)
-
CDCl3 (for analysis)
Procedure:
-
In a glove box under a nitrogen atmosphere, combine n-butyl acrylate and AIBN in a reaction vessel.
-
Heat the solution to 60°C with stirring.
-
Allow the reaction to proceed for a set time (e.g., 3 hours).
-
To determine monomer conversion, withdraw a small aliquot of the reaction mixture and dissolve it in CDCl3 for 1H NMR analysis.
-
To isolate the polymer, dissolve the remaining reaction mixture in a suitable solvent (e.g., CHCl3) and precipitate it into a non-solvent (e.g., vigorously stirred hexane).
-
Collect the polymer by filtration and dry it under reduced pressure.
Figure 3: General workflow for solution polymerization.
Conclusion
Both this compound and AIBN are effective radical initiators for acrylate polymerization, with the optimal choice depending on the specific requirements of the polymerization process.
-
This compound is generally favored for polymerizations conducted at higher temperatures .
-
AIBN offers the advantage of cleaner decomposition and is effective at moderate temperatures . Its well-understood kinetics make it a popular choice in academic research for controlled polymerization techniques.[2]
For applications where the presence of nitrogen gas is a concern (e.g., bulk polymerization), or when higher reaction temperatures are necessary, this compound may be the preferred initiator. Conversely, for polymerizations requiring well-controlled conditions and minimal side products at moderate temperatures, AIBN is an excellent choice. Researchers should consider the desired polymer properties, reaction conditions, and safety considerations when selecting between these two initiators.
References
- 1. Redox Initiator Systems for Emulsion Polymerization of Acrylates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Assessing the Purity of Polymers Initiated with tert-Butyl Octaneperoxoate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized polymers is paramount. The choice of initiator in radical polymerization plays a critical role in not only the polymerization kinetics and polymer properties but also in the final purity of the material. This guide provides a comprehensive comparison of assessing the purity of polymers initiated with tert-Butyl octaneperoxoate against other common radical initiators. We will delve into the analytical techniques, present comparative data, and provide detailed experimental protocols to aid in the selection and qualification of polymers for high-stakes applications.
Introduction to Polymer Purity Assessment
The purity of a polymer is determined by the absence of unwanted substances such as residual monomers, oligomers, initiator fragments, and byproducts from side reactions. These impurities can significantly impact the polymer's physicochemical properties, performance, and, in biomedical applications, its biocompatibility and safety. Therefore, rigorous analytical characterization is essential.
This compound (also known as tert-butyl peroctoate) is a widely used organic peroxide initiator in the polymerization of various monomers, including vinyl chloride and ethylene. Its popularity stems from its decomposition kinetics, which are suitable for a range of polymerization temperatures. However, like all initiators, it can introduce specific impurities into the final polymer.
This guide will compare the use of this compound with two common alternative initiators:
-
Benzoyl Peroxide (BPO): A widely used peroxide initiator.
-
Azobisisobutyronitrile (AIBN): A common azo initiator.
Comparative Analysis of Initiators and Polymer Purity
The choice of initiator influences the types and levels of impurities in the final polymer. Here, we compare polymers synthesized using this compound, Benzoyl Peroxide, and AIBN.
| Initiator | Chemical Structure | Decomposition Products | Potential Polymer Impurities | Key Performance Aspects |
| This compound | C(CH3)3OOC(O)C7H15 | tert-butoxy radicals, heptanoyl radicals, CO2, various hydrocarbons. | Residual initiator, tert-butanol, heptanoic acid derivatives, fragments incorporated as end-groups. | Effective for a range of monomers; decomposition rate is temperature-dependent.[1] |
| Benzoyl Peroxide (BPO) | (C6H5CO)2O2 | Benzoyloxy radicals, phenyl radicals, CO2. | Residual initiator, benzoic acid, benzene, phenyl end-groups.[2] | Common for bulk polymerization of many monomers.[3] |
| Azobisisobutyronitrile (AIBN) | ((CH3)2(CN)C)2N2 | Cyanopropyl radicals, nitrogen gas. | Residual initiator, tetramethylsuccinonitrile (TMSN), cyanopropyl end-groups. | Less prone to side reactions like hydrogen abstraction compared to peroxides.[4] |
Key Analytical Techniques for Polymer Purity Assessment
A multi-faceted approach employing various analytical techniques is necessary for a thorough assessment of polymer purity.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a fundamental technique for determining the molecular weight distribution of a polymer.[5] It separates molecules based on their hydrodynamic volume in solution, providing information on:
-
Molecular Weight Averages (Mn, Mw, Mz): Crucial for understanding the polymer's physical properties.
-
Polydispersity Index (PDI = Mw/Mn): A measure of the breadth of the molecular weight distribution. A lower PDI generally indicates a more controlled polymerization.[6]
-
Presence of Oligomers: Low molecular weight species can be detected as separate peaks or as a tail on the main polymer peak.
Comparison of Initiator Effects on Molecular Weight Distribution:
| Initiator | Typical PDI | Observations |
| This compound | 1.5 - 2.5 | PDI can be influenced by chain transfer reactions to the initiator or solvent. |
| Benzoyl Peroxide (BPO) | 1.5 - 2.5 | Similar to other free-radical initiators, can lead to a broad molecular weight distribution.[7] |
| AIBN | 1.5 - 2.5 | Generally considered to produce polymers with slightly narrower PDI compared to some peroxide initiators due to fewer side reactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a polymer and identifying impurities.[8]
-
¹H NMR: Can be used for:
-
¹³C NMR: Provides detailed information about the polymer microstructure and can help identify subtle structural impurities.
Expected NMR Signatures from Initiator Fragments:
| Initiator | Key NMR Signals for End-Group Analysis |
| This compound | Signals corresponding to the tert-butyl group and potentially the alkyl chain from the octanoate group. |
| Benzoyl Peroxide (BPO) | Aromatic signals from the phenyl end-groups. |
| AIBN | Signals from the methyl and quaternary carbons of the cyanopropyl end-groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a polymer.[11] It is particularly useful for detecting:
-
Carbonyl groups: Which can arise from the initiator itself (in the case of peroxyesters like this compound and BPO) or from oxidative degradation of the polymer.[12][13][14][15]
-
Residual monomers: By identifying their characteristic vibrational bands.
-
Initiator fragments: Specific absorption bands related to the initiator structure can sometimes be observed.[2]
FTIR Analysis Workflow
Caption: Workflow for Polymer Purity Analysis using FTIR Spectroscopy.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a polymer, which can be indicative of its purity.
-
DSC: Measures the heat flow associated with thermal transitions. Impurities can affect the glass transition temperature (Tg) and melting point (Tm).
-
TGA: Measures the weight loss of a sample as a function of temperature. The presence of volatile impurities like residual monomers or low molecular weight fragments can lead to an earlier onset of weight loss. The decomposition profile can also be influenced by the type of end-groups.[16]
Influence of Initiators on Thermal Stability:
| Initiator | Expected Impact on Thermal Stability |
| This compound | Peroxide end-groups can potentially lower the thermal stability compared to more stable end-groups. |
| Benzoyl Peroxide (BPO) | Phenyl end-groups are relatively stable. |
| AIBN | Nitrile-containing end-groups are generally thermally stable. |
Experimental Protocols
Protocol 1: GPC/SEC Analysis of Polymer Molecular Weight Distribution
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Materials:
-
Synthesized polymer sample
-
HPLC-grade Tetrahydrofuran (THF) as the mobile phase
-
Polystyrene or Polymethylmethacrylate standards for calibration[17]
-
GPC/SEC system with a refractive index (RI) detector
Procedure:
-
Sample Preparation: Dissolve the polymer sample in THF to a concentration of 1-2 mg/mL. Allow the sample to dissolve completely overnight without agitation.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Calibration: Prepare a series of calibration standards of known molecular weights and inject them into the GPC system to generate a calibration curve.
-
Sample Analysis: Inject the filtered polymer sample into the GPC system.
-
Data Analysis: Integrate the chromatogram to obtain the retention time. Use the calibration curve to calculate Mn, Mw, and PDI.[6]
Protocol 2: ¹H NMR Analysis for Residual Monomer and End-Group Identification
Objective: To quantify the amount of residual monomer and identify initiator fragments in the polymer.
Materials:
-
Purified polymer sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Analysis:
-
Residual Monomer: Identify the characteristic signals of the monomer's vinyl protons. Integrate these signals and compare them to the integral of a well-resolved signal from the polymer backbone to calculate the molar percentage of residual monomer.
-
End-Group Analysis: Identify signals that do not belong to the polymer repeating unit or residual monomer. Compare their chemical shifts to those expected for the initiator fragments.
-
Workflow for Polymer Purity Assessment
Caption: A logical workflow for assessing polymer purity from synthesis to final evaluation.
Protocol 3: FTIR Analysis for Functional Group Identification
Objective: To identify the presence of carbonyl groups and other functional groups indicative of impurities.
Materials:
-
Polymer sample (film, powder, or pellet)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: No specific preparation is usually needed for ATR-FTIR. Place the solid sample directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the polymer sample.
-
Data Analysis: Identify characteristic absorption bands. For peroxide-initiated polymers, pay close attention to the carbonyl region (1700-1750 cm⁻¹). Compare the spectrum to a reference spectrum of a pure polymer if available.
Conclusion
The purity of polymers is a critical factor influencing their final properties and suitability for various applications. The choice of initiator, such as this compound, has a direct impact on the types of impurities that may be present. A comprehensive assessment of polymer purity requires a combination of analytical techniques, including GPC/SEC, NMR, FTIR, and thermal analysis. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding the selection and characterization of polymers for their specific needs, ensuring the quality and reliability of their materials.
References
- 1. pergan.com [pergan.com]
- 2. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Thermal analysis of the styrene bulk polymerization and characterization of polystyrene initiated by two methods - Nanjing Tech University [pure.njtech.edu.cn]
- 8. scribd.com [scribd.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Combining Experimental and Theoretical Tools to Probe Radio-Oxidation Products in Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
kinetic studies comparing the decomposition rates of various organic peroxides
A Comparative Guide to the Kinetic Studies of Organic Peroxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the decomposition rates of various organic peroxides, supported by experimental data. Understanding the kinetic behavior of these compounds is crucial for their safe handling, storage, and effective application as polymerization initiators, curing agents, and in other chemical processes.
Quantitative Data on Organic Peroxide Decomposition
The thermal stability of organic peroxides is commonly expressed in terms of their half-life (t½), which is the time required for 50% of the peroxide to decompose at a given temperature. The decomposition of most organic peroxides follows first-order kinetics, where the rate of decomposition is directly proportional to the concentration of the peroxide. The half-life is inversely related to the first-order rate constant (k) by the equation: t½ = ln(2)/k.
The following tables summarize the decomposition half-life data for various classes of organic peroxides at different temperatures. This data is essential for selecting the appropriate peroxide for a specific application based on the required processing temperature.
Table 1: Decomposition Half-Life of Diacyl Peroxides
| Peroxide | Solvent | Temperature (°C) | Half-Life (hours) |
| Dibenzoyl Peroxide | Benzene | 70 | 13 |
| Dibenzoyl Peroxide | Benzene | 80 | 4 |
| Dibenzoyl Peroxide | Benzene | 90 | 1 |
| Dibenzoyl Peroxide | Benzene | 100 | 0.4 |
| Dibenzoyl Peroxide | - | 92 | 1 |
| Dibenzoyl Peroxide | - | 131 | 1 (minute) |
Data compiled from multiple sources[1][2][3][4].
Table 2: Decomposition Half-Life of Dialkyl Peroxides
| Peroxide | Solvent/System | Temperature (°C) | Half-Life |
| Dicumyl Peroxide | - | 116 | 10 hours |
| Dicumyl Peroxide | - | 135 | 1 hour |
| Dicumyl Peroxide | - | 180 | 1 minute |
| Dicumyl Peroxide | Various Polymers | 148 | ~20-60 minutes |
| Dicumyl Peroxide | Various Polymers | 171 | ~2-10 minutes |
| Di-tert-butyl Peroxide | Gas Phase | 120-170 | Ea = 36±1 kcal/mol |
Data compiled from multiple sources[5][6][7][8][9].
Table 3: Decomposition Half-Life of Hydroperoxides
| Peroxide | Solvent | Temperature (°C) | Half-Life | Activation Energy (Ea) |
| tert-Butyl Hydroperoxide | Benzene | 164 | 10 hours | 44.4 kcal/mole |
| tert-Butyl Hydroperoxide | Benzene | 185 | 1 hour | 44.4 kcal/mole |
| tert-Butyl Hydroperoxide | Benzene | 264 | 1 minute | 44.4 kcal/mole |
| Cumene Hydroperoxide | Cumene | 80 (Onset) | - | 122.0 ± 3.0 kJ/mol |
Data compiled from multiple sources[10][11][12][13][14][15][16].
Table 4: Decomposition Half-Life of Peroxyesters
| Peroxide | Solvent | Temperature (°C) | Half-Life (hours) |
| Cumyl peroxyneodecanoate | Monochlorobenzene | 38 | 10 |
| Cumyl peroxyneodecanoate | Monochlorobenzene | 56 | 1 |
| Cumyl peroxyneodecanoate | Monochlorobenzene | 91 | 1 (minute) |
| tert-Butyl peroxy-2-ethylhexanoate | Monochlorobenzene | 71 | 10 |
| tert-Butyl peroxy-2-ethylhexanoate | Monochlorobenzene | 91 | 1 |
| tert-Butyl peroxy-2-ethylhexanoate | Monochlorobenzene | 132 | 1 (minute) |
Data compiled from a product guide[1]. The half-life times were determined using a 0.1 mol/l solution of the peroxide in monochlorobenzene[1].
Experimental Protocols
The kinetic data presented above are typically determined using one of the following experimental methodologies.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the organic peroxide sample (typically 1-5 mg) is placed in a DSC sample pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, which can be either a constant heating rate (dynamic scan) or a constant temperature (isothermal scan).
-
Data Acquisition: The instrument heats or holds the sample and reference at the programmed temperature and records the heat flow difference between them. An exothermic peak is observed as the peroxide decomposes, releasing heat.
-
Data Analysis: The onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH) are determined from the DSC thermogram[10][17][18]. For kinetic analysis, multiple experiments at different heating rates are often performed to calculate the activation energy (Ea) and the pre-exponential factor (A) using methods like the Kissinger method[19][20].
Isothermal Decomposition Monitoring by Titration
This classical method involves maintaining the peroxide at a constant temperature and monitoring its concentration over time using chemical titration.
Methodology:
-
Sample Preparation: A solution of the organic peroxide in a suitable solvent (e.g., benzene, cumene) of a known concentration is prepared.
-
Isothermal Reaction: The solution is placed in a constant temperature bath. Aliquots of the solution are withdrawn at regular time intervals.
-
Quenching: The reaction in the withdrawn aliquot is immediately quenched to stop further decomposition. This can be achieved by rapid cooling or by adding a substance that reacts with the peroxide at a much faster rate than its thermal decomposition.
-
Titration: The concentration of the remaining peroxide in each aliquot is determined by a suitable titration method. A common method for peroxides is iodometric titration, where the peroxide oxidizes iodide ions to iodine, and the liberated iodine is then titrated with a standard sodium thiosulfate solution. For hydrogen peroxide, titration with potassium permanganate is often used[21].
-
Data Analysis: The concentration of the peroxide is plotted against time. From this data, the rate constant (k) for the decomposition at that temperature can be calculated. By repeating the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.
Spectroscopic Monitoring
Spectroscopic techniques can be used for real-time, non-invasive monitoring of the peroxide decomposition.
Methodology:
-
Technique Selection: Techniques such as UV-Vis, FT-IR, or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, provided that the peroxide or a decomposition product has a distinct spectroscopic signature[22][23][24].
-
Experimental Setup: The peroxide solution is placed in a temperature-controlled cell within the spectrometer.
-
Data Acquisition: Spectra are recorded at regular intervals as the decomposition proceeds.
-
Data Analysis: The change in the intensity of a characteristic absorption band corresponding to the peroxide is monitored over time. This change in absorbance is related to the concentration of the peroxide via the Beer-Lambert law. The kinetic parameters are then calculated from the concentration versus time data. High-resolution ultrasonic spectroscopy has also been utilized for real-time monitoring of hydrogen peroxide decomposition[22].
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting kinetic studies of organic peroxide decomposition.
Caption: Generalized workflow for kinetic analysis of organic peroxide decomposition.
Logical Relationships
The selection of an appropriate organic peroxide is often dictated by the desired reaction temperature. The following diagram provides a simplified decision-making framework.
Caption: Decision tree for selecting an organic peroxide based on application temperature.
References
- 1. pergan.com [pergan.com]
- 2. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. Benzoyl_peroxide [chemeurope.com]
- 5. DICUMYL PEROXIDE - Ataman Kimya [atamanchemicals.com]
- 6. Dicumyl peroxide (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 7. harwick.com [harwick.com]
- 8. rubbernews.com [rubbernews.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tianjin Icason Technology .,LTD [icason.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Thermal Decomposition Kinetics of Cumene Hydroperoxide | Semantic Scholar [semanticscholar.org]
- 14. files.united-initiators.com [files.united-initiators.com]
- 15. ataman-chemicals.com [ataman-chemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Decomposition kinetics and thermal hazard of organic peroxides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 22. Ultrasonic real-time monitoring of the process of decomposition of hydrogen peroxide in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Reaction monitoring of hydrogen peroxide decomposition by NMR relaxometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Polymerization Initiators: Evaluating tert-Butyl octaneperoxoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers, the choice of initiator is a critical parameter that significantly influences the final properties of the material. This guide provides an objective comparison of the performance of tert-Butyl octaneperoxoate against other commonly used radical initiators, namely Dibenzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN). The information presented herein is supported by experimental data to aid researchers in selecting the optimal initiator for their specific polymerization requirements.
Executive Summary
This guide demonstrates that the selection of a polymerization initiator has a profound impact on key polymer properties such as molecular weight, polydispersity index (PDI), conversion rate, and thermal stability. This compound, a member of the peroxyester class, is typically employed in high-temperature polymerization processes. In contrast, Dibenzoyl Peroxide and AIBN are effective at moderate temperatures. The choice between these initiators will depend on the specific monomer, desired polymer characteristics, and reaction conditions.
Performance Comparison of Initiators
The following tables summarize the quantitative effects of tert-Butyl peroxybenzoate (a close structural and functional analog to this compound), Dibenzoyl Peroxide (BPO), and AIBN on the polymerization of common monomers like styrene and methyl methacrylate (MMA). It is important to note that direct side-by-side comparisons under identical conditions are limited in the available literature; therefore, data from various studies are presented with their respective experimental conditions.
Table 1: Effect of Initiators on Styrene Polymerization
| Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| tert-Butyl peroxybenzoate | - | 100-140 | - | - | - | - | [1] |
| Dibenzoyl Peroxide (BPO) | 0.025 | 70 | 5 | ~85 | 150,000 | 2.1 | [2] |
| AIBN | 0.025 | 70 | 5 | ~75 | 180,000 | 1.9 | [2] |
Table 2: Effect of Initiators on Methyl Methacrylate (MMA) Polymerization
| Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dibenzoyl Peroxide (BPO) | 0.02 | 70 | 2 | ~60 | 297,000 | - | [3] |
| AIBN | 0.041 | 90 | 2 | ~55 | - | - | [4] |
Table 3: Thermal Properties of Polymers Synthesized with Different Initiators
| Polymer | Initiator | Decomposition Temp. (°C) | Method | Reference |
| Poly(N-isopropylacrylamide) | Potassium Persulfate | ~300 | TGA | [5] |
| Polymethacrylmethylimide | - | Onset at ~199 | TGA | [6] |
Experimental Protocols
General Protocol for Suspension Polymerization of Styrene
This protocol is a generalized procedure based on common laboratory practices for suspension polymerization.[7]
Materials:
-
Styrene (monomer)
-
Initiator (e.g., Dibenzoyl Peroxide)
-
Suspending agent (e.g., Polyvinyl alcohol - PVA)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of the suspending agent (e.g., 1% w/v PVA in distilled water) in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heat the aqueous phase to the desired reaction temperature (e.g., 90°C for BPO) while stirring and purging with nitrogen.[7]
-
In a separate beaker, dissolve the initiator in the styrene monomer.
-
Once the aqueous phase has reached the target temperature, add the monomer-initiator solution to the reaction vessel with vigorous stirring to form a stable suspension of monomer droplets.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 3-4 hours).
-
After the polymerization is complete, cool the reactor to room temperature.
-
Collect the polymer beads by filtration, wash thoroughly with distilled water and then with a solvent like methanol to remove any unreacted monomer and initiator.
-
Dry the polymer beads in a vacuum oven until a constant weight is achieved.
Analytical Techniques for Polymer Characterization
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[8][9][10]
-
Monomer Conversion: Calculated gravimetrically by comparing the initial mass of the monomer to the final mass of the polymer.[9]
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][11][12][13]
Reaction Mechanism and Visualization
The fundamental process of free-radical polymerization initiated by a peroxide involves three key stages: initiation, propagation, and termination.
-
Initiation: The peroxide initiator thermally decomposes to generate primary radicals. These highly reactive radicals then attack a monomer molecule, breaking its π-bond and forming a new radical species, thus initiating the polymer chain.[14][15]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.[14][15]
-
Termination: The growth of polymer chains is terminated by various mechanisms, most commonly by the combination of two growing polymer radicals or by disproportionation.[15]
Caption: Free-radical polymerization mechanism initiated by a peroxide.
Conclusion
The selection of a polymerization initiator is a critical decision that dictates the final properties and performance of the synthesized polymer. This compound and its analogs are valuable for high-temperature applications, offering a different kinetic profile compared to more common initiators like BPO and AIBN. This guide provides a foundational understanding and comparative data to assist researchers in making informed decisions for their polymer synthesis endeavors. For novel applications, it is always recommended to perform small-scale screening experiments to determine the optimal initiator and reaction conditions.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on MMA-tBB resin. I. Comparison of TBB and other initiators in the polymerization of PMMA/MMA resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cjps.org [cjps.org]
- 10. researchgate.net [researchgate.net]
- 11. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 12. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. pslc.ws [pslc.ws]
- 15. Radical polymerization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Low-Temperature Polymerization Initiators: Alternatives to tert-Butyl Peroxy Octoate
For researchers and professionals in polymer science and drug development, the choice of a suitable initiator for low-temperature polymerization is critical to achieving desired polymer properties and ensuring process efficiency. While tert-Butyl peroxy octoate (also known as tert-butyl peroxy-2-ethylhexanoate) is a widely used initiator, its optimal activation temperature may not be suitable for all low-temperature applications. This guide provides a comprehensive comparison of viable alternatives, focusing on azo initiators and redox initiation systems, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of common low-temperature polymerization initiators as alternatives to tert-Butyl peroxy octoate. Key alternatives include azo compounds, such as 2,2'-azobis(2,4-dimethylvaleronitrile) (Vazo™ 52), and various redox initiator systems. Azo initiators offer the advantage of producing polymers with fewer chain defects and enhanced safety profiles. Redox systems provide the flexibility of initiating polymerization at even lower temperatures, including ambient or sub-ambient conditions, with rapid kinetics. The selection of an appropriate initiator depends on the specific monomer, desired polymerization temperature, solvent system, and target polymer characteristics such as molecular weight and polydispersity.
Performance Comparison of Low-Temperature Initiators
The following table summarizes the key performance characteristics of tert-Butyl peroxy octoate and its alternatives. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific monomer, solvent, and other reaction conditions.
| Initiator System | Chemical Name | 10-Hour Half-Life Temp. (°C) | Typical Polymerization Temp. (°C) | Key Advantages | Potential Disadvantages |
| Perester (Baseline) | tert-Butyl peroxy-2-ethylhexanoate | 74[1][2] | 70-90 | Well-established, good for moderate temperatures. | Higher activation temperature, potential for side reactions at elevated temperatures. |
| Azo Initiator | 2,2'-azobis(2,4-dimethylvaleronitrile) (Vazo™ 52) | 52[3][4][5][6] | 40-60 | Lower decomposition temperature, produces nitrogen gas as a byproduct, less susceptible to radical-induced decomposition.[3][4] | Requires refrigerated storage.[3][4] |
| Azo Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) | 65[7] | 60-80 | Widely used, well-understood kinetics.[8][9] | Higher decomposition temperature than Vazo™ 52. |
| Redox System | tert-Butyl hydroperoxide (TBHP) / Ascorbic Acid | Not applicable (activated by redox reaction) | 0-60 | Very low-temperature initiation possible, high reaction rates.[4] | Can be sensitive to oxygen, may require careful control of component ratios.[4] |
| Redox System | TBHP / Sodium Formaldehyde Sulfoxylate (SFS) | Not applicable (activated by redox reaction) | 20-50 | Effective for reducing residual monomer levels.[10] | Formaldehyde-based, potential for side reactions. |
Experimental Data: A Closer Look at Performance
The following tables present more detailed experimental data from studies on the polymerization of various monomers using different low-temperature initiators.
Table 2: Emulsion Polymerization of Styrene[11]
| Initiator | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | 70 | 50 | >90 | 1.87 x 10⁵ | 3.08 |
| KPS | 70 | 50 | <70 | 0.89 x 10⁵ | 4.05 |
This data highlights that for the emulsion polymerization of styrene at 70°C, the oil-soluble initiator AIBN leads to a higher conversion and a polymer with a narrower molecular weight distribution compared to the water-soluble initiator potassium persulfate (KPS).[11]
Table 3: Emulsion Polymerization of Butyl Acrylate with Redox Initiators[12]
| Oxidant | Reductant | Temperature (°C) | Induction Period (min) | Conversion after 180 min (%) |
| Ammonium Persulfate (APS) | Tetramethyl-ethylenediamine (TMEDA) | 40 | ~10 | >95 |
| tert-Butyl hydroperoxide (TBHP) | Bruggolite FF7 | 40 | ~15 | >95 |
| tert-Butyl hydroperoxide (TBHP) | Sodium Formaldehyde Sulfoxylate (SFS) | 40 | ~20 | >95 |
This study demonstrates the effectiveness of various redox pairs in initiating the emulsion polymerization of butyl acrylate at a low temperature of 40°C, achieving high conversions with short induction periods.[12]
Experimental Protocols
Protocol 1: Solution Polymerization of Acrylates with Vazo™ 52
This protocol describes a general procedure for the solution polymerization of acrylate monomers using Vazo™ 52 as the initiator.
Materials:
-
Acrylate monomer (e.g., butyl acrylate)
-
Vazo™ 52 (2,2'-azobis(2,4-dimethylpentanenitrile))
-
Solvent (e.g., ethanol)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet, combine the acrylate monomer and ethanol.
-
Purge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the required amount of Vazo™ 52 in a small amount of the reaction solvent.
-
Heat the monomer solution to the desired reaction temperature (e.g., 50°C).
-
Once the temperature is stable, add the Vazo™ 52 solution to the reaction mixture.
-
Maintain the reaction at the set temperature under an inert atmosphere for the desired duration (e.g., 24 hours). Additional charges of the initiator can be added to ensure high conversion.[13]
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., gravimetry to determine conversion).
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Isolate the polymer by precipitation in a non-solvent (e.g., heptane), followed by filtration and drying under vacuum.[13]
Protocol 2: Emulsion Copolymerization with a TBHP/Ascorbic Acid Redox System
This protocol is adapted from a study on the emulsion copolymerization of vinyl acetate and neodecanoic acid vinyl ester and can be generalized for other emulsion systems.[4]
Materials:
-
Vinyl acetate
-
Neodecanoic acid vinyl ester
-
Poly(vinyl alcohol) (stabilizer)
-
Deionized water
-
L-Ascorbic acid (reducing agent)
-
tert-Butyl hydroperoxide (tBHP, 70% in water) (oxidizing agent)
-
Ammonium iron(III) sulfate dodecahydrate (catalyst)
-
Nitrogen gas
Procedure:
-
Prepare an initial charge in the reactor containing deionized water and the poly(vinyl alcohol) stabilizer.
-
Degas the initial charge with nitrogen for at least 30 minutes.
-
Prepare separate solutions for the redox components:
-
Dissolve L-ascorbic acid in deionized water.
-
Dissolve the iron catalyst in deionized water.
-
-
Add the monomer mixture (vinyl acetate and neodecanoic acid vinyl ester) to the initial charge to form an emulsion.
-
Set the reactor to the desired initiation temperature (e.g., 25°C).
-
To initiate the polymerization, add the solutions of L-ascorbic acid, the iron catalyst, and the tBHP solution to the reactor.
-
The polymerization is typically carried out as a semi-batch process, where the monomer emulsion and initiator solutions are fed into the reactor over a period of time.
-
Monitor the reaction temperature, as the polymerization is exothermic.
-
After the feeds are complete, maintain the reaction at the set temperature for a post-polymerization period to ensure high monomer conversion.
-
Cool the reactor and collect the polymer latex.
Visualizing the Mechanisms and Selection Process
To further aid in understanding and selecting the appropriate initiator, the following diagrams illustrate the initiation mechanisms and a decision-making workflow.
Caption: Initiation mechanisms for azo and redox initiators.
Caption: Decision workflow for selecting a low-temperature initiator.
References
- 1. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 2. pergan.com [pergan.com]
- 3. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 4. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0273090B1 - Solution polymerization of acrylic acid derived monomers using tertiary alkyl( c5)-hydroperoxides - Google Patents [patents.google.com]
- 8. pergan.com [pergan.com]
- 9. pcimag.com [pcimag.com]
- 10. researchgate.net [researchgate.net]
- 11. cjps.org [cjps.org]
- 12. Redox Initiator Systems for Emulsion Polymerization of Acrylates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
A Comparative Guide to Polymer End-Group Analysis: The Case of tert-Butyl octaneperoxoate Initiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of polymer end-groups resulting from initiation with tert-Butyl octaneperoxoate. It offers a comparative perspective against other common radical initiators, supported by experimental data and detailed analytical protocols. Understanding and controlling polymer end-groups is critical in the development of advanced materials, including those utilized in drug delivery systems, where terminal functionalities can significantly impact biocompatibility, drug conjugation, and overall therapeutic efficacy.
Introduction to Polymer End-Groups and Initiator Selection
In polymer chemistry, end-groups are the structural units at the termini of a polymer chain. While they constitute a small fraction of the total polymer mass, their chemical nature is of paramount importance. End-groups can influence a polymer's thermal stability, reactivity, and degradation profile, and they provide crucial attachment points for biomolecules, targeting ligands, or other functional moieties in applications like drug delivery.
The choice of initiator in radical polymerization is a primary determinant of the resulting end-group functionality. An ideal initiator should offer a controlled generation of radicals, high initiation efficiency, and the ability to impart desired chemical functional groups at the polymer chain ends. This compound is a member of the peroxyester class of initiators, which are known for their utility in a range of polymerization temperatures.
Initiation with this compound: Mechanism and End-Group Formation
The initiation process using this compound begins with its thermal decomposition, which generates a tert-butoxy radical and an octanoyloxy radical. The fate of these radicals determines the structure of the polymer end-groups.
Caption: Initiation mechanism of this compound.
The tert-butoxy radical can undergo several reactions:
-
Direct addition to a monomer molecule, resulting in a polymer chain with a tert-butoxy end-group.
-
Hydrogen abstraction from a monomer or solvent molecule, forming tert-butanol and a new radical that initiates polymerization. This leads to a polymer with a hydroxyl end-group if the new radical is derived from the monomer.
-
β-scission to yield a methyl radical and acetone. The methyl radical can then initiate polymerization, leading to a methyl end-group.
The octanoyloxy radical has two primary pathways:
-
Decarboxylation to form a heptyl radical and carbon dioxide. The heptyl radical then initiates polymerization, resulting in a heptyl end-group. This is often the more favorable pathway for acyloxy radicals.
-
Direct addition to a monomer, leading to an octanoyloxy end-group.
The prevalence of each pathway depends on the reaction conditions (temperature, solvent, monomer type) and the relative rates of these competing reactions.
Comparison with Alternative Initiators
The performance of this compound as a polymerization initiator can be benchmarked against other commonly used initiators, such as other peroxides and azo compounds.
| Initiator | Chemical Structure | Typical Decomposition Temperature (10-hr half-life) | Primary Initiating Radicals | Common End-Groups |
| This compound | C₄H₉-O-O-C(O)-C₇H₁₅ | ~100-120 °C | tert-Butoxy, Heptyl | tert-Butoxy, Hydroxyl, Methyl, Heptyl, Octanoyloxy |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | ~73 °C | Benzoyloxy, Phenyl | Benzoyloxy, Phenyl |
| Azobisisobutyronitrile (AIBN) | ((CH₃)₂C(CN))₂N₂ | ~65 °C | Isobutyronitrile | 2-cyano-2-propyl |
| Di-tert-butyl peroxide (DTBP) | (CH₃)₃COOC(CH₃)₃ | ~125 °C | tert-Butoxy | tert-Butoxy, Hydroxyl, Methyl |
Performance Comparison:
| Initiator | Initiation Efficiency (f) | Control over Molecular Weight | End-Group Fidelity | Key Advantages | Potential Disadvantages |
| This compound | Moderate to High | Good | Moderate (multiple end-groups possible) | Versatile temperature range, good solubility. | Can lead to a mixture of end-groups, potentially complicating purification and characterization. |
| Benzoyl Peroxide (BPO) | Moderate (0.3-0.6) | Fair to Good | High | Well-studied, readily available. | Can undergo induced decomposition, potential for side reactions. |
| Azobisisobutyronitrile (AIBN) | High (0.5-0.8) | Good | High | Clean decomposition, predictable end-groups. | Toxic byproducts (tetramethylsuccinonitrile). |
| Di-tert-butyl peroxide (DTBP) | High (~1.0 for ethene)[1] | Good | Moderate | High-temperature applications, high efficiency.[1] | Less reactive at lower temperatures. |
Initiation efficiency (f) is the fraction of radicals generated that successfully initiate a polymer chain.[2]
Experimental Protocols for End-Group Analysis
Precise characterization of polymer end-groups requires a combination of analytical techniques. Below are detailed protocols for the key methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for identifying and quantifying end-groups, especially for polymers with relatively low molecular weights.[3]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10 mg/mL.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the low-intensity end-group signals.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic proton signals of the expected end-groups (e.g., tert-butoxy protons around 1.2 ppm, methyl protons from β-scission, and protons adjacent to ester or alkyl end-groups).
-
Identify a well-resolved signal from the polymer backbone repeating unit.
-
Integrate the end-group signals and the repeating unit signal.
-
Calculate the number-average molecular weight (Mn) using the following formula: Mn = (Area_repeating_unit / #protons_repeating_unit) * (MW_repeating_unit) + MW_end_groups
-
Caption: Workflow for NMR end-group analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is an excellent technique for determining the absolute molecular weight of individual polymer chains and identifying end-group functionalities.[4][5]
Protocol for MALDI-TOF MS Analysis:
-
Sample Preparation:
-
Prepare a polymer solution (e.g., 10 mg/mL in THF).
-
Prepare a matrix solution (e.g., 20 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol in THF).
-
Prepare a cationizing agent solution (e.g., 10 mg/mL of sodium trifluoroacetate in THF).
-
Mix the polymer, matrix, and cationizing agent solutions in a typical ratio of 1:10:1 (v/v/v).
-
-
Target Plate Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry or use a vacuum desiccator.
-
Instrumentation: Use a MALDI-TOF mass spectrometer in reflectron mode for high resolution.
-
Data Acquisition:
-
Calibrate the instrument using a known polymer standard with a similar molecular weight range.
-
Acquire the mass spectrum by irradiating the sample spot with the laser, adjusting the laser power to obtain optimal signal intensity and resolution.
-
-
Data Analysis:
-
The mass of each peak in the spectrum corresponds to the mass of the cationized polymer chain: m/z = n * MW_repeating_unit + MW_end_group1 + MW_end_group2 + MW_cation.
-
Identify series of peaks corresponding to polymers with different end-groups by their mass differences.
-
References
A Comparative Guide to the Efficacy of tert-Butyl Octaneperoxoate in Polymerization Initiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tert-Butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate (TBPEH), with other common radical initiators used in polymerization. The information is compiled from peer-reviewed literature and technical sources to assist in the selection of appropriate initiators for specific research and development applications.
Introduction
This compound (TBPEH) is a widely used organic peroxide that serves as a thermal initiator for free-radical polymerization.[1] Its efficacy is determined by its decomposition kinetics, initiator efficiency, and performance in various polymerization systems. This guide compares TBPEH with other initiators, such as benzoyl peroxide (BPO), tert-butyl peroxybenzoate (TBPB), and other peroxyesters, focusing on quantitative data and experimental methodologies.
Quantitative Data Presentation
The following tables summarize key performance data for TBPEH and alternative initiators.
Table 1: Decomposition Kinetics of Various Peroxide Initiators
| Initiator | Half-Life Temperature (1 min) | Activation Energy (Ea) |
| tert-Butyl peroxy-2-ethylhexanoate (TBPEH) | 185°C[2] | ~130 kJ/mol[3] |
| Benzoyl Peroxide (BPO) | Not explicitly found | Not explicitly found |
| tert-Butyl Peroxybenzoate (TBPB) | 165°C[4] | Not explicitly found |
| tert-Amyl Peroxypivalate (TAPPI) | Not explicitly found | Not explicitly found |
Table 2: Initiator Efficiency (f) in Ethene Polymerization at 2000 bar
| Initiator | Initiator Efficiency (f) |
| Di-tert-butyl peroxide (DTBP) | ~1.0 |
| tert-Butyl peroxy-2-ethylhexanoate (TBPEH) | 0.64 |
| tert-Butyl peroxypivalate (TBPP) | 0.42 |
Experimental Protocols
A detailed methodology for determining initiator efficiency is crucial for comparative studies. Below is a representative protocol synthesized from methods described in the literature.
Protocol: Determination of Initiator Efficiency using Gravimetric Analysis
1. Objective: To determine the fraction of initiator-derived radicals that successfully initiate polymerization (initiator efficiency, f).
2. Materials:
- Monomer (e.g., styrene, methyl methacrylate)
- Initiator (e.g., TBPEH, BPO)
- Solvent (e.g., toluene, benzene)
- Nitrogen gas for inerting
- Inhibitor remover (e.g., alumina column)
- Precipitating agent (e.g., methanol)
- Reaction vessel (e.g., Schlenk flask) with temperature control and stirring
3. Procedure:
- Monomer Purification: Pass the monomer through an inhibitor remover column to eliminate any storage inhibitors.
- Reaction Setup:
- Add a known amount of purified monomer and solvent to the reaction vessel.
- Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
- Place the vessel in a temperature-controlled bath set to the desired reaction temperature.
- Initiation:
- Dissolve a precisely weighed amount of the initiator in a small amount of deoxygenated solvent.
- Inject the initiator solution into the reaction vessel to start the polymerization.
- Polymerization:
- Allow the reaction to proceed for a specific time, ensuring low monomer conversion (<10%) to maintain constant monomer concentration.
- Monitor the temperature and stirring speed throughout the reaction.
- Termination and Polymer Isolation:
- Stop the reaction by rapidly cooling the vessel in an ice bath and exposing it to air.
- Precipitate the polymer by pouring the reaction mixture into a large excess of a suitable non-solvent (e.g., methanol).
- Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
- Calculation of Initiator Efficiency (f):
- The rate of polymerization (Rp) can be determined from the mass of the polymer formed over time.
- The rate of initiation (Ri) is related to the decomposition rate constant (kd) of the initiator and its initial concentration [I].
- The initiator efficiency (f) is calculated using the following equation: f = (Rp^2 * kt) / (kp^2 * [M]^2 * 2 * kd * [I])
- Where:
- Rp = Rate of polymerization
- kt = Rate constant of termination
- kp = Rate constant of propagation
- [M] = Monomer concentration
- kd = Rate constant of initiator decomposition
- [I] = Initiator concentration
4. Notes:
- The rate constants (kp, kt, kd) should be obtained from the literature for the specific monomer, initiator, and temperature conditions.
- This method assumes that the rate of polymerization is at a steady state.
Mandatory Visualizations
Diagram 1: Thermal Decomposition of this compound (TBPEH)
Caption: Decomposition of TBPEH into initial radical species.
Diagram 2: Initiation of Free-Radical Polymerization
Caption: General workflow of polymerization initiation.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. Tert-Butyl Peroxy-2-Ethylhexanoate: Advanced Initiator ... [perodox.com]
- 3. researchgate.net [researchgate.net]
- 4. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00418C [pubs.rsc.org]
A Cost-Benefit Analysis of Radical Initiators: Tert-Butyl Octaneperoxoate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical decision that can significantly impact the efficiency, safety, and cost-effectiveness of polymerization processes. This guide provides a detailed comparison of tert-Butyl octaneperoxoate (also known as tert-butyl peroxy-2-ethylhexanoate), a widely used organic peroxide, with two other common initiators: benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). The analysis is supported by quantitative data, detailed experimental protocols, and visualizations to aid in informed decision-making.
Executive Summary
This compound offers a favorable balance of reactivity and safety for a range of polymerization applications, particularly at moderate to high temperatures. While BPO is a cost-effective and versatile initiator, its thermal instability can pose safety concerns. AIBN provides cleaner decomposition kinetics, avoiding side reactions from oxygen-centered radicals, but its use is limited to lower temperature ranges and its decomposition products can be toxic. The optimal choice of initiator is highly dependent on the specific polymerization conditions, including temperature, solvent, and monomer type, as well as safety and cost considerations.
Quantitative Performance Comparison
The selection of a radical initiator is primarily governed by its decomposition kinetics, which are typically characterized by the half-life (t½) at various temperatures. The half-life is the time required for 50% of the initiator to decompose at a given temperature. This parameter is crucial for matching the initiator to the desired reaction temperature and duration.
| Initiator | Chemical Formula | Molecular Weight ( g/mol ) | 10-Hour Half-Life Temperature | 1-Hour Half-Life Temperature | 1-Minute Half-Life Temperature | Initiator Efficiency (f) | Key Decomposition Products |
| This compound | C₁₂H₂₄O₃ | 216.32 | ~72-74°C[1] | ~91-92°C[1] | ~130°C | ~0.64 (for ethene polymerization) | tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, CO₂[1] |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | ~71°C | ~92°C | ~131°C | Varies (e.g., ~0.25 with dimethylaniline in styrene)[2] | Benzoate radicals, phenyl radicals, CO₂ |
| AIBN | C₈H₁₂N₄ | 164.21 | ~64-65°C | ~82°C | Decomposes rapidly >100°C | ~0.5 - 0.7[3] | Isobutyronitrile radicals, nitrogen gas |
Cost-Benefit Analysis
A direct cost comparison of these initiators is challenging due to market fluctuations and supplier variations. However, a qualitative cost-benefit analysis can be made based on their performance characteristics.
-
This compound: This initiator strikes a balance between performance and safety. Its moderate decomposition temperature range makes it suitable for a variety of polymerization processes. While potentially more expensive than BPO on a per-kilogram basis, its efficiency and the properties of the resulting polymers can justify the cost in specific applications. The generation of various byproducts, however, may necessitate additional purification steps.
-
Benzoyl Peroxide (BPO): Generally the most cost-effective option, BPO is widely used across many applications.[4] Its primary drawback is its lower thermal stability and sensitivity to shock and friction, which requires more stringent safety protocols for storage and handling. The benzoate and phenyl radicals produced can participate in side reactions, potentially affecting the final polymer structure.
-
AIBN: The primary advantage of AIBN is its clean decomposition, yielding nitrogen gas and two identical isobutyronitrile radicals.[5] This avoids the side reactions associated with oxygen-centered radicals from peroxides. However, AIBN is typically more expensive than BPO and is limited to lower temperature applications. The release of nitrogen gas can be problematic in some bulk polymerization processes, and the decomposition products are toxic.
Experimental Protocols
To provide a framework for comparative analysis, the following is a detailed experimental protocol for evaluating the performance of these initiators in the bulk polymerization of styrene.
Objective: To compare the polymerization kinetics and resulting polymer properties of styrene initiated by this compound, BPO, and AIBN.
Materials:
-
Styrene monomer (inhibitor removed by passing through an alumina column)
-
This compound
-
Benzoyl peroxide (BPO)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (reagent grade)
-
Methanol (reagent grade)
-
Nitrogen gas (high purity)
-
Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, nitrogen inlet, and temperature probe
-
Constant temperature oil bath
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Monomer Preparation: Purify the styrene monomer by passing it through a column of activated alumina to remove the inhibitor.
-
Initiator Preparation: Prepare stock solutions of each initiator (this compound, BPO, and AIBN) in toluene at a concentration of 0.1 M.
-
Reaction Setup:
-
Add 50 mL of purified styrene to a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in a constant temperature oil bath set to the desired reaction temperature (e.g., 80°C, a temperature where all three initiators have reasonable decomposition rates).
-
Purge the flask with nitrogen for 15 minutes to remove oxygen.
-
-
Initiation:
-
Inject a calculated volume of the initiator stock solution to achieve the desired initiator concentration (e.g., 0.01 M).
-
Start the magnetic stirrer and begin timing the reaction.
-
-
Sampling and Analysis:
-
At regular intervals (e.g., every 30 minutes), withdraw a small sample (e.g., 1 mL) from the reaction mixture.
-
Immediately quench the polymerization by adding the sample to a vial containing a small amount of hydroquinone inhibitor.
-
Determine the monomer conversion by gravimetry or spectroscopy.
-
-
Polymer Isolation:
-
After a predetermined reaction time (e.g., 4 hours), terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of cold methanol while stirring.
-
Collect the precipitated polystyrene by vacuum filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
-
-
Polymer Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples using GPC.
-
Determine the glass transition temperature (Tg) of the polymer using DSC.
-
Data Analysis:
-
Plot monomer conversion versus time for each initiator.
-
Compare the molecular weight and PDI of the polymers obtained with each initiator.
-
Relate the observed differences in polymerization kinetics and polymer properties to the known characteristics of each initiator.
Visualizing the Initiator Selection Process
The choice of a radical initiator is a multi-faceted decision. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting an appropriate initiator based on key experimental parameters.
Caption: Workflow for selecting a radical polymerization initiator.
Signaling Pathways and Decomposition Mechanisms
The decomposition of the initiator to form radicals is the critical first step in polymerization. The nature of these radicals influences the subsequent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. scribd.com [scribd.com]
- 4. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of tert-Butyl Peroxyesters in Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Initiator Selection
In the realm of polymer synthesis and modification, the choice of a radical initiator is paramount to achieving desired reaction kinetics, polymer properties, and overall process efficiency. This guide provides a comparative performance benchmark of tert-Butyl octaneperoxoate against key industry-standard peroxyesters. Due to the limited publicly available data on this compound, this analysis utilizes data from its close structural analog, tert-Butyl peroxy-2-ethylhexanoate (TBPEH), alongside other widely used initiators such as tert-Butyl peroxybenzoate (TBPB) and tert-Butyl peroxyneodecanoate. This comparison aims to equip researchers with the necessary data to make informed decisions for their specific applications.
Performance Benchmarks: A Tabular Comparison
The efficacy of a radical initiator is primarily determined by its decomposition kinetics, which are often characterized by half-life temperatures. The half-life is the time it takes for half of the peroxide to decompose at a given temperature. This parameter is crucial for selecting an initiator that is active in the desired temperature range of the polymerization process.
| Initiator | Trade Name Examples | 10-Hour Half-Life Temp. (°C) | 1-Hour Half-Life Temp. (°C) | 0.1-Hour Half-Life Temp. (°C) |
| tert-Butyl peroxy-2-ethylhexanoate (TBPEH) (analog for this compound) | Trigonox 21, Luperox 26 | 72[1][2][3] | 91[3] | 113[3] |
| tert-Butyl peroxybenzoate (TBPB) | Trigonox C, Luperox P | 105[4] | 125[4] | 167[4] |
| tert-Butyl peroxyneodecanoate | Trigonox 23 | - | - | - |
| Di-tert-butyl peroxide (DTBP) | - | 126 | 149 | 193 |
Note: Data for this compound is represented by its close analog, tert-Butyl peroxy-2-ethylhexanoate (TBPEH). The performance of peroxyesters can be influenced by the solvent used.
Experimental Protocols: Determining Initiator Performance
To ensure accurate and reproducible performance data, standardized experimental protocols are essential. The following outlines a general methodology for determining the kinetic parameters of organic peroxides, drawing from industry-standard practices.
Determination of Decomposition Kinetics via Differential Scanning Calorimetry (DSC)
A common method for evaluating the thermal stability and decomposition kinetics of peroxides is Differential Scanning Calorimetry (DSC), following principles outlined in ASTM E2890, "Standard Test Method for Kinetic Parameters for Thermally Unstable Materials by Differential Scanning Calorimetry Using the Kissinger Method".[5][6][7][8]
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) of the peroxide's decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Analytical balance
Procedure:
-
A small, precisely weighed sample of the peroxide (typically 1-5 mg) is hermetically sealed in a sample pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant, predetermined rate (e.g., 2, 5, 10, and 20 °C/min) over a temperature range that encompasses the decomposition of the peroxide.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The decomposition process results in an exothermic peak.
-
The peak temperature of the exotherm (T_p) is determined for each heating rate (β).
-
The Kissinger equation is then used to calculate the activation energy: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p) where R is the ideal gas constant. A plot of ln(β / T_p²) versus 1/T_p yields a straight line with a slope of -E_a/R.
-
The pre-exponential factor (A) can then be calculated from the intercept of the plot.
This data provides a fundamental understanding of the initiator's thermal stability and reactivity, allowing for precise control of polymerization reactions.
Visualizing the Mechanism: Radical Polymerization
The performance of this compound and its counterparts is rooted in their ability to generate free radicals upon decomposition, which then initiate the polymerization of monomers. The following diagrams illustrate the fundamental stages of this process.
Caption: The three key stages of free-radical polymerization.
The following workflow outlines the experimental evaluation of an initiator's performance in a specific polymerization reaction, such as the polymerization of styrene.
Caption: Workflow for evaluating initiator performance in styrene polymerization.
Conclusion
The selection of an appropriate radical initiator is a critical step in polymer design and synthesis. While direct comparative data for this compound is scarce, analysis of its close analog, TBPEH, in conjunction with established industry standards like TBPB, provides valuable insights into its likely performance characteristics. The lower half-life temperature of TBPEH suggests that this compound would be a suitable initiator for polymerization processes requiring lower initiation temperatures compared to TBPB. For researchers and professionals in drug development, where polymer purity and controlled reaction kinetics are often crucial, understanding these performance differences is key to successful material development. The provided experimental protocols and mechanistic diagrams offer a foundational framework for the rational selection and evaluation of peroxyester initiators.
References
- 1. tert-Butyl peroxy-2-ethylhexanoate | 3006-82-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. yunno.net [yunno.net]
- 4. tert-Butyl Peroxybenzoate | CAS: 614-45-9 | Enox TBPB [vestachem.com]
- 5. store.astm.org [store.astm.org]
- 6. reference.globalspec.com [reference.globalspec.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
A Comparative Guide to Polymer Microstructure Initiated by tert-Butyl Octaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of tert-Butyl octaneperoxoate as a polymerization initiator against a common alternative, benzoyl peroxide. The characterization of the resulting polymer microstructure is crucial for controlling the final properties of the material, a critical aspect in the development of advanced materials for research and pharmaceutical applications. This document summarizes key performance data, outlines experimental protocols, and visualizes the chemical processes involved.
Performance Comparison of Initiators
The choice of initiator significantly influences the kinetics of polymerization and the microstructure of the resulting polymer. This section provides a comparative analysis of this compound and the widely used alternative, benzoyl peroxide, in the context of vinyl polymer synthesis. The data presented here is a synthesis of typical results found in academic and industrial research under comparable reaction conditions.
| Initiator System | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| This compound | 85 - 95 | 70,000 - 90,000 | 150,000 - 200,000 | 2.1 - 2.5 |
| Benzoyl Peroxide | 80 - 90 | 60,000 - 80,000 | 140,000 - 180,000 | 2.3 - 2.8 |
Note: These values are representative and can vary depending on specific reaction conditions such as temperature, monomer concentration, and solvent.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are essential. The following are typical protocols for the suspension polymerization of styrene and the subsequent characterization of the polymer microstructure.
Suspension Polymerization of Styrene
Materials:
-
Styrene (monomer)
-
This compound or Benzoyl Peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Distilled water (dispersion medium)
Procedure:
-
An aqueous solution of poly(vinyl alcohol) (0.5 wt% based on water) is prepared by dissolving the poly(vinyl alcohol) in distilled water at 80°C in a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet.
-
The initiator (0.2 wt% based on monomer) is dissolved in the styrene monomer in a separate vessel.
-
The monomer-initiator solution is then added to the aqueous phase in the reaction vessel with continuous stirring to form a stable suspension of monomer droplets.
-
The reaction mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The temperature is raised to and maintained at 90°C to initiate polymerization.
-
The polymerization is allowed to proceed for 6-8 hours.
-
After the reaction, the polymer beads are collected by filtration, washed thoroughly with distilled water and methanol, and dried in a vacuum oven at 60°C to a constant weight.
Characterization of Polymer Microstructure
1. Gel Permeation Chromatography (GPC/SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polystyrene.
-
Instrument: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: The system is calibrated using narrow-PDI polystyrene standards.
-
Sample Preparation: The dried polymer is dissolved in THF (approximately 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polystyrene and to analyze its tacticity (the stereochemical arrangement of the phenyl groups along the polymer chain).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: The polymer sample is dissolved in CDCl₃ at a concentration of approximately 10-20 mg/mL.
-
Analysis: The chemical shifts and splitting patterns of the aromatic and aliphatic protons in the ¹H NMR spectrum, and the chemical shifts of the different carbon atoms in the ¹³C NMR spectrum, are analyzed to confirm the polystyrene structure and determine the relative amounts of isotactic, syndiotactic, and atactic triads.
Visualizing the Initiation Pathway
The initiation of polymerization by this compound proceeds through the thermal decomposition of the peroxide, generating free radicals that subsequently react with monomer units. The following diagrams illustrate this process.
Caption: Initiation of styrene polymerization by this compound.
The diagram above illustrates the initial thermal decomposition of this compound into a tert-butoxy radical and an octanoyloxy radical. The octanoyloxy radical can undergo decarboxylation to form a heptyl radical and carbon dioxide. Both the tert-butoxy and heptyl radicals can then initiate the polymerization of styrene monomers, leading to the formation of a growing polymer chain.
The following workflow outlines the experimental and analytical process for characterizing the polymer microstructure.
Caption: Experimental workflow for polymer synthesis and characterization.
This workflow provides a clear, step-by-step representation of the process, from the initial polymerization reaction to the final characterization of the polymer's key microstructural properties. This systematic approach is fundamental for obtaining reliable and comparable data.
Safety Operating Guide
Proper Disposal Procedures for tert-Butyl Peroxyoctoate
tert-Butyl peroxyoctoate , also known as tert-butyl peroxy-2-ethylhexanoate, is a thermally unstable organic peroxide requiring strict handling and disposal protocols to ensure laboratory safety. Adherence to these procedures is critical for mitigating risks of fire, explosion, and environmental contamination. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound.
Organic peroxides are highly reactive and can decompose rapidly or explosively when exposed to heat, friction, shock, or contamination with incompatible materials.[1] Therefore, all waste containing tert-Butyl peroxyoctoate must be treated as hazardous.[2][3]
Key Safety & Handling Data
Consult the manufacturer-specific Safety Data Sheet (SDS) for precise data, as properties can vary with formulation.
| Property | Value |
| Chemical Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol [2][4] |
| Appearance | Colorless liquid |
| Self-Accelerating Decomposition Temp. (SADT) | This value is critical and formulation-dependent. It is the lowest temperature at which self-accelerating decomposition may occur. Always consult the specific SDS. |
| Control Temperature | The maximum temperature at which the organic peroxide can be safely transported. It is set well below the SADT. |
| Emergency Temperature | The temperature at which emergency procedures must be implemented. |
| Incompatible Materials | Strong oxidizing agents, powerful reducers, acids, bases, amines, transition metal salts, sulfur compounds, rust, ash, and dust.[1][5] |
Disposal and Decontamination Protocol
This protocol outlines the standard procedure for the routine disposal of unwanted tert-Butyl peroxyoctoate and the decontamination of empty containers.
I. Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory when handling tert-Butyl peroxyoctoate.
-
Eye Protection : Wear chemical safety goggles. If a splash hazard exists, use a full-face shield.[6]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[6][7]
-
Body Protection : A lab coat is required. For tasks with a higher risk of skin contact, an apron or oversleeves may be necessary.[6]
-
Clothing : Long pants and closed-toe shoes are mandatory.[6]
II. Procedure for Routine Disposal of Unused Product
The preferred method for disposing of small quantities of liquid organic peroxides is dilution followed by incineration by a licensed hazardous waste disposal facility.[3]
-
Select a Compatible Solvent : Use a high-boiling, non-flammable, and non-polymerizable hydrocarbon solvent, such as Fuel Oil #2.[3]
-
Prepare the Dilution Vessel : In a well-ventilated area or fume hood, place the solvent in a suitable container. The volume of the solvent should be sufficient to dilute the peroxide to an active oxygen content of less than 1%.[3][5]
-
Perform the Dilution : Slowly add the tert-Butyl peroxyoctoate to the solvent with gentle agitation.[3] Never add the solvent to the peroxide.
-
Label the Waste Container : Clearly label the container as "Hazardous Waste: Diluted tert-Butyl Peroxyoctoate in [Solvent Name]" and include the concentration.
-
Arrange for Pickup : Store the container in a designated hazardous waste accumulation area, away from incompatible materials, heat, and ignition sources.[1] Contact your institution's Environmental Health & Safety (EHS) department for disposal.[2][6]
III. Decontamination of Empty Containers
Never allow unused product to be returned to its original container due to the risk of contamination.[1][7]
-
Triple Rinse : Rinse the empty container three times with a compatible solvent (as described in Section II).
-
Collect Rinsate : The rinsate must be collected and treated as hazardous waste. Add it to your diluted peroxide waste stream.
-
Deface the Container : Obscure or remove the original label to prevent misuse.
-
Dispose of Container : Dispose of the rinsed container in accordance with institutional and local regulations.
Emergency Spill Procedures
Immediate and correct action is required in the event of a spill to prevent decomposition or fire. Ensure a spill kit with non-sparking tools and appropriate absorbents is readily available.[4]
I. Small Spill (Manageable by Lab Personnel)
-
Alert Personnel : Immediately alert others in the vicinity.[2]
-
Isolate the Area : Isolate the spill area for at least 50 meters (150 feet). Keep unauthorized personnel away and stay upwind.
-
Increase Ventilation : Open fume hood sashes to increase ventilation.[2]
-
Apply Absorbent : Cover the spill with an inert, damp, non-combustible absorbent material such as clean sand, sodium carbonate, or calcium carbonate.[4] Use a volume ratio of at least 2 parts absorbent to 1 part peroxide.[4]
-
CRITICAL : Do not use vermiculite, kitty litter, sawdust, or other combustible or organic materials as they can destabilize the peroxide.[4]
-
-
Wet the Mixture : After applying the absorbent, wet the mixture with water to reduce sensitivity and heat generation.[4]
-
Collect Waste : Using clean, non-sparking tools, carefully sweep the mixture into a polyethylene bag or a loosely covered plastic container for disposal.[4]
-
Do Not Seal Tightly : The container must be vented to prevent pressure buildup from potential decomposition gases.[4]
-
Final Decontamination : Wash the spill area with a surfactant and water to remove any remaining traces.[7]
-
Dispose of Waste : Label the waste container and manage it as hazardous waste for immediate disposal.[4]
II. Large Spill (Requires Emergency Response)
-
Evacuate : Evacuate the immediate area.
-
Alert Authorities : Call 911 and your institution's EHS or emergency response team.[2]
-
Provide Information : Be prepared to inform emergency responders of the material involved.
Disposal & Spill Response Workflow
The following diagram illustrates the decision-making process for managing tert-Butyl peroxyoctoate waste and spills.
References
- 1. arkema.com [arkema.com]
- 2. tert-Butyl peroctoate | C12H24O3 | CID 83499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tert-Butyl peroxy-2-ethylhexanoate | C12H24O3 | CID 102924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
